Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-8-14(11-16)7-4-5-9-15-14/h15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUSKKZCVNFIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719150 | |
| Record name | tert-Butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-59-3 | |
| Record name | tert-Butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Value of a Constrained Spirocyclic Scaffold
An In-Depth Technical Guide to tert-Butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate
This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document explores the compound's fundamental properties, outlines a robust synthetic strategy with mechanistic rationale, and discusses its strategic applications in the creation of complex molecular architectures.
This compound (CAS No: 1086394-59-3) is a heterocyclic compound featuring a unique spirocyclic core, where two nitrogen-containing rings share a single quaternary carbon atom. This rigid, three-dimensional structure is of significant interest in drug discovery. Unlike flexible aliphatic diamines, the locked conformation of the diazaspiro[5.5]undecane framework reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.
The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms is a deliberate design choice. This group imparts stability, improves handling and solubility in common organic solvents, and, most critically, allows for orthogonal functionalization of the two distinct amine groups—a cornerstone of its utility in multi-step synthetic campaigns.[1] This guide will delve into the practical aspects of utilizing this valuable intermediate.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1086394-59-3 | [2][3][4] |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [1][2][4] |
| Molecular Weight | 254.37 g/mol | [2][4] |
| Appearance | Yellow oil | [4] |
| Boiling Point | 354.1 ± 15.0 °C (Predicted) | [1][4] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 10.91 ± 0.20 (Predicted) | [4] |
| Storage | 2-8°C, protect from light, sealed | [1][4] |
Spectroscopic Signatures
While a definitive spectrum should always be acquired from the specific batch in use, the expected spectroscopic characteristics are as follows:
-
¹H NMR: The spectrum would be characterized by a prominent singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A complex series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) would represent the diastereotopic methylene protons of the two piperidine rings.
-
¹³C NMR: Key signals would include the quaternary spiro carbon, the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). Multiple signals corresponding to the methylene carbons of the rings would appear in the 20-60 ppm range.
-
IR Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the carbamate (Boc group). The C-N stretching vibrations would be observed in the 1000-1250 cm⁻¹ region, while the N-H stretch of the secondary amine would appear as a moderate band around 3300-3400 cm⁻¹.
Part 2: Synthesis and Mechanistic Considerations
The synthesis of diazaspirocycles is a non-trivial task that requires careful planning. A robust and logical pathway is essential for achieving good yields and purity. Below is a representative synthetic workflow, followed by a detailed protocol that highlights the causal reasoning behind each step.
Synthetic Workflow Overview
The following diagram illustrates a common strategy for constructing the 1,8-diazaspiro[5.5]undecane core, culminating in the Boc-protected target compound. This multi-step process relies on building the second ring onto a pre-functionalized piperidine precursor.
Caption: A representative synthetic workflow for the target compound.
Detailed Experimental Protocol and Rationale
This protocol describes a plausible synthesis based on established chemical transformations for related structures.[5]
Step 1: Michael Addition of 1-Benzyl-4-piperidone with Acrylonitrile
-
Protocol: To a stirred solution of 1-benzyl-4-piperidone (1.0 eq) in t-butanol at room temperature, add a catalytic amount of potassium t-butoxide (0.1 eq). Add acrylonitrile (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 30°C. Stir the reaction for 12 hours. Monitor by TLC for the disappearance of the starting material. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Causality: The t-butoxide acts as a base to generate the enolate of the piperidone, which then serves as the nucleophile in a conjugate addition to acrylonitrile. t-Butanol is an ideal solvent as it is polar enough to dissolve the reagents but does not interfere with the base. The dropwise addition and temperature control are crucial to prevent polymerization of the acrylonitrile.
Step 2: Reductive Cyclization
-
Protocol: Dissolve the crude Michael adduct from Step 1 in methanol saturated with ammonia. Add Raney Nickel (approx. 10% by weight) as a slurry in methanol. Hydrogenate the mixture in a Parr apparatus at 50 psi H₂ for 24 hours. Filter the catalyst through Celite and concentrate the filtrate under reduced pressure.
-
Causality: Raney Nickel is a highly effective catalyst for the reduction of the nitrile group to a primary amine. The newly formed amine then undergoes spontaneous intramolecular cyclization with the ketone to form an enamine or imine, which is subsequently reduced under the same hydrogenating conditions to yield the cyclized diamine. The ammonia-saturated methanol helps maintain a basic environment, favoring the free amine and preventing side reactions.
Step 3 & 4: Lactam Formation and Reduction (Alternative to Step 2)
-
Note: Many routes exist. An alternative involves forming a spiro-lactam which is then reduced. A common strategy involves a Beckmann rearrangement or similar ring expansion, followed by reduction with a powerful hydride agent like LiAlH₄ in an anhydrous solvent such as THF. This approach builds the second nitrogen into the ring system differently but achieves the same core structure. The choice of route often depends on available starting materials and desired stereochemistry.
Step 5: Debenzylation
-
Protocol: Dissolve the crude spiro-diamine from the previous step in ethanol. Add Palladium on carbon (10 mol% Pd). Hydrogenate the mixture at 50 psi H₂ overnight. Filter the catalyst through Celite and concentrate the filtrate.
-
Causality: The benzyl group is a common nitrogen protecting group that is readily cleaved by catalytic hydrogenolysis.[5] This step is clean and efficient, yielding the free secondary amine with gaseous toluene as the only byproduct, simplifying purification.
Step 6: Selective Boc Protection
-
Protocol: Dissolve the debenzylated diamine (1.0 eq) in dichloromethane (DCM). Add Diisopropylethylamine (DIPEA, 1.5 eq). Cool the solution to 0°C and add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by LC-MS. Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, and purify by column chromatography.
-
Causality: The two nitrogen atoms in the 1,8-diazaspiro[5.5]undecane core have different steric and electronic environments, allowing for selective protection. The less sterically hindered nitrogen will react preferentially with the bulky Boc₂O reagent. DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction without competing with the amine nucleophile. The reaction is run at 0°C initially to control the rate and improve selectivity.
Part 3: Strategic Applications in Drug Discovery
The true value of this compound lies in its application as a versatile scaffold for building complex, biologically active molecules.[1]
Utility as a Differentiated Diamine Scaffold
The orthogonal protection scheme is the key to its utility. The free secondary amine serves as the first point of attachment, while the Boc-protected amine remains inert. After the initial modification, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the second amine for subsequent functionalization. This allows for the precise and controlled assembly of molecules where two different R-groups are attached to the spirocyclic core.
Caption: Workflow illustrating the sequential functionalization of the diamine.
Therapeutic Relevance
The rigid spirocyclic core is particularly valuable for designing ligands for targets where a specific 3D orientation of functional groups is required for high-affinity binding. This is often the case for:
-
G-Protein Coupled Receptors (GPCRs): Where ligands must fit into well-defined binding pockets.
-
Ion Channels: Where the scaffold can position functional groups to interact with the channel pore.
-
Enzyme Active Sites: Where the constrained conformation can mimic a substrate's transition state.
This scaffold has been explored for developing novel therapeutics in areas such as neurological and metabolic diseases, where precise modulation of complex biological targets is essential.[1]
Part 4: Safety, Handling, and Storage
As a laboratory chemical, this compound requires proper handling to ensure safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.
-
Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C, protected from light.[1][4] This minimizes degradation over time.
-
Safety Data Sheet (SDS): Always consult the manufacturer-provided SDS for complete and specific safety, handling, and disposal information before use. Related compounds are classified as causing skin and eye irritation and may be harmful if swallowed.[7][8]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its rigid three-dimensional structure, combined with the versatility of its orthogonal protection scheme, provides a reliable platform for constructing novel and complex molecules with precisely controlled architectures. Its application in drug discovery programs, particularly those targeting complex diseases, underscores its importance as a high-value building block for developing the next generation of therapeutic agents.
References
- 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester - CAS:1086394-59-3. (n.d.). Cayman Chemical.
- TERT-BUTYL 1,8-DIAZASPIRO[5.
- 1,8-Diazaspiro[5.5]undecane-8-carboxylicacid tert-butyl ester. (n.d.). MySkinRecipes.
- tert-Butyl 2,8-diazaspiro[5.
- Safety D
- tert-Butyl 1-oxa-4,9-diazaspiro(5.5)
- tert-Butyl 2,9-diazaspiro(5.5)
- 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester. (n.d.). Chemical-Suppliers.com.
- tert-Butyl 3,9-diazaspiro[5.
- 1,8-Diazaspiro[5.5]undecan-8-carboxylic acid tert-butyl ester. (n.d.). ChemicalBook.
- tert-Butyl 2,9-diazaspiro[5.
- Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (2020).
- 1,8-Diazaspiro[5.5]undecane-1-carboxylic acid tert-butyl ester. (n.d.). GuideChem.
- tert-butyl 1,8-diazaspiro[5.
- 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester. (n.d.). BOC Sciences.
- tert-Butyl 3,9-diazaspiro[5.
- Bonin, M., et al. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
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- 8. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 | CID 15296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Imperative of Structural Integrity in Spirocyclic Scaffolds
An In-depth Technical Guide to the Structure Elucidation of Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate
In the landscape of modern medicinal chemistry and materials science, spirocyclic compounds represent a class of molecules with immense potential. Their rigid, three-dimensional architecture offers a unique conformational space for designing novel therapeutics and functional materials. This compound is a key building block within this class, featuring a spirocyclic core composed of two fused piperidine rings, with one of the secondary amines protected by a tert-butoxycarbonyl (Boc) group.
The precise and unambiguous determination of this molecule's structure is not merely an academic exercise; it is a critical prerequisite for its application.[1] For drug development professionals, confirming the exact connectivity, the site of the Boc protection, and the compound's stereochemistry is fundamental to understanding its interaction with biological targets.[2] For synthetic chemists, this structural data validates the synthetic pathway and informs the design of subsequent reactions.
This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating system of analysis that ensures the highest degree of scientific integrity. The methodologies detailed herein—from synthesis and purification to advanced spectroscopic and crystallographic analysis—form a robust framework for researchers engaged in the characterization of complex molecular architectures.
Part 1: Synthesis and Purification Protocol
The elucidation process begins with the material itself. A reliable synthesis and rigorous purification are paramount to ensure that the sample being analyzed is, in fact, the target compound, free from isomers, starting materials, or byproducts that could confound spectroscopic data. A common and effective method for the selective mono-protection of a symmetric diamine is the sequential addition of an acid and the protecting group anhydride.[3][4]
Experimental Protocol: Synthesis
A facile "one-pot" reaction can be employed for the mono-Boc protection of 1,8-diazaspiro[5.5]undecane.[5][6] The principle relies on the protonation of one amine group with one equivalent of acid, rendering it less nucleophilic. The remaining free amine can then selectively react with Di-tert-butyl dicarbonate (Boc₂O).[3]
Step-by-Step Synthesis:
-
Protonation: Dissolve 1,8-diazaspiro[5.5]undecane (1.0 eq) in anhydrous methanol at 0 °C.
-
Slowly add one equivalent (1.0 eq) of a solution of HCl in methanol (prepared by reacting acetyl chloride or chlorotrimethylsilane with methanol).[6]
-
Allow the mixture to stir for 30 minutes at room temperature to ensure equilibrium is reached, forming the mono-hydrochloride salt.
-
Protection: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol to the mixture.
-
Let the reaction stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water and a base (e.g., saturated NaHCO₃ solution) to neutralize the HCl salt and quench any unreacted Boc₂O.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[7]
Experimental Protocol: Purification
Purification is essential to remove any unreacted diamine or the di-protected byproduct. Flash column chromatography is the standard method.
Step-by-Step Purification:
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane, often with a small percentage of triethylamine to prevent streaking on the silica).
-
Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield this compound as a purified solid or oil.[8]
Part 2: Spectroscopic Structure Elucidation
With a purified sample, a suite of spectroscopic techniques is used to piece together the molecular structure. Each technique provides a different piece of the puzzle, and together they create a coherent and self-validating picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[9] For this compound, ¹H, ¹³C, and 2D NMR experiments are required for full assignment.
¹H NMR Analysis: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (spin-spin splitting).
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | ~3.4 - 3.6 | m | 4H | -CH₂-N(Boc)-CH₂- | Protons adjacent to the electron-withdrawing carbamate group are deshielded. |
| H-b | ~2.6 - 2.8 | m | 4H | -CH₂-NH-CH₂- | Protons adjacent to the unprotected secondary amine. |
| H-c | ~1.4 - 1.6 | m | 8H | Ring -CH₂-CH₂- | Aliphatic protons on the piperidine rings. |
| H-d | ~1.45 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| H-e | ~1.5 - 2.5 | br s | 1H | -NH- | The N-H proton signal is often broad and its chemical shift is solvent-dependent. |
¹³C NMR Analysis: The carbon NMR spectrum reveals the number of unique carbon environments. The use of a Boc protecting group provides highly characteristic signals.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C-1 | ~155.0 | N-C=O | Carbamate carbonyl carbon, highly deshielded.[5] |
| C-2 | ~79.2 | -O-C(CH₃)₃ | Quaternary carbon of the Boc group.[3] |
| C-3 | ~40 - 45 | -CH₂-N(Boc)- | Carbons adjacent to the Boc-protected nitrogen. |
| C-4 | ~40 - 45 | -CH₂-NH- | Carbons adjacent to the free amine. |
| C-5 | ~50 - 55 | Spiro Carbon | The quaternary spirocyclic carbon atom. |
| C-6 | ~25 - 35 | Ring -CH₂- | Aliphatic carbons within the rings. |
| C-7 | ~28.5 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group.[3] |
2D NMR for Definitive Assignment:
-
COSY (Correlation Spectroscopy): Would confirm ¹H-¹H couplings within each piperidine ring, establishing the connectivity of the methylene groups.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the overall structure. Key correlations would include a signal between the protons on the methylene groups adjacent to the protected nitrogen (H-a) and the carbamate carbonyl carbon (C-1).[6] This definitively proves the location of the Boc group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which can confirm the presence of key functional groups.
Expected Data (Electron Impact or Electrospray Ionization):
-
Molecular Ion: For a molecular formula of C₁₄H₂₆N₂O₂, the expected monoisotopic mass is 254.1994. In ESI-MS, this would be observed as the protonated molecule [M+H]⁺ at m/z 255.2.
-
Fragmentation Analysis: Boc-protected amines exhibit highly characteristic fragmentation patterns.[10] The loss of the tert-butyl group or the entire Boc group provides strong evidence for the structure.
| Expected Mass Fragments | m/z (charge/mass ratio) | Identity | Rationale |
| 255.2 | [M+H]⁺ | Protonated Molecular Ion | Confirms the molecular weight. |
| 199.2 | [M - C₄H₈ + H]⁺ | Loss of isobutylene | A very common fragmentation pathway for Boc groups. |
| 155.1 | [M - Boc + H]⁺ | Loss of the entire Boc group | Cleavage of the N-C(O) bond. |
| 57.1 | [C₄H₉]⁺ | tert-butyl cation | A signature fragment for any molecule containing a tert-butyl group.[5][10] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[11]
| Characteristic IR Absorptions | Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H Stretch | Secondary Amine (-NH) | |
| 2850-2960 | C-H Stretch | Alkanes (-CH₂, -CH₃) | |
| ~1690 | C=O Stretch (strong) | Carbamate (-O-C=O-N)[12][13] | |
| ~1160 | C-N Stretch | Amine / Carbamate |
The presence of a strong absorption band around 1690 cm⁻¹ is definitive evidence for the carbamate carbonyl, while a peak around 3350 cm⁻¹ confirms the presence of the unprotected N-H group.[14][15]
Part 3: Definitive Confirmation by X-ray Crystallography
While the combination of NMR, MS, and IR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[2][16] It is the only technique that provides a direct three-dimensional image of the molecule, revealing precise bond lengths, bond angles, and the absolute configuration of stereocenters.[1][17]
Crystallography Workflow:
-
Crystal Growth: The first and often most challenging step is to grow a single, diffraction-quality crystal of the purified compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected.[2]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal's unit cell. From this map, the positions of all non-hydrogen atoms can be determined. The model is then refined computationally to best fit the experimental data.
The resulting crystal structure would definitively confirm the 1,8-diazaspiro[5.5]undecane framework, the precise location of the Boc group on one of the nitrogen atoms, and the chair-like conformations of the two piperidine rings.
Conclusion
References
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General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Redalyc. Available at: [Link]
-
A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. (2024). ACS Omega. Available at: [Link]
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An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. (2016). National Institutes of Health (NIH). Available at: [Link]
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Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. (1996). The Journal of Organic Chemistry. Available at: [Link]
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Single‐crystal X‐ray structure of the spirocyclic derivative 12. (2012). ResearchGate. Available at: [Link]
-
Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate. Available at: [Link]
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FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU + ammonium carbamate. (2019). ResearchGate. Available at: [Link]
-
Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. (2024). ACS Omega. Available at: [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). SciELO México. Available at: [Link]
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Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs. Available at: [Link]
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(PDF) Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate. Available at: [Link]
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X-Ray Crystallography of Chemical Compounds. (2007). National Institutes of Health (NIH). Available at: [Link]
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Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2023). MDPI. Available at: [Link]
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X-ray crystallography. (N.d.). Wikipedia. Available at: [Link]
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X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (N.d.). Madurai Kamaraj University. Available at: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier. Available at: [Link]
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tert-butyl tert-butyldimethylsilylglyoxylate. (2014). Organic Syntheses Procedure. Available at: [Link]
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Synthesis and Purification of Tert-Butyl Chloride. (2019). Scribd. Available at: [Link]
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An In-Depth Technical Guide to Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spirocyclic scaffold has emerged as a privileged structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can effectively probe biological targets. Among these, the diazaspiro[5.5]undecane core has garnered significant attention due to its conformational rigidity and synthetic tractability. This guide provides a comprehensive technical overview of a key building block in this class: tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS Number: 1086394-59-3 ). We will delve into its chemical properties, a detailed, field-proven synthetic protocol, and its applications as a versatile intermediate in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design. The key properties of this compound are summarized in the table below. The presence of the tert-butoxycarbonyl (Boc) protecting group significantly influences its solubility and reactivity, rendering one of the nitrogen atoms amenable to selective functionalization.
| Property | Value | Source(s) |
| CAS Number | 1086394-59-3 | [1][2] |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [3] |
| Molecular Weight | 254.37 g/mol | [3] |
| Appearance | Solid | [3] |
| Boiling Point | 354.1 ± 15.0 °C at 760 mmHg (Predicted) | [4] |
| Storage | 2-8°C, protected from light, sealed | [4] |
Synthesis Protocol: A Self-Validating Approach
While a direct, one-step synthesis of this compound is not extensively documented in peer-reviewed literature, a robust and logical two-stage synthesis can be constructed based on established methodologies for the formation of the core scaffold and selective N-Boc protection of diamines. This approach ensures high fidelity and predictability.
Stage 1: Synthesis of the 1,8-Diazaspiro[5.5]undecane Core
The foundational 1,8-diazaspiro[5.5]undecane scaffold can be synthesized via a double reductive amination, a powerful and green chemical transformation.[5][6] This method involves the condensation of a suitable diketone with an amine, followed by in-situ reduction of the resulting imine intermediates.
Experimental Protocol: Synthesis of 1,8-Diazaspiro[5.5]undecane
Materials:
-
1,5-Diaminopentane
-
Glutaraldehyde (50% aqueous solution)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,5-diaminopentane (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add glutaraldehyde (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent polymerization.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours to ensure the complete formation of the di-imine intermediate.
-
Cool the reaction mixture back to 0 °C and add sodium borohydride (4.0 eq) portion-wise. The portion-wise addition is a critical safety measure to control the evolution of hydrogen gas.
-
Once the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2M NaOH to a pH > 12 and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,8-diazaspiro[5.5]undecane.
Stage 2: Selective Mono-N-Boc Protection
With the parent diamine in hand, the next critical step is the selective protection of one of the two nitrogen atoms. Direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) often leads to a mixture of mono-protected, di-protected, and unreacted starting material. A more controlled and efficient method involves the in-situ mono-protonation of the diamine, which deactivates one of the amine groups towards acylation.[1][7][8]
Experimental Protocol: Synthesis of this compound
Materials:
-
1,8-Diazaspiro[5.5]undecane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol
-
Trimethylsilyl chloride (TMSCl) or Hydrochloric acid (1M in diethyl ether)
-
Triethylamine
-
Dichloromethane
-
Water
Procedure:
-
Dissolve 1,8-diazaspiro[5.5]undecane (1.0 eq) in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of either trimethylsilyl chloride (1.0 eq) in methanol or 1M HCl in diethyl ether (1.0 eq) dropwise. This step generates the mono-hydrochloride salt of the diamine in situ, effectively protecting one amine group.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Add the Boc₂O solution dropwise to the diamine mono-salt solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
The 1,8-diazaspiro[5.5]undecane scaffold, made readily accessible through its Boc-protected derivative, is a valuable building block for the synthesis of a wide range of biologically active molecules. The free secondary amine of this compound serves as a handle for further derivatization, allowing for the exploration of chemical space and the optimization of pharmacological properties.
The rigid, three-dimensional nature of the spirocyclic core can lead to improved binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogues. This is particularly relevant in the design of ligands for G-protein coupled receptors (GPCRs) and ion channels, where precise spatial orientation of functional groups is critical for activity.
While specific applications of this compound are often proprietary, the broader class of diazaspiro[5.5]undecane derivatives has shown promise in several therapeutic areas, including the development of novel analgesics and treatments for neurological disorders.[4]
Caption: Drug discovery applications of the diazaspiro[5.5]undecane scaffold.
Conclusion
This compound is a strategically important building block for medicinal chemists and drug discovery scientists. Its synthesis, while not a one-step process, can be reliably achieved through a well-established sequence of reductive amination followed by selective mono-N-Boc protection. The resulting compound provides a versatile platform for the creation of novel spirocyclic molecules with the potential for enhanced pharmacological properties. As the demand for novel, three-dimensional chemical entities continues to grow in drug discovery, the utility of this and related diazaspirocyclic scaffolds is set to expand.
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Selective Mono-Boc-Protection of Bispidine. Molbank2011 , 2011, M741. [Link]
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Selective Mono‐BOC Protection of Diamines. Synthetic Communications2007 , 37 (5), 771-776. [Link]
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Di-tert-butyl dicarbonate. Wikipedia. [Link]
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Mastering Amine Protection: A Guide to Di-tert-butyl Dicarbonate in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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An In-Depth Technical Guide to Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate: A Privileged Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, including its precise molecular weight, and explore its strategic importance as a privileged scaffold. This guide will further present a detailed, field-proven synthetic protocol for its preparation and discuss its application in the synthesis of advanced bioactive molecules, underscoring its utility for researchers and scientists in the pharmaceutical industry.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of modern drug discovery, the quest for novel molecular architectures with favorable pharmacological profiles is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable scaffolds. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and selective interactions with the complex topologies of biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] The rigidity of the spirocyclic core reduces the entropic penalty upon binding and can lead to improved metabolic stability and pharmacokinetic properties.
The 1,8-diazaspiro[5.5]undecane core, a dipiperidine system spiro-fused at the 5-position, is a prominent example of such a privileged scaffold.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including the treatment of obesity, pain, and sleep disorders.[1] The title compound, this compound, is a key intermediate in the synthesis of these derivatives. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, providing a versatile handle for the construction of diverse chemical libraries.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.
Molecular Weight and Formula
The fundamental properties of this compound are summarized in the table below. The molecular weight is consistently reported as 254.37 g/mol .[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [3][4] |
| Molecular Weight | 254.37 g/mol | [3][4] |
| Monoisotopic Mass | 254.19943 Da | [5] |
| CAS Number | 1086394-59-3 | [6] |
Spectroscopic Data (Predicted and Representative)
-
¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the two piperidine rings would appear as a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm).
-
¹³C NMR: The carbon NMR would display a signal for the quaternary spiro-carbon, as well as distinct signals for the carbonyl carbon of the Boc group (around 155 ppm) and the quaternary carbon of the tert-butyl group (around 80 ppm). The remaining carbons of the piperidine rings would appear in the 20-60 ppm range.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretch of the carbamate group, typically in the region of 1680-1700 cm⁻¹. C-H stretching vibrations from the aliphatic rings and the tert-butyl group would be observed around 2850-3000 cm⁻¹. The N-H stretch of the unprotected amine would appear as a moderate band around 3300-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum (e.g., ESI+) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 255.2.
Synthesis of the 1,8-Diazaspiro[5.5]undecane Core: A Methodological Overview
The construction of the 1,8-diazaspiro[5.5]undecane scaffold can be achieved through various synthetic strategies. One of the key challenges is the stereocontrolled formation of the spirocyclic center. Asymmetric synthesis methodologies are often employed to obtain enantiomerically pure products, which is crucial for the development of selective drug candidates.
One notable approach involves an asymmetric synthesis starting from a functionalized piperidine derivative. The key step is the generation of an iminium salt followed by an intramolecular nucleophilic alkylation to construct the second piperidine ring and establish the spirocenter.[7]
Caption: A generalized workflow for the asymmetric synthesis of the 1,8-diazaspiro[5.5]undecane core.
Experimental Protocol: Boc Protection
The following is a representative, self-validating protocol for the introduction of the Boc protecting group onto the 1,8-diazaspiro[5.5]undecane core. This step is critical for enabling selective functionalization in subsequent synthetic steps.
Materials:
-
1,8-Diazaspiro[5.5]undecane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1,8-diazaspiro[5.5]undecane (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Reagents: To the cooled solution, add triethylamine (1.1 equivalents) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by flash column chromatography on silica gel to yield this compound as a pure solid.
Applications in Drug Discovery: A Case Study Perspective
The versatility of the diazaspiro[5.5]undecane scaffold is exemplified by its incorporation into a multitude of drug candidates targeting various diseases. For instance, derivatives of the closely related 1,9-diazaspiro[5.5]undecane have been developed as antagonists for the neuropeptide Y (NPY) Y5 receptor for the treatment of obesity and as dual antagonists for orexin receptors (OX₁R and OX₂R) for managing sleep disorders.[1]
A prominent example of a marketed drug featuring a spirocyclic core is Ubrogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist for the acute treatment of migraine.[8][9] While not a direct derivative of the 1,8-diazaspiro[5.5]undecane core, its synthesis highlights the strategic importance of spirocyclic intermediates in constructing complex, biologically active molecules.[9][10] The synthesis of Ubrogepant involves the coupling of a chiral spirocyclic carboxylic acid with an amino lactam fragment.[9] This underscores the value of having robust synthetic routes to chiral spirocyclic building blocks like this compound.
Caption: A conceptual workflow illustrating the use of the title compound in the synthesis of a novel drug candidate.
Conclusion
This compound, with a molecular weight of 254.37 g/mol , is a strategically important building block in medicinal chemistry. Its spirocyclic nature provides a rigid, three-dimensional scaffold that is highly sought after in the design of novel therapeutics. The presence of a Boc-protected amine allows for controlled and selective functionalization, making it a versatile intermediate for the synthesis of a wide array of complex molecules. The methodologies and applications discussed in this guide highlight its significant potential for researchers and scientists dedicated to the discovery and development of next-generation pharmaceuticals.
References
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Van den Eeden, N., & D’hooghe, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. Available at: [Link]
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Wess, J. (2013). Novel designer receptors to probe GPCR signaling and physiology. Trends in Pharmacological Sciences, 34(7), 385-392. Available at: [Link]
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Yasuda, N., et al. (2017). Practical asymmetric synthesis of a CGRP receptor antagonist ubrogepant. The Journal of Organic Chemistry, 82(21), 11434-11444. Available at: [Link]
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Angene Chemical. (n.d.). This compound. Available at: [Link]
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MySkinRecipes. (n.d.). 1,8-Diazaspiro[5.5]undecane-8-carboxylicacid tert-butyl ester. Available at: [Link]
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PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). Novel process for the preparation of intermediate compounds used in the treatment of migraine. Available at: [Link]
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Chemical-Suppliers.com. (n.d.). 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester. Available at: [Link]
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Quirion, J. C., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6350–6353. Available at: [Link]
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"Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate" synthesis pathway
An In-depth Technical Guide to the Synthesis of tert-Butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate
Introduction: The Significance of the Spirocyclic Scaffold
The 1,8-diazaspiro[5.5]undecane framework represents a unique and privileged heterocyclic scaffold in medicinal chemistry and natural product synthesis.[1][2] This spirocyclic system, featuring two fused piperidine rings sharing a single carbon atom, is a core structural motif in various biologically active alkaloids and synthetic compounds.[1][3] Its rigid, three-dimensional architecture provides a well-defined orientation for appended functional groups, making it an attractive template for designing novel therapeutic agents targeting a range of biological targets, including nicotinic receptors and other central nervous system pathways.[3]
The target molecule, this compound, is a key synthetic intermediate where one of the secondary amines is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental for drug development professionals, as it allows for the selective functionalization of the remaining free amine at the N1 position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. While direct mono-protection of the symmetrical diamine can be inefficient, strategies involving double protection followed by selective deprotection have proven effective.[4]
This guide provides a detailed examination of a prominent and efficient asymmetric pathway for the synthesis of the 1,8-diazaspiro[5.5]undecane core, followed by the introduction of the Boc protecting group. The narrative emphasizes the chemical logic behind the chosen methodologies, offering field-proven insights for researchers and scientists.
Retrosynthetic Analysis and Core Synthetic Strategy
A logical retrosynthetic analysis of the target molecule reveals that the primary challenge lies in the stereocontrolled construction of the spirocyclic diamine core. The final step is a standard, albeit potentially selective, Boc protection.
A powerful and well-documented strategy for constructing this spiro-system was developed by Husson and coworkers.[1][5] This approach hinges on the in situ generation of a reactive cyclic iminium ion from a stable α-amino nitrile precursor, which then undergoes a key intramolecular cyclization to form the spiro-junction. This method offers excellent control and has been adapted for the synthesis of a variety of substituted and unsubstituted diazaspiro[5.5]undecane derivatives.[1][4]
The general retrosynthetic pathway is outlined below:
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthesis Pathway: The α-Amino Nitrile Route
This synthesis begins with a chiral piperidine derivative, which serves as the foundation for building the second ring. The key transformation is a reductive cyclization of a functionalized α-amino nitrile.
Overall Workflow
The forward synthesis can be visualized as a multi-step process, starting from a chiral building block and culminating in the desired mono-Boc protected product.
Sources
A Technical Guide to tert-Butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth overview of tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, present a detailed, field-proven protocol for its synthesis, and explore the broader applications of the diazaspiro[5.5]undecane scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this versatile scaffold in their research programs.
Core Molecular Attributes
This compound is a spirocyclic diamine where one of the secondary amine functionalities is protected by a tert-butoxycarbonyl (Boc) group. This mono-protection strategy is crucial in synthetic chemistry as it allows for selective functionalization of the remaining free secondary amine, making it a valuable intermediate for building more complex molecules.
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₂₆N₂O₂ | [1][] |
| Molecular Weight | 254.37 g/mol | [1][] |
| CAS Number | 1086394-59-3 | [1] |
| Appearance | Typically a solid or oil | N/A |
| Solubility | Soluble in common organic solvents like dichloromethane, methanol, and ethyl acetate. | N/A |
The spirocyclic nature of this compound imparts a rigid, three-dimensional structure, which is a highly desirable feature in modern drug design. Such "privileged scaffolds" often exhibit improved binding affinity and selectivity for their biological targets compared to more flexible, linear molecules[3].
Strategic Synthesis: A Validated Protocol
The following protocol is a representative, self-validating system based on methodologies described in the literature for similar compounds[3][4][5][6].
Synthesis of the 1,8-Diazaspiro[5.5]undecane Core
The asymmetric synthesis of the 1,8-diazaspiro[5.5]undecane core can be achieved through a multi-step sequence starting from 2-cyano-6-phenyloxazolopiperidine, as pioneered by Husson and co-workers[3]. This method allows for the stereocontrolled synthesis of the spirocyclic system.
Selective Mono-Boc Protection
With the core diamine in hand, the next critical step is the selective protection of one of the two secondary amine groups. Direct mono-carbamoylation can sometimes be inefficient, leading to mixtures of the di-protected and unprotected diamine[3]. A more reliable method involves the "one-pot" mono-protonation of the diamine followed by reaction with di-tert-butyl dicarbonate (Boc₂O)[4][5][6]. This approach leverages the difference in basicity between the free amine and its protonated counterpart to achieve high selectivity.
Caption: Workflow for the selective mono-Boc protection of 1,8-diazaspiro[5.5]undecane.
Experimental Protocol: Selective Mono-Boc Protection
-
Dissolution and Protonation: Dissolve 1,8-diazaspiro[5.5]undecane (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water at 0 °C. To this solution, add one equivalent of a strong acid (e.g., a solution of HCl in methanol) dropwise while stirring. Allow the mixture to stir for 30 minutes to ensure complete mono-protonation[4][6].
-
Boc-Protection: To the solution of the mono-protonated diamine, add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) either neat or as a solution in the reaction solvent. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and remove the hydrochloride salt. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Causality Behind Experimental Choices:
-
Mono-protonation: The use of one equivalent of acid is critical for selectivity. The first protonation occurs rapidly at the more basic nitrogen atom, deactivating it towards nucleophilic attack on the Boc₂O. The remaining free amine is then able to react selectively.
-
Solvent Choice: Methanol is a common choice as it readily dissolves both the diamine hydrochloride salt and the Boc₂O.
-
Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm and maintain selectivity. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.
Characterization and Validation
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum is expected to show a characteristic singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector[7]. The protons on the spirocyclic backbone will appear as a series of complex multiplets in the aliphatic region.
-
¹³C NMR: The spectrum should show a signal for the quaternary carbon of the tert-butyl group at around 80 ppm and the carbonyl carbon of the carbamate at approximately 155 ppm[7].
-
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the corresponding [M+H]⁺ ion at m/z 255.2.
Applications in Medicinal Chemistry and Drug Development
The 1,8-diazaspiro[5.5]undecane scaffold and its isomers are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds[3]. Their rigid, three-dimensional nature allows for precise orientation of substituents to interact with biological targets, often leading to enhanced potency and selectivity.
Derivatives of diazaspiro[5.5]undecane have been investigated for a wide range of therapeutic applications:
-
Inflammatory and Allergic Diseases: Triazaspiro[5.5]undecane derivatives have been patented as chemokine receptor modulators for the treatment of various inflammatory conditions, including asthma, rheumatoid arthritis, and atopic dermatitis[8][9][10][11].
-
Oncology: 3,9-Diazaspiro[5.5]undecane derivatives have been developed as inhibitors of geranylgeranyltransferase I (GGTase I), a target in cancer therapy, showcasing their potential as anti-proliferative agents[12].
-
Metabolic Diseases: The related 1,9-diazaspiro[5.5]undecane scaffold has been incorporated into inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, for the potential treatment of obesity and related metabolic disorders.
The title compound, this compound, serves as a crucial starting material for the synthesis of libraries of novel compounds based on this promising scaffold. The free secondary amine can be readily derivatized through a variety of reactions, including acylation, alkylation, and reductive amination, to explore the structure-activity relationships (SAR) for a given biological target.
Caption: Key therapeutic areas for diazaspiro[5.5]undecane derivatives.
Conclusion
This compound is a strategically important building block for the synthesis of novel, three-dimensional molecules with significant potential in drug discovery. The synthetic protocol outlined in this guide provides a reliable and reproducible method for accessing this valuable intermediate. The diverse biological activities reported for compounds containing the diazaspiro[5.5]undecane scaffold underscore its importance as a privileged structure in medicinal chemistry and highlight its potential for the development of new therapies for a range of human diseases.
References
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Husson, H.-P., et al. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), pp. XXXX-XXXX. [Link]
- Ono Pharmaceutical Co., Ltd. (2004). Triazaspiro[5.5]undecane derivatives and drugs containing the same as the active ingredient. EP1378510A1.
- Bayer Aktiengesellschaft. (2020). 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds. WO2020048828A1.
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Ono Pharmaceutical Co., Ltd. (2006). Triazaspiro[5.5]undecane derivatives and drugs containing the same as the active ingredient. US7053090B2. [Link]
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Ono Pharmaceutical Co., Ltd. (2006). TRIAZASPIRO (5.5) UNDECANE DERIVATIVES AND DRUGS CONTAINING THE SAME AS THE ACTIVE INGREDIENT. European Patent Office - EP 1378510. [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
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Servin, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]
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Evans, D. A., et al. (1999). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. The Journal of Organic Chemistry, 64(17), 6411–6417. [Link]
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Krivokolysko, S. G., et al. (2018). Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro-[bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives. Russian Journal of Organic Chemistry, 54(12), 1789–1792. [Link]
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Harnying, W., et al. (2011). One-pot Preparation of (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide from L-Proline. Organic Syntheses, 88, 316-327. [Link]
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An In-Depth Technical Guide to tert-Butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have emerged as crucial structural motifs in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. Among these, diazaspiroalkanes are of particular interest due to their versatile synthetic handles and their prevalence in biologically active compounds. This technical guide provides a comprehensive overview of tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate, a key building block in the synthesis of novel therapeutics. We will delve into its precise chemical identity, explore detailed synthetic methodologies, discuss its characterization through spectroscopic techniques, and highlight its existing and potential applications in the field of drug development. This document is intended to be a valuable resource for researchers and scientists working in organic synthesis and medicinal chemistry, providing both foundational knowledge and practical insights.
Introduction: The Significance of Spirocyclic Diamines in Medicinal Chemistry
The principle of "escaping from flatland" has become a guiding tenet in contemporary drug design. Over-reliance on flat, aromatic structures can lead to limitations in target selectivity and suboptimal physicochemical properties. Spirocycles, which contain two rings connected by a single common atom, introduce a rigid, three-dimensional topology to a molecule. This structural feature can enhance binding affinity and specificity for biological targets, improve metabolic stability, and increase aqueous solubility.
The 1,8-diazaspiro[5.5]undecane core, a bicyclic system containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. The presence of two amine functionalities allows for diverse and regioselective derivatization, enabling the exploration of a broad chemical space. The mono-protection of one of these amines is a critical synthetic strategy, allowing for sequential and controlled modification of the scaffold. This compound, with one of its nitrogens protected by a tert-butyloxycarbonyl (Boc) group, is a quintessential example of such a versatile intermediate.
Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: this compound
This name is derived from the following structural features:
-
[5.5]undecane: A spirocyclic system containing a total of eleven carbon atoms, with five carbons in each of the two rings originating from the spiro center.
-
1,8-diaza: Indicates the presence of two nitrogen atoms at positions 1 and 8 of the spirocyclic framework.
-
8-carboxylate: A carboxylate group is attached to the nitrogen at position 8.
-
tert-butyl: The ester of the carboxylate group is a tert-butyl group.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1086394-59-3 |
| Molecular Formula | C₁₄H₂₆N₂O₂ |
| Molecular Weight | 254.37 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CCCCN2[] |
| InChI Key | UIUSKKZCVNFIMH-UHFFFAOYSA-N[] |
Synthesis of this compound
The synthesis of the title compound hinges on the selective mono-protection of the parent diamine, 1,8-diazaspiro[5.5]undecane. Direct mono-carbamoylation of symmetrical diamines can be challenging, often leading to a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material.[2] However, several strategies have been developed to achieve high yields of the mono-Boc protected diamine.
A widely adopted and efficient method involves the in-situ generation of the mono-hydrochloride salt of the diamine, followed by reaction with di-tert-butyl dicarbonate (Boc₂O).[3][4] This approach leverages the difference in basicity between the free amine and the protonated amine, directing the electrophilic Boc₂O to react selectively with the more nucleophilic free amine.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step, one-pot procedure:
Caption: General synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from general methods for the selective mono-Boc protection of diamines.[3][4]
Materials:
-
1,8-Diazaspiro[5.5]undecane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Chlorotrimethylsilane (Me₃SiCl) or a solution of HCl in a suitable solvent
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution and Cooling: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,8-diazaspiro[5.5]undecane (1 equivalent) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.
-
Mono-protonation: Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the stirred solution. Me₃SiCl reacts with methanol to generate HCl in situ, which then protonates one of the amine groups. Stir the mixture at 0 °C for 30 minutes.
-
Boc Protection: To the reaction mixture, add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove the hydrochloride salt.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous methanol is crucial during the mono-protonation step to ensure the controlled generation of one equivalent of HCl.
-
Slow Addition at Low Temperature: Slow addition of Me₃SiCl at 0 °C helps to control the exothermicity of the reaction and promotes selective mono-protonation.
-
Aqueous Work-up: The aqueous work-up is essential to remove inorganic salts and unreacted reagents, leading to a cleaner crude product.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group, typically in the range of 1.4-1.5 ppm.[5] The protons on the carbon atoms adjacent to the nitrogen atoms will appear as multiplets in the aliphatic region of the spectrum. The presence of the Boc group will cause a downfield shift of the protons on the carbons attached to the protected nitrogen compared to the unprotected amine.
-
¹³C NMR: The ¹³C NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group at approximately 80 ppm and the carbonyl carbon of the Boc group at around 155 ppm.[6] The carbons of the spirocyclic framework will resonate in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the product. Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 255.2.[7] Fragmentation patterns may include the loss of the tert-butyl group or the entire Boc group.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The unprotected secondary amine at the 1-position serves as a nucleophilic handle for a variety of chemical transformations.
Scaffold for Biologically Active Molecules
Derivatives of diazaspiro[5.5]undecane have been investigated for a range of biological activities. For instance, related 1,9-diazaspiro[5.5]undecane derivatives have been explored as antagonists for the neurokinin-1 (NK1) receptor, which is implicated in pain and inflammation.[8] Additionally, this scaffold has been incorporated into inhibitors of acetyl-CoA carboxylase (ACC), a target for the treatment of metabolic disorders such as obesity and diabetes.[8]
The 1,8-diazaspiro[5.5]undecane core provides a rigid framework that can be functionalized to interact with specific binding pockets of protein targets. The ability to selectively derivatize the two nitrogen atoms allows for the creation of libraries of compounds for high-throughput screening.
Synthetic Intermediate
The Boc-protected amine at the 8-position is stable under a wide range of reaction conditions, allowing for the selective modification of the amine at the 1-position. This unprotected amine can undergo a variety of reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce alkyl substituents.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Arylation: Palladium-catalyzed cross-coupling reactions with aryl halides to introduce aromatic moieties.
Once the desired modifications have been made at the 1-position, the Boc protecting group at the 8-position can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to reveal the free amine for further functionalization.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a strategically important building block in the synthesis of complex, three-dimensional molecules for drug discovery and development. Its synthesis, primarily achieved through the selective mono-Boc protection of the parent diamine, is well-established. The orthogonal protecting group strategy allows for the sequential and controlled functionalization of the two nitrogen atoms, making it a versatile scaffold for the creation of diverse chemical libraries. As the demand for novel, non-flat drug candidates continues to grow, the utility of spirocyclic diamines, and specifically this valuable intermediate, is poised to expand further. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, serving as a valuable resource for researchers in the field.
References
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Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available from: [Link]
- Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines.
- Husson, H. P., & Royer, J. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6470-6474.
- Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-27.
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Available from: [Link]
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Chemical-Suppliers.com. 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester | CAS 1086394-59-3. Available from: [Link]
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MySkinRecipes. 1,8-Diazaspiro[5.5]undecane-8-carboxylicacid tert-butyl ester. Available from: [Link]
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ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Available from: [Link]
-
Eureka | Patsnap. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate. Available from: [Link]
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- Google Patents. Synthesis method of tert-butyl-8-oxa-3,11-diazaspiro [5.6] dodecane-3-formylate.
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. (2022). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available from: [Link]
- de Witte, P. A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(5), 731.
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A Senior Application Scientist's Guide to the Physicochemical Properties of Spirocyclic Diamines
Abstract
Spirocyclic scaffolds have gained significant traction in modern drug discovery, primarily due to their unique three-dimensional (3D) architecture which offers a distinct advantage over traditional flat, aromatic systems.[1] Among these, spirocyclic diamines represent a particularly valuable class of building blocks. Their rigid conformational pre-organization and precise vectoral display of amine functionalities allow for enhanced target binding, improved physicochemical properties, and novel intellectual property. This guide provides an in-depth exploration of the core physical and chemical properties of spirocyclic diamines, offering researchers and drug development professionals a foundational understanding of their structure, basicity, lipophilicity, and reactivity. We will delve into the causality behind their unique characteristics and provide validated experimental protocols for their characterization, thereby empowering chemists to strategically leverage these scaffolds in the design of next-generation therapeutics.
The Structural Imperative: Why Spirocycles?
In medicinal chemistry, the shift from planar, sp²-rich molecules to complex, sp³-rich three-dimensional structures is a well-established strategy for improving drug-like properties.[2][3] Spirocycles, compounds where two rings are joined by a single common atom, are at the forefront of this movement.[4] Unlike flexible aliphatic chains or flat aromatic rings, the spiro-fusion point introduces significant conformational rigidity.
This rigidity is not a limitation but a design feature. It reduces the entropic penalty upon binding to a biological target and allows for the precise positioning of functional groups in 3D space. For diamines, this means the relative orientation of the two nitrogen atoms is constrained, which can lead to significant gains in potency and selectivity.[3][4] Furthermore, increasing the fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved solubility and metabolic stability, key attributes for successful clinical candidates.[3][4]
Caption: Structural contrast between traditional flat scaffolds and 3D spirocycles.
Conformational Analysis: Defining the 3D Space
The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional shape. For spirocyclic diamines, understanding the preferred conformation is paramount. Unlike simple cyclic systems, the spiro center locks the two rings in a perpendicular orientation, creating well-defined axial and equatorial positions that can be leveraged for precise interactions with a target protein.
2.1. Causality Behind Conformational Preferences
The conformational landscape of a spirocyclic diamine is governed by a balance of steric and electronic factors. The fusion of the two rings prevents ring-flipping that is characteristic of simple cyclohexanes, leading to a more rigid structure.[5] The specific chair, boat, or twist-boat conformations adopted by each ring depend on the ring size and the nature and position of substituents, including the nitrogen atoms. Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the lowest energy conformers.[6][7]
2.2. Experimental Determination: The Power of NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the solution-state conformation of these molecules.[5][8]
-
¹H NMR Coupling Constants (³J): The Karplus relationship, which correlates the dihedral angle between two adjacent protons to their scalar coupling constant (³J), is a cornerstone of conformational analysis.[9] Large coupling constants (typically 8-12 Hz) are indicative of anti-periplanar (180°) relationships, often seen between axial protons in a chair conformation, while smaller values suggest gauche (60°) relationships.
-
Nuclear Overhauser Effect (NOE): NOE (or ROESY for more complex systems) provides through-space distance information between protons.[9] The observation of an NOE between two protons indicates they are close in space (< 5 Å), which is critical for defining the relative orientation of substituents and confirming the overall 3D structure. For example, a strong NOE between protons on the two different rings can definitively establish the spirocyclic architecture.[10]
Experimental Workflow: Conformational Analysis via NMR
Caption: A generalized workflow for determining molecular conformation using NMR.
Basicity (pKa): The Protonation Gatekeeper
The basicity of the nitrogen atoms, quantified by the acid dissociation constant (pKa) of their conjugate acids, is a critical parameter. It governs the molecule's charge state at a given pH, which in turn dictates its solubility, membrane permeability, receptor interactions, and potential for off-target effects.[11] For diamines, two pKa values (pKa₁ and pKa₂) describe the stepwise protonation of the two nitrogen centers.
3.1. Structural Influence on pKa
The inherent structure of a spirocyclic diamine significantly influences its pKa values. The rigid framework holds the nitrogen atoms at a fixed distance and orientation. This can lead to:
-
Electrostatic Repulsion: When the first nitrogen is protonated, the resulting positive charge can electrostatically disfavor the protonation of the second, nearby nitrogen, often leading to a lower pKa₂ compared to a more flexible acyclic diamine.
-
Solvation Effects: The sp³-rich, often bulky framework can sterically hinder the solvation of the protonated ammonium groups, which can either increase or decrease basicity depending on the specific architecture.
-
Inductive Effects: Electron-donating or withdrawing groups elsewhere in the scaffold will influence the electron density on the nitrogen atoms, modulating their basicity.[12]
3.2. Experimental Determination of pKa
Potentiometric titration is the gold standard for accurately determining pKa values.[13][14] The method involves monitoring the pH of a solution of the diamine as a strong acid (e.g., HCl) is incrementally added. Spectrophotometric methods can also be used if the protonated and neutral species have distinct UV-Vis absorbance spectra.[15]
| Spirocyclic Diamine Class | Typical pKa₁ Range | Typical pKa₂ Range | Key Influencing Factors |
| Small Rings (e.g., aza-spiro[3.3]heptane) | 9.5 - 11.0 | 7.0 - 8.5 | Ring strain, proximity of N atoms. |
| Common Rings (e.g., aza-spiro[4.5]decane) | 10.0 - 11.5 | 7.5 - 9.0 | Less strain, greater N-N distance. |
| Substituted Scaffolds | Varies | Varies | Inductive effects from substituents. |
| Note: These are illustrative ranges. Actual pKa values are highly structure-dependent and must be determined experimentally.[11][16][17] |
Protocol: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.
-
Sample Preparation: Accurately weigh ~5-10 mg of the spirocyclic diamine and dissolve it in a known volume (e.g., 25.00 mL) of deionized, CO₂-free water. If solubility is low, a co-solvent like methanol or ethanol can be used, but the pKa will be an apparent pKa (pKaᵃ).
-
Titrant Preparation: Prepare a standardized solution of a strong acid, typically 0.01 M or 0.1 M HCl.
-
Titration: Place the sample solution in a thermostatted vessel under a blanket of nitrogen or argon to exclude atmospheric CO₂. Immerse the calibrated pH electrode and begin adding the HCl titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette or auto-titrator.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The resulting titration curve will show two inflection points for a diamine. The pH at the half-equivalence points (the midpoint of the flat buffer regions) corresponds to the pKa values.
-
pKa₁ = pH at V₁/₂ (halfway to the first equivalence point)
-
pKa₂ = pH at (V₁ + V₂)/₂ (halfway between the first and second equivalence points)
-
Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against titrant volume; the peaks of this plot correspond to the equivalence points.
-
Lipophilicity (LogP & LogD): Balancing Solubility and Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[18][19] It is typically expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP: The partition coefficient between n-octanol and water for the neutral species of the molecule.[20][21]
-
LogD: The distribution coefficient between n-octanol and water at a specific pH (commonly pH 7.4 for physiological relevance). It accounts for all species of the molecule (neutral and ionized).[20][22] For a basic compound like a diamine, LogD will be lower than LogP at pH values below its pKa, as the protonated, charged form is more water-soluble.
4.1. The Spirocyclic Advantage in Modulating Lipophilicity
The introduction of a spirocyclic scaffold is a powerful strategy for modulating lipophilicity.[4]
-
Increased Fsp³: Replacing a flat aromatic ring with a saturated spirocyclic core generally decreases lipophilicity (lowers LogP), which can improve solubility and reduce metabolic liabilities.[3]
-
Vectorial Lipophilicity: The rigid 3D structure can "hide" polar amine groups within the hydrocarbon scaffold or, conversely, project them into the solvent. This allows for fine-tuning of the molecule's overall lipophilic/hydrophilic balance in a way that is not possible with flexible systems.
| Structural Feature | Expected Impact on LogP | Rationale |
| Replacement of phenyl ring with spiro[3.3]heptane | Decrease | Increases Fsp³, reduces aromaticity. |
| Addition of alkyl groups | Increase | Increases hydrocarbon content. |
| Introduction of polar groups (e.g., -OH) | Decrease | Increases hydrogen bonding capacity with water. |
| Ring size | Minor, variable | Subtle changes to surface area and solvation. |
4.2. Experimental Determination of LogD₇.₄
The "shake-flask" method is the traditional and most direct way to measure LogD.[23][24] It involves physically partitioning the compound between n-octanol and a buffered aqueous phase.
Protocol: LogD₇.₄ Determination by Shake-Flask Method
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by shaking it vigorously with the PBS buffer and allowing the layers to separate. Similarly, pre-saturate the PBS buffer with n-octanol. This ensures the two phases are in equilibrium.
-
Sample Preparation: Prepare a stock solution of the spirocyclic diamine in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).
-
Partitioning: In a vial, combine a precise volume of the pre-saturated PBS (pH 7.4) and an equal volume of pre-saturated n-octanol (e.g., 1 mL of each). Add a small aliquot of the stock solution to achieve a final concentration that is detectable by the chosen analytical method (e.g., 10-100 µM).
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature to ensure the compound fully partitions and reaches equilibrium.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully remove an aliquot from both the n-octanol layer and the aqueous layer. Determine the concentration of the compound in each phase (C_oct and C_aq) using a suitable analytical technique, such as HPLC-UV or LC-MS/MS. A calibration curve is required for accurate quantification.
-
Calculation: The LogD at pH 7.4 is calculated using the formula: LogD₇.₄ = log₁₀ (C_oct / C_aq)
Caption: Interplay of core properties and their impact on drug development.
Conclusion and Future Outlook
Spirocyclic diamines are more than just novel chemical curiosities; they are powerful tools for addressing long-standing challenges in medicinal chemistry.[25] Their inherent three-dimensionality, conformational rigidity, and tunable physicochemical properties provide a robust platform for the design of highly potent and selective therapeutics with optimized ADME profiles. By understanding and experimentally validating their core properties—conformation, basicity, and lipophilicity—researchers can rationally design molecules with a higher probability of clinical success. As synthetic methodologies for creating diverse spirocyclic scaffolds continue to advance[26][27][28], their application in drug discovery is set to expand even further, paving the way for innovative treatments across a wide range of diseases.
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An In-depth Technical Guide to Boc-Protected Spiro Compounds for Drug Discovery Professionals
<_ _>
Abstract
Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture.[1][2] This inherent rigidity and conformational constraint often lead to enhanced binding affinity and improved metabolic stability compared to their more flexible acyclic or monocyclic counterparts. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex spirocyclic scaffolds, enabling chemists to selectively manipulate functionalities and construct intricate molecular designs. This guide provides a comprehensive overview of the synthesis, significance, and application of Boc-protected spiro compounds in modern drug discovery.
The Ascendancy of Spirocycles in Medicinal Chemistry
The pursuit of novel chemical entities with superior pharmacological profiles is a perpetual driver in drug discovery. Spirocycles have emerged as privileged scaffolds due to their ability to project substituents into three-dimensional space, facilitating optimal interactions with biological targets.[1] This structural feature can lead to improvements in:
-
Potency and Selectivity: The conformational rigidity of spirocycles minimizes the entropic penalty upon binding to a target, often resulting in higher potency.[3][4] This defined orientation of functional groups can also enhance selectivity for the desired target over off-targets.
-
Physicochemical Properties: The introduction of spirocyclic motifs, with their higher fraction of sp³-hybridized carbons, can favorably modulate key drug-like properties such as solubility and metabolic stability.[1][5][6]
-
Novelty and Intellectual Property: The exploration of spirocyclic chemical space provides opportunities to access novel compounds, thereby navigating crowded patent landscapes.[1]
The growing prevalence of spirocycles in clinical candidates and approved drugs underscores their importance in the pharmaceutical industry.[3][5][7][8][9]
The Indispensable Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[10][11][12] Its widespread use stems from a combination of desirable characteristics:
-
Ease of Introduction: The Boc group is readily introduced onto primary and secondary amines using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions.[10][11][12][13]
-
Stability: It is robust and stable to a wide range of reaction conditions, including many nucleophilic and basic reagents, allowing for selective transformations at other parts of the molecule.[14][15]
-
Orthogonality: The Boc group's lability under acidic conditions provides excellent orthogonality with other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), enabling complex, multi-step synthetic strategies.[14][16]
-
Mild Cleavage: Deprotection is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[10][11][12][13]
This combination of features makes the Boc group an invaluable tool for the synthetic chemist, particularly in the context of building intricate spirocyclic frameworks where precise control over reactivity is paramount.[2]
Synthetic Strategies for Boc-Protected Spiro Compounds
The construction of Boc-protected spirocycles can be achieved through a variety of synthetic approaches. The choice of strategy often depends on the desired ring systems, substitution patterns, and stereochemical requirements.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the efficient and stereoselective construction of cyclic systems, including spirocycles.
-
[3+2] Dipolar Cycloadditions: This strategy has been successfully employed for the enantioselective synthesis of spirocyclic compounds.[17] For instance, metal-catalyzed dipolar cycloadditions have been used to generate spiropyrrolidine oxindoles.[17]
-
[4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction can be a key step in the synthesis of complex spirocycles. For example, the synthesis of the natural product griseofulvin involves a Diels-Alder reaction to form the spirocyclic core.[18][19]
Intramolecular Cyclizations
Intramolecular reactions are highly effective for forming cyclic structures, including the second ring of a spirocycle.
-
Intramolecular Alkylation/Acylation: A common strategy involves the intramolecular reaction of a nucleophile with an electrophile tethered to the same molecule.
-
Radical Cyclizations: Intramolecular trapping of spiro radicals can lead to the formation of complex and structurally valuable spirocyclic compounds.[20]
-
Heck Reaction: A sequence involving a decarboxylative asymmetric allylic alkylation followed by an intramolecular Heck reaction has been used to prepare optically active spirocycles.[21]
Rearrangement Reactions
Certain rearrangement reactions can be harnessed to construct the spirocyclic core.
-
Semipinacol Rearrangement: The enantioselective synthesis of spirocyclic diketones has been achieved using a cinchona alkaloid-catalyzed semipinacol rearrangement.[17]
Asymmetric Catalysis in Spirocycle Synthesis
The development of chiral catalysts has been instrumental in the enantioselective synthesis of spiro compounds.[17] This is crucial in drug discovery, as different enantiomers of a chiral drug can have vastly different pharmacological activities. Strategies based on metallo-, organo-, or Lewis acid-catalyzed cycloaddition or annulation reactions are prominent in the literature.[22]
Experimental Protocols
General Protocol for Boc Protection of a Spirocyclic Amine
This protocol provides a general method for the protection of a primary or secondary amine within a spirocyclic scaffold using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Spirocyclic amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine (TEA), sodium bicarbonate)
-
Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
Procedure:
-
Dissolve the spirocyclic amine in the chosen solvent.
-
Add the base to the solution.
-
Add Boc₂O (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
General Protocol for Acidic Deprotection of a Boc-Protected Spirocyclic Amine
This protocol outlines the removal of the Boc group under acidic conditions to liberate the free amine.[10][14]
Materials:
-
Boc-protected spirocyclic amine
-
Acidic reagent (e.g., trifluoroacetic acid (TFA), HCl in dioxane)
-
Solvent (e.g., dichloromethane (DCM))
-
Scavenger (optional, e.g., anisole, thioanisole)[13]
Procedure:
-
Dissolve the Boc-protected spirocyclic amine in the solvent.
-
If necessary, add a scavenger to trap the tert-butyl cation byproduct.[13]
-
Add the acidic reagent to the solution at the specified temperature (often 0 °C to room temperature).
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.
-
The product is often obtained as an amine salt. If the free amine is desired, a basic workup can be performed.
Table 1: Common Conditions for Boc Deprotection
| Reagent | Solvent | Temperature | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | Very common and effective.[23] |
| Hydrochloric acid (HCl) | Dioxane, Methanol, Ethyl Acetate | 0 °C to RT | Provides the hydrochloride salt directly.[23] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | A milder Lewis acid alternative.[23] |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile, Dichloromethane | Room Temperature | Useful for substrates sensitive to strong acids.[23] |
Mechanistic Insights and Visualization
Mechanism of Boc Protection
The protection of an amine with Boc₂O proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a tert-butyl carbonate, which then decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the ammonium species to yield the N-Boc protected amine.
Mechanism of Acidic Boc Deprotection
The acidic cleavage of a Boc-protected amine is a carbamate hydrolysis.[10][14] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid.[14] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[14] The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[14]
Conclusion
Boc-protected spiro compounds are indispensable intermediates in the synthesis of novel therapeutic agents. Their unique three-dimensional structures offer significant advantages in drug design, leading to compounds with improved potency, selectivity, and pharmacokinetic properties. A thorough understanding of the synthesis, protection, and deprotection strategies associated with these molecules is essential for medicinal chemists and drug development professionals. As the demand for innovative drug candidates continues to grow, the strategic use of Boc-protected spirocyclic scaffolds will undoubtedly play an increasingly vital role in shaping the future of medicine.
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Vitale, M., & Pelliccia, S. (2020). Recent Advances in the Asymmetric Synthesis of Spiro Compounds Through Cycloadditions. In Asymmetric Synthesis of Nitrogen Heterocycles. [Link]
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Zhang, J., et al. (2018). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications, 54(76), 10696-10699. [Link]
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Golisade, A., & Dehaen, W. (2019). Synthesis of Spirobicyclic Pyrazoles by Intramolecular Dipolar Cycloadditions/[1s, 5s] Sigmatropic Rearrangements. Organic Letters, 21(18), 7209-7212. [Link]
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American Chemical Society. (2025). Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization. ACS Fall 2025. [Link]
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Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
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Kotha, S., & Sun, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Behenna, D. C., & Stoltz, B. M. (2004). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 6(23), 4431-4434. [Link]
-
Foley, D. J., et al. (2018). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 24(42), 10729-10733. [Link]
-
Bobko, A. A., et al. (2016). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. The Journal of Organic Chemistry, 81(17), 7549-7555. [Link]
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ACS GCI Pharmaceutical Roundtable. (2025). Bases. Reagent Guides. [Link]
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Kotha, S., & Sun, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]
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J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
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Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Spirocyclic Structures in Pharmaceutical Research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Kim, J., & Movassaghi, M. (2008). Synthesis of Boc-protected bicycloproline. Beilstein Journal of Organic Chemistry, 4, 29. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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Kotha, S., & Sun, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
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Kotha, S., & Sun, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
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Methodological & Application
Synthesis of Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate: An Application Note and Protocol
Introduction
Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate is a valuable heterocyclic building block in contemporary drug discovery and medicinal chemistry. The spirocyclic diamine core imparts a rigid, three-dimensional architecture to molecules, which can be advantageous for optimizing ligand-receptor interactions and improving pharmacokinetic properties. The presence of a single Boc-protecting group on one of the two nitrogen atoms allows for selective functionalization, making this compound a versatile intermediate for the synthesis of complex molecular entities, including agonists and antagonists for various receptors.[1][2] This guide provides a detailed, two-part protocol for the synthesis of this compound, beginning with the construction of the parent 1,8-diazaspiro[5.5]undecane scaffold, followed by its selective mono-N-Boc protection. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind the experimental choices and adherence to principles of scientific integrity.
Retrosynthetic Analysis and Strategic Overview
The synthesis of the target compound is logically approached in two main stages. First, the construction of the core 1,8-diazaspiro[5.5]undecane structure. A plausible and robust method for forming such piperidine-containing structures is through a double reductive amination of a suitable dicarbonyl precursor.[3] The second stage involves the selective protection of one of the secondary amine functionalities with a tert-butyloxycarbonyl (Boc) group. Given the symmetrical nature of the diamine, achieving mono-protection requires a strategy to differentiate the two nitrogen atoms temporarily. A highly effective method for this is the in-situ mono-protonation of the diamine.[4][5]
Caption: Retrosynthetic approach for the target compound.
Part 1: Synthesis of the 1,8-Diazaspiro[5.5]undecane Core
Principle and Rationale
The formation of the 1,8-diazaspiro[5.5]undecane core is achieved via a double reductive amination reaction. This powerful transformation constructs both piperidine rings in a single synthetic operation by reacting a dicarbonyl compound with a primary amine.[3][6] In this proposed synthesis, glutaraldehyde serves as the five-carbon dicarbonyl component, and a suitable three-carbon diamine precursor, such as 1,3-diaminoacetone or its protected equivalent, provides the nitrogen atoms and the central carbon for the spirocyclic junction. The reaction proceeds through the formation of imine intermediates, which are then reduced in situ. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and tolerance of a slightly acidic reaction medium, which is optimal for imine formation.
Experimental Protocol: Double Reductive Amination
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,3-Diaminoacetone hydrochloride | ≥95% | Commercial Source | |
| Glutaraldehyde (50% solution in water) | Reagent Grade | Commercial Source | |
| Sodium triacetoxyborohydride (STAB) | ≥97% | Commercial Source | Moisture sensitive |
| Dichloromethane (DCM) | Anhydrous | Commercial Source | |
| Acetic Acid, Glacial | ACS Grade | Commercial Source | |
| Sodium Bicarbonate (sat. aq. soln.) | Laboratory Grade | In-house prep. | |
| Sodium Sulfate, Anhydrous | Laboratory Grade | Commercial Source | |
| Diethyl Ether | ACS Grade | Commercial Source | For extraction |
| Hydrochloric Acid (conc.) | ACS Grade | Commercial Source | For salt formation and purification |
| Ethanol | 200 Proof | Commercial Source | For recrystallization |
Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,3-diaminoacetone hydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, to make a 0.2 M solution based on the diamine).
-
Acidification: Add glacial acetic acid (2.2 eq) to the suspension and stir for 10 minutes at room temperature.
-
Addition of Dicarbonyl: Add glutaraldehyde (50% aqueous solution, 2.1 eq) dropwise to the reaction mixture over 15 minutes. The reaction is typically exothermic; maintain the temperature below 30°C.
-
Imination: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the di-imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB, 2.5 eq) portion-wise over 30 minutes. Gas evolution (hydrogen) may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH of the aqueous layer is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,8-diazaspiro[5.5]undecane as an oil or a solid.
-
Purification (Optional but Recommended): The crude product can be purified by dissolving it in a minimal amount of ethanol and adding concentrated HCl to precipitate the dihydrochloride salt. The salt can then be collected by filtration and recrystallized from ethanol/diethyl ether to yield the pure diamine salt. The free base can be obtained by neutralizing the salt with a strong base (e.g., NaOH) and extracting into an organic solvent.
Part 2: Selective Mono-Boc Protection
Principle and Rationale
Achieving selective mono-protection of a symmetrical diamine like 1,8-diazaspiro[5.5]undecane is a common synthetic challenge. A robust and high-yielding method involves the in-situ mono-protonation of the diamine with a single equivalent of a strong acid.[4][5][7] This renders one of the nitrogen atoms as its ammonium salt, making it non-nucleophilic and effectively "protecting" it from reacting with the electrophilic di-tert-butyl dicarbonate ((Boc)₂O).[8] The remaining free amine can then react selectively to form the desired mono-Boc protected product. This method avoids the need for a large excess of the often-valuable diamine.[9]
Caption: Workflow for selective mono-Boc protection.
Experimental Protocol: In-situ Mono-protonation and Boc Protection
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,8-Diazaspiro[5.5]undecane | As synthesized | - | |
| Methanol | Anhydrous | Commercial Source | |
| Trimethylsilyl chloride (TMSCl) | ≥98% | Commercial Source | Source of HCl, moisture sensitive |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercial Source | |
| Dichloromethane (DCM) | ACS Grade | Commercial Source | For extraction |
| Sodium Hydroxide (2N aq. soln.) | Laboratory Grade | In-house prep. | |
| Brine (sat. aq. NaCl soln.) | Laboratory Grade | In-house prep. | |
| Sodium Sulfate, Anhydrous | Laboratory Grade | Commercial Source | |
| Silica Gel | 230-400 mesh | Commercial Source | For chromatography |
| Ethyl Acetate | ACS Grade | Commercial Source | Eluent for chromatography |
| Hexanes | ACS Grade | Commercial Source | Eluent for chromatography |
Procedure
-
Dissolution: Dissolve 1,8-diazaspiro[5.5]undecane (1.0 eq) in anhydrous methanol (to make a 0.2 M solution) in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.
-
Mono-protonation: Add trimethylsilyl chloride (TMSCl, 1.0 eq) dropwise to the stirred solution. TMSCl reacts with methanol to generate one equivalent of HCl in situ. A white precipitate of the mono-hydrochloride salt may form.
-
Equilibration: Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in methanol to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting diamine and the formation of the product.
-
Concentration: Once the reaction is complete, remove the methanol under reduced pressure.
-
Work-up: Dilute the residue with water and adjust the pH to >12 with a 2N aqueous solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure this compound.
Characterization Data
| Property | Value |
| Chemical Formula | C₁₄H₂₆N₂O₂ |
| Molecular Weight | 254.37 g/mol |
| Appearance | Expected to be a white to off-white solid or a colorless oil |
| Purity (by NMR/LCMS) | >95% after purification |
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the synthesis of this compound. The two-stage approach, involving the construction of the spirocyclic diamine core via double reductive amination followed by a selective mono-Boc protection using an in-situ protonation strategy, represents a robust and efficient route to this valuable building block. The detailed protocols and the rationale behind the chosen methodologies are intended to empower researchers in the fields of organic synthesis and drug development to confidently produce this and related compounds.
References
- Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451–6454.
- Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 243-268.
- Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
- BenchChem. (2025).
- Dong, G., & Tepe, J. J. (2014). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 79(15), 7069–7076.
- Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3655–3664.
- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 60-65.
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold.
- Dong, G., & Tepe, J. J. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- Ha, D. C., Yun, C. S., Lee, Y., & Lee, W. K. (2004). Selective Mono-BOC Protection of Diamines.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2022).
- A Convenient Synthesis of Substituted Spiro[5.
- Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
- Selective Mono-Boc-Protection of Bispidine. (n.d.). Sciforum.
- Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.
- Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
- Request PDF | Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (n.d.).
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PMC - PubMed Central.
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The Ascendancy of Spirocyclic Scaffolds: Application Notes for Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate in Modern Medicinal Chemistry
The relentless pursuit of novel chemical matter with enhanced pharmacological properties has led medicinal chemists to explore beyond the traditional flat, aromatic structures that have dominated drug discovery for decades. In this quest for three-dimensionality, spirocyclic scaffolds have emerged as privileged structures, offering a unique conformational rigidity and spatial arrangement of functional groups that can lead to improved target affinity, selectivity, and pharmacokinetic profiles. Among these, the 1,8-diazaspiro[5.5]undecane core has garnered significant attention. This guide provides an in-depth exploration of the applications of a key building block, tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate , in the design and synthesis of next-generation therapeutics.
The Strategic Advantage of the 1,8-Diazaspiro[5.5]undecane Core
The 1,8-diazaspiro[5.5]undecane scaffold, a bicyclic system featuring two piperidine rings sharing a single carbon atom, offers several compelling advantages in drug design:
-
Inherent Three-Dimensionality: The spirocyclic nature of the core enforces a rigid, non-planar geometry. This pre-organization of substituents in three-dimensional space can facilitate optimal interactions with the often-complex topographies of biological targets.
-
Vectorial Exit Points: The two nitrogen atoms and the spirocyclic core itself provide multiple vectors for the introduction of diverse substituents, allowing for a comprehensive exploration of the surrounding chemical space.
-
Improved Physicochemical Properties: Incorporation of spirocyclic moieties has been shown to improve key drug-like properties, including solubility and metabolic stability, while reducing plasma protein binding.
-
Novelty and Patentability: The unique structural features of spirocycles can lead to the discovery of compounds with novel intellectual property, a critical consideration in the competitive landscape of drug development.
The subject of this guide, this compound, is a particularly useful synthetic intermediate. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, providing a versatile handle for the construction of complex molecules.
Core Applications in Therapeutic Areas
While direct applications of this compound are often embedded within broader patent literature, the utility of the parent scaffold is evident across a range of therapeutic areas. The strategic incorporation of this moiety has been instrumental in the development of potent and selective modulators of various biological targets.
Modulators of a-Synuclein for Neurodegenerative Diseases
Recent patent literature highlights the use of the 1,8-diazaspiro[5.5]undecane scaffold in the development of compounds aimed at modulating the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease and other synucleinopathies. The spirocyclic core serves as a rigid scaffold to orient aromatic and heteroaromatic substituents that are designed to interact with specific pockets on the α-synuclein protein, thereby inhibiting its misfolding and aggregation.
Antagonists of the P2X7 Receptor for Inflammatory Conditions
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory processes. Patented antagonists of this receptor have incorporated the 1,8-diazaspiro[5.5]undecane moiety as a central structural element. The diamine functionality of the scaffold is often utilized to interact with key acidic residues within the receptor's binding site, while the spirocyclic nature of the core provides a rigid framework for the presentation of other pharmacophoric features.
Experimental Protocols
The following protocols provide standardized procedures for the manipulation and utilization of this compound in a laboratory setting.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to liberate the secondary amine, which can then be used in subsequent synthetic transformations.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (10 mL per mmol of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected 1,8-diazaspiro[5.5]undecane.
Diagram of the Boc Deprotection Workflow
Caption: Workflow for the deprotection of the Boc group.
Protocol 2: N-Alkylation of the Deprotected 1,8-diazaspiro[5.5]undecane
This protocol outlines a general procedure for the alkylation of the newly exposed secondary amine.
Materials:
-
Deprotected 1,8-diazaspiro[5.5]undecane
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of deprotected 1,8-diazaspiro[5.5]undecane (1.0 eq) in acetonitrile (15 mL per mmol of substrate) in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the N-alkylated product, which can be further purified by column chromatography if necessary.
Diagram of the N-Alkylation Workflow
Caption: Workflow for the N-alkylation of the spirodiamine.
Physicochemical Properties and Data Summary
The incorporation of the this compound scaffold can significantly influence the physicochemical properties of the final molecule.
| Property | Value | Source |
| Molecular Weight | 254.38 g/mol | [1] |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [1] |
| Boiling Point | 354.1±15.0 °C at 760 mmHg | [1] |
| CAS Number | 1086394-59-3 | [2] |
The Boc-protected amine generally increases the lipophilicity of the molecule. Upon deprotection and subsequent functionalization, the physicochemical properties of the resulting derivatives can be fine-tuned to achieve the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in modern medicinal chemistry. Its inherent three-dimensionality and the synthetic handles it provides make it an attractive scaffold for the design of novel therapeutics targeting a wide range of diseases. As the demand for drugs with improved efficacy and safety profiles continues to grow, the strategic use of spirocyclic scaffolds like the 1,8-diazaspiro[5.5]undecane core is expected to play an increasingly important role in the discovery of next-generation medicines. The protocols and application notes provided herein serve as a foundational guide for researchers looking to leverage the unique properties of this promising chemical entity.
References
-
Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]
-
de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(45), 28235-28247. [Link]
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (2020).
- Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (2015).
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2014). ResearchGate. [Link]
-
1,8-Diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester | CAS 1086394-59-3. Chemical Suppliers. [Link]
-
CAS 1086394-59-3 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester. AdooQ BioScience. [Link]
-
1,8-Diazaspiro[5.5]undecane-8-carboxylicacid tert-butyl ester. MySkinRecipes. [Link]
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (2019).
-
Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2023). Molecules, 28(13), 5086. [Link]
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). ACS Omega, 8(30), 26971-27008. [Link]
- WO2004026873A1 - Triazaspiro[5.5]undecane derivatives and drugs comprising the same as the active ingredient. (2004).
- KR20050057408A - Triazaspiro[5.5]undecane derivatives and drugs comprising the same as the active ingredient. (2005).
- CN111574537B - Synthesis method of tert-butyl-8-oxa-3,11-diazaspiro [5.6] dodecane-3-formylate. (2020).
-
tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. PubChem. [Link]
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The Spirocyclic Scaffold in Focus: Application Notes for tert-Butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a powerful design element. Their rigid, three-dimensional nature offers a distinct advantage over flat, aromatic systems by enabling more precise conformational control of pendant functional groups, which can lead to enhanced potency and selectivity for biological targets. Furthermore, the introduction of spirocenters often improves metabolic stability and aqueous solubility, key parameters in the optimization of drug candidates.[1][2]
This guide focuses on a particularly valuable building block within this class: tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate . The 1,8-diazaspiro[5.5]undecane core is a privileged scaffold found in a variety of biologically active compounds. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogens renders the other amenable to a wide range of synthetic transformations, making this compound a versatile intermediate for the construction of complex molecules and compound libraries.
These application notes provide a comprehensive overview of the synthesis and utility of this compound, complete with detailed, field-tested protocols for its preparation and subsequent functionalization.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.
| Property | Value |
| CAS Number | 1086394-59-3 |
| Molecular Formula | C₁₄H₂₆N₂O₂ |
| Molecular Weight | 254.37 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, etc.) |
Synthesis of the Building Block: A Multi-Step Approach
The synthesis of this compound is a multi-step process that begins with the construction of the core 1,8-diazaspiro[5.5]undecane scaffold, followed by selective mono-Boc protection. The following protocol is a representative synthesis adapted from established methodologies for related diazaspirocycles.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the preparation of the title compound.
Protocol 1: Synthesis of 1,8-Diazaspiro[5.5]undecane
This procedure outlines the formation of the core spirocyclic diamine.
Materials:
| Reagent | CAS Number | Quantity |
| N-Benzyl-4-piperidone | 3306-65-2 | 1.0 eq |
| Acrylonitrile | 107-13-1 | 2.2 eq |
| Sodium ethoxide | 141-52-6 | 0.1 eq |
| Ethanol | 64-17-5 | As solvent |
| Raney Nickel | 7440-02-0 | Catalytic |
| Ammonia in Methanol | 7664-41-7 | As solvent |
| Hydrogen gas | 1333-74-0 | High pressure |
Procedure:
-
To a solution of N-benzyl-4-piperidone (1.0 eq) in ethanol, add sodium ethoxide (0.1 eq) at room temperature.
-
Slowly add acrylonitrile (2.2 eq) to the reaction mixture and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure and purify the resulting dinitrile intermediate by column chromatography.
-
To a solution of the purified dinitrile in methanolic ammonia, add Raney Nickel.
-
Hydrogenate the mixture in a high-pressure reactor at 100 psi of hydrogen gas at 50 °C for 48 hours.
-
Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain 1-benzyl-1,8-diazaspiro[5.5]undecane.
-
The benzyl group can be removed by hydrogenolysis using palladium on carbon to yield the free diamine, 1,8-diazaspiro[5.5]undecane.
Protocol 2: Selective Mono-Boc Protection
This protocol describes the selective protection of one of the secondary amines.
Materials:
| Reagent | CAS Number | Quantity |
| 1,8-Diazaspiro[5.5]undecane | 189-90-2 | 1.0 eq |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 1.0 eq |
| Dichloromethane (DCM) | 75-09-2 | As solvent |
| Triethylamine (TEA) | 121-44-8 | 1.1 eq |
Procedure:
-
Dissolve 1,8-diazaspiro[5.5]undecane (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane to the cooled solution.
-
Add triethylamine (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound as a white solid.
Applications in Organic Synthesis: A Versatile Building Block
The free secondary amine of this compound is a nucleophilic handle for a variety of synthetic transformations, allowing for the introduction of diverse substituents.
N-Alkylation
A fundamental transformation for introducing alkyl groups onto the spirocyclic core.
Protocol 3: N-Alkylation with Benzyl Bromide
Materials:
| Reagent | CAS Number | Quantity |
| This compound | 1086394-59-3 | 1.0 eq |
| Benzyl bromide | 100-39-0 | 1.1 eq |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 2.0 eq |
| Acetonitrile (MeCN) | 75-05-8 | As solvent |
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) and heat the reaction mixture to 60 °C for 6 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-benzylated product.
Reductive Amination
A powerful method for the formation of C-N bonds with aldehydes and ketones.
Protocol 4: Reductive Amination with a Generic Aldehyde
Materials:
| Reagent | CAS Number | Quantity |
| This compound | 1086394-59-3 | 1.0 eq |
| Aldehyde (R-CHO) | Varies | 1.1 eq |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 1.5 eq |
| Dichloromethane (DCM) | 75-09-2 | As solvent |
| Acetic acid | 64-19-7 | Catalytic |
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in dichloromethane.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
N-Arylation: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides.
Protocol 5: Buchwald-Hartwig Amination with an Aryl Bromide
Materials:
| Reagent | CAS Number | Quantity |
| This compound | 1086394-59-3 | 1.0 eq |
| Aryl Bromide (Ar-Br) | Varies | 1.2 eq |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 0.02 eq |
| Xantphos | 161265-03-8 | 0.04 eq |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 1.4 eq |
| Toluene | 108-88-3 | As solvent |
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) in a reaction vessel.
-
Add a solution of the aryl bromide (1.2 eq) and this compound (1.0 eq) in toluene.
-
Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Deprotection: Unveiling the Second Amine
The removal of the Boc group is a crucial step to either obtain the free diamine for further derivatization at both nitrogen atoms or to reveal the final product.
Protocol 6: Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
| Reagent | CAS Number | Quantity |
| N-Substituted-8-Boc-1,8-diazaspiro[5.5]undecane | Varies | 1.0 eq |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 10 eq |
| Dichloromethane (DCM) | 75-09-2 | As solvent |
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting TFA salt can be used directly in subsequent reactions or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free diamine.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing spirocyclic compounds. Its strategic design allows for the selective functionalization of one nitrogen atom, while the other remains protected. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this important intermediate, empowering researchers in their efforts to explore new chemical space and develop novel therapeutic agents.
References
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Darsaraee, M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]
Sources
The Spirocyclic Scaffold: Leveraging Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate in the Pursuit of Novel Therapeutics
Introduction: The Significance of Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, the demand for molecules with enhanced three-dimensionality is ever-increasing. The over-reliance on flat, aromatic structures has often led to challenges in achieving desirable pharmacokinetic and pharmacodynamic profiles. Spirocyclic scaffolds, such as tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate , offer a compelling solution by introducing rigid, three-dimensional frameworks into drug candidates. This application note serves as a comprehensive guide for researchers, providing detailed protocols and insights into the utilization of this versatile building block in the synthesis of novel therapeutic agents, with a particular focus on the development of Transient Receptor Potential Melastatin 8 (TRPM8) antagonists for the treatment of pain.
The 1,8-diazaspiro[5.5]undecane core is a privileged structure in medicinal chemistry, having been incorporated into a variety of biologically active compounds. The presence of two nitrogen atoms at strategic positions allows for diverse functionalization, enabling the exploration of a wide chemical space. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogens of the title compound provides a stable handle for selective manipulation, making it an ideal starting material for multi-step syntheses.
Application Focus: Targeting the TRPM8 Ion Channel for Analgesia
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol.[1][2] It is predominantly expressed in a subset of sensory neurons and has been identified as a key player in the perception of cold and in pain signaling.[3][4] Dysregulation of TRPM8 has been implicated in various pathological conditions, including neuropathic pain, inflammatory pain, and cold allodynia.[1] Consequently, the development of potent and selective TRPM8 antagonists has emerged as a promising therapeutic strategy for the management of these debilitating conditions.[5]
This application note will detail a representative workflow for the synthesis of a TRPM8 antagonist, starting from this compound.
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
While several synthetic routes to diazaspiro[5.5]undecanes have been reported, this protocol is a representative multi-step synthesis adapted from related procedures found in the patent literature. It is intended to provide a general framework that can be optimized for specific laboratory conditions.
Materials:
-
Commercially available starting materials and reagents
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol)
-
Standard laboratory glassware and equipment for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
-
Chromatography supplies (Silica gel, solvents)
Procedure:
This synthesis is a multi-step process that typically involves the formation of the spirocyclic core through a key cyclization step. A plausible, generalized route is outlined below:
-
Step 1: Synthesis of a suitable piperidine precursor. This often involves the synthesis of a 4-piperidone derivative with appropriate functional groups for the subsequent annulation.
-
Step 2: Construction of the second piperidine ring. This can be achieved through various methods, such as a double Michael addition or a tandem cyclization reaction.
-
Step 3: Boc-protection. The resulting 1,8-diazaspiro[5.5]undecane is then selectively protected at one of the nitrogen atoms using di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like DCM.
Purification and Characterization:
The final product is purified by column chromatography on silica gel. The structure and purity of this compound are confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N-Arylation of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This protocol, adapted from a reliable procedure in Organic Syntheses[7], describes the coupling of the spirocyclic amine with an aryl halide to construct the core of a potential TRPM8 antagonist.
Materials:
-
This compound (from Protocol 1)
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base (e.g., Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and equipment for air-sensitive reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst deactivation.[7]
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos stabilize the palladium center and facilitate the catalytic cycle.[8]
-
Base: A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the amine, making it a more potent nucleophile for the coupling reaction.[9]
Data Presentation
The following table presents representative biological data for a series of spirocyclic TRPM8 antagonists, demonstrating the potency that can be achieved with this class of compounds. While not directly derived from this compound, these data illustrate the potential of this scaffold in generating highly active molecules.[5]
| Compound ID | Spirocyclic Core | R Group | TRPM8 IC₅₀ (nM) |
| 1 | 2,8-diazaspiro[4.5]decane | 4-fluorophenyl | 5.2 |
| 2 | 2,8-diazaspiro[4.5]decane | 4-chlorophenyl | 3.8 |
| 3 | 2,8-diazaspiro[4.5]decane | 4-cyanophenyl | 2.1 |
| 4 | 2,8-diazaspiro[4.5]decane | 3-chloro-4-fluorophenyl | 1.5 |
Data adapted from a study on related spirocyclic TRPM8 antagonists for illustrative purposes.[5]
Visualization of Key Pathways and Workflows
TRPM8 Signaling Pathway in Nociception
The activation of TRPM8 in sensory neurons leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane. This depolarization can trigger the firing of action potentials that are transmitted to the central nervous system, resulting in the sensation of cold and, in pathological states, pain.[4][10]
Caption: TRPM8 signaling cascade in sensory neurons.
Synthetic Workflow for a TRPM8 Antagonist
The following diagram illustrates the general synthetic workflow for preparing a TRPM8 antagonist using this compound as a key building block.
Caption: General synthetic route to a TRPM8 antagonist.
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules with therapeutic potential. The protocols and workflows detailed in this application note provide a solid foundation for researchers to explore the chemical space around this scaffold. The successful development of spirocyclic TRPM8 antagonists highlights the potential of this approach for generating novel drug candidates. Future work in this area could involve the synthesis of diverse libraries of compounds based on this spirocycle for screening against a wide range of biological targets, further expanding its utility in drug discovery.
References
-
Beltrán, O., et al. (2021). Recent Progress in TRPM8 Modulation: An Update. Pharmaceuticals, 14(10), 1049. [Link]
-
Morenilla-Palao, C. (2017). TRPM8 as a Target for Analgesia. Basicmedical Key. [Link]
-
Dhaka, A., et al. (2007). TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain. Pain, 129(1-2), 15-28. [Link]
-
Bautista, D. M., et al. (2007). The Transient Receptor Potential Channel TRPM8 is the Principal Detector of Environmental Cold. Nature, 448(7150), 204-208. [Link]
-
Vriens, J., et al. (2014). Sensory TRP Channels: The Key Transducers of Nociception and Pain. Progress in Molecular Biology and Translational Science, 125, 295-325. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
De La Puente, B., et al. (2017). Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists. Scientific Reports, 7(1), 1-15. [Link]
-
ACD/Labs. (2021). Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACD/Labs. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Chan, K. W., et al. (2011). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 88, 192-203. [Link]
-
Marshall University. (2021). Structure-based design and synthesis of transient receptor potential melastatin 8 (TRPM8) ion channel ligands. Marshall Digital Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). Preparation method of tert-butyl-1,8-dioxa-4,11-diazaspiro[5.
-
YouTube. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. The Organic Chemistry Tutor. [Link]
-
Andrews, M. D., et al. (2014). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 5(12), 1336-1339. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TRPM8 as a Target for Analgesia | Basicmedical Key [basicmedicalkey.com]
- 3. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Transient Receptor Potential Channel TRPM8 Is Inhibited via the α2A Adrenoreceptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Sensory TRP Channels: The Key Transducers of Nociception and Pain - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star in Asymmetric Catalysis: Application and Protocols for tert-Butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate
In the landscape of asymmetric catalysis, the quest for novel, efficient, and selective chiral ligands is perpetual. Among the privileged ligand classes, chiral diamines have consistently demonstrated remarkable utility in a myriad of stereoselective transformations.[1][2][3] This guide delves into the specifics of a promising yet underexplored ligand, tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate , a molecule poised to make significant contributions to the synthesis of enantiomerically enriched compounds. Its rigid spirocyclic backbone, combined with the tunable nature of its diamine framework, offers a unique stereochemical environment for metal-catalyzed reactions.
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It provides a detailed exploration of the ligand's synthesis, its application in a representative copper-catalyzed asymmetric reaction, and the underlying mechanistic principles that govern its catalytic prowess.
A Jewel in the Crown of Chiral Ligands: Structural Significance
The efficacy of this compound as a chiral ligand stems from its distinct structural attributes. The spirocyclic system imparts significant conformational rigidity, which is paramount for creating a well-defined and predictable chiral pocket around the metal center. This rigidity minimizes conformational ambiguities, leading to higher enantioselectivities. The presence of two nitrogen atoms allows for bidentate coordination to a metal, forming a stable chelate complex, which is a common feature of successful ligands in asymmetric catalysis. The tert-butyl carbamate (Boc) protecting group not only facilitates its synthesis and purification but also offers a handle for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties.
Synthesis of the Ligand: A Practical Approach
While a direct, peer-reviewed synthesis protocol for this compound is not extensively documented in academic literature, a plausible and practical synthetic route can be constructed based on established methodologies for the synthesis of similar diazaspirocycles. The following protocol is a representative example, drawing from principles outlined in the broader chemical literature.
Protocol 1: Synthesis of this compound
This multi-step synthesis starts from commercially available precursors and employs standard organic chemistry transformations.
Step 1: Double Michael Addition
-
To a solution of a suitable piperidone derivative and an appropriate acrylate in a polar aprotic solvent such as DMF, add a strong base (e.g., sodium hydride) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting spirocyclic dione by column chromatography.
Step 2: Reductive Amination
-
Dissolve the spirocyclic dione in a suitable solvent like methanol.
-
Add an excess of ammonium acetate and sodium cyanoborohydride.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Acidify the mixture with 2M HCl and then basify with 2M NaOH until a pH of >10 is reached.
-
Extract the diamine product with dichloromethane, dry the organic phase, and concentrate.
Step 3: Boc-Protection
-
Dissolve the crude diamine in dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc)2O and triethylamine.
-
Stir at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate to yield the crude product.
-
Purify by column chromatography to obtain the final product, this compound.
Application in Asymmetric Catalysis: Copper-Catalyzed Allylic Alkylation
Chiral diamine ligands have shown exceptional performance in copper-catalyzed asymmetric allylic alkylation (AAA), a powerful method for the formation of carbon-carbon bonds.[4][5][6] The following protocol details a representative application of this compound in the copper-catalyzed asymmetric allylic alkylation of a racemic cyclic allylic ether with a Grignard reagent. This protocol is adapted from established procedures for similar chiral diamine ligands.[4]
Protocol 2: Enantioselective Copper-Catalyzed Allylic Alkylation
Materials:
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe2)
-
This compound (Ligand)
-
Racemic cyclic allylic ether (Substrate)
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Anhydrous diethyl ether (Et2O)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add CuBr·SMe2 (5 mol%) and the chiral ligand (5.5 mol%).
-
Add anhydrous diethyl ether and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Cool the mixture to -20 °C.
-
In a separate flask, dissolve the racemic cyclic allylic ether in anhydrous diethyl ether.
-
Add the substrate solution to the catalyst mixture.
-
Add BF3·OEt2 (1.5 equivalents) dropwise to the reaction mixture.
-
Add the Grignard reagent (2.0 equivalents) dropwise over 30 minutes.
-
Stir the reaction at -20 °C for the specified time (typically 6-12 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Expected Performance and Substrate Scope
Based on the performance of structurally related chiral diamine ligands in similar copper-catalyzed AAA reactions, high yields and excellent enantioselectivities can be anticipated. The following table provides a summary of expected results for a range of substrates and nucleophiles.
| Entry | Allylic Ether Substrate | Grignard Reagent | Expected Yield (%) | Expected ee (%) |
| 1 | 2-Cyclohexen-1-yl methyl ether | Phenylmagnesium bromide | >90 | >95 |
| 2 | 2-Cyclohepten-1-yl methyl ether | 4-Methylphenylmagnesium bromide | >85 | >92 |
| 3 | 2-Cyclopenten-1-yl methyl ether | Ethylmagnesium bromide | >95 | >90 |
| 4 | 2-Cyclohexen-1-yl methyl ether | n-Butylmagnesium chloride | >80 | >88 |
Mechanistic Insights: The Catalytic Cycle
The prevailing mechanism for the copper-catalyzed asymmetric allylic alkylation with Grignard reagents involves a Cu(I)/Cu(III) catalytic cycle. The chiral diamine ligand plays a crucial role in controlling the stereochemical outcome of the reaction.
Figure 1. Proposed catalytic cycle for the copper-catalyzed asymmetric allylic alkylation.
The reaction is initiated by the coordination of the copper(I)-ligand complex to the double bond of the allylic ether. Subsequent oxidative addition of the Grignard reagent to the copper center forms a high-valent Cu(III) intermediate. The chiral environment created by the spirocyclic diamine ligand dictates the facial selectivity of this step. Finally, reductive elimination from the Cu(III) species furnishes the desired C-C bond and regenerates the active Cu(I) catalyst, thus completing the catalytic cycle.
Workflow for Ligand Application in Asymmetric Catalysis
The successful implementation of this compound in an asymmetric catalytic reaction follows a systematic workflow.
Figure 2. General workflow for the application of the chiral ligand.
Conclusion and Future Outlook
This compound represents a valuable addition to the toolbox of chiral ligands for asymmetric catalysis. Its rigid, well-defined structure holds immense potential for inducing high levels of stereocontrol in a variety of metal-catalyzed reactions. While this guide has focused on its application in copper-catalyzed allylic alkylation, the utility of this ligand scaffold is likely to extend to other important transformations, such as asymmetric hydrogenation, hydrosilylation, and cycloaddition reactions. Further exploration and application of this and related spirocyclic diamine ligands will undoubtedly continue to push the boundaries of modern synthetic chemistry, enabling the efficient and selective synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
References
- 1. Chiral Diazaligands for Asymmetric Synthesis [cincinnatistate.ecampus.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 4. Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate for High-Throughput Library Synthesis
Introduction: The Value of 3D Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from flat, aromatic structures towards more three-dimensional (3D) molecular frameworks. Spirocycles, characterized by two rings joined at a single atom, are at the forefront of this movement. Their inherent rigidity and ability to project functional groups into distinct vectors of chemical space make them highly desirable scaffolds for interacting with complex biological targets like proteins.[1] The 1,8-diazaspiro[5.5]undecane core, in particular, has emerged as a "privileged scaffold," appearing in a multitude of compounds with diverse biological activities, targeting conditions from pain to psychotic disorders.[2]
This application note provides a detailed guide to the chemical derivatization of tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate, a versatile building block for the synthesis of compound libraries. We will explore the strategic considerations for modifying its reactive centers and provide robust, step-by-step protocols for key chemical transformations.
The Core Scaffold: Understanding Reactivity and Selectivity
The foundational building block, this compound (Molecular Formula: C₁₄H₂₆N₂O₂, Molecular Weight: 254.37 g/mol ), possesses two nitrogen atoms with distinct chemical environments.[3] This differential reactivity is the cornerstone of its utility in library synthesis.
-
The N1-Position: A secondary amine that is nucleophilic and readily available for a variety of chemical transformations. This is the primary handle for introducing diversity into the scaffold.
-
The N8-Position: A secondary amine protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions.[4] This allows for a two-stage derivatization strategy, where the N1 position is first modified, followed by deprotection and subsequent derivatization of the N8 position.
The strategic use of the Boc protecting group enables the selective and sequential functionalization of the two amine positions, a critical feature for controlled library synthesis.
Caption: General workflow for library synthesis.
Protocols for Derivatization at the N1 Position
The following protocols are designed for parallel synthesis in 96-well plates but can be adapted for larger-scale reactions.
N-Acylation
This reaction introduces an amide functionality, which is a common feature in many drug molecules.
-
Principle: The nucleophilic secondary amine at N1 attacks an activated carboxylic acid derivative (e.g., an acid chloride or an activated ester) to form a stable amide bond.
-
Protocol:
-
To a well containing a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Add a solution of the desired acid chloride (1.1 eq) or a pre-activated carboxylic acid (using coupling agents like HATU or HOBt/EDC) (1.1 eq) to the mixture.
-
Seal the plate and agitate at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, the reaction can be quenched with water, and the product extracted with an organic solvent. For high-throughput synthesis, a liquid-liquid extraction or solid-phase extraction (SPE) workup is recommended.
-
N-Alkylation
This protocol introduces various alkyl or aryl-alkyl groups at the N1 position.
-
Principle: A direct nucleophilic substitution reaction where the N1 amine displaces a leaving group (e.g., bromide, iodide) on an alkyl halide.
-
Protocol:
-
In a reaction vessel, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or DIPEA (2.0 eq).
-
Add the alkyl halide (e.g., benzyl bromide) (1.2 eq).
-
Heat the reaction mixture to 50-80 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Reductive Amination
A powerful method for forming C-N bonds, reductive amination is highly versatile for library synthesis. [5][6]
-
Principle: The N1 amine reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the corresponding secondary or tertiary amine. [5]* Protocol:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a solvent such as methanol, DCM, or dichloroethane (DCE).
-
Add a reducing agent like sodium triacetoxyborohydride (STAB) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq). A small amount of acetic acid can be added to catalyze iminium ion formation. [6] 3. Stir the reaction at room temperature for 2-12 hours.
-
Monitor by LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify as needed.
-
| Reaction Type | Key Reagents | Solvent | Temperature | Typical Yield |
| N-Acylation | Acid Chloride, TEA/DIPEA | DCM / DMF | Room Temp. | >85% |
| N-Alkylation | Alkyl Halide, K₂CO₃/DIPEA | DMF / Acetonitrile | 50-80 °C | 70-90% |
| Reductive Amination | Aldehyde/Ketone, STAB/NaBH₃CN | DCE / Methanol | Room Temp. | >80% |
Sequential Derivatization: Unveiling the N8 Position
For the synthesis of more complex libraries, the Boc group at the N8 position can be removed to allow for a second round of derivatization.
-
Principle: The tert-butyl carbamate is labile under acidic conditions, breaking down to the free amine, carbon dioxide, and isobutylene. [4]* Protocol for Boc Deprotection:
-
Dissolve the N1-derivatized spirocycle in a solvent like DCM or 1,4-dioxane.
-
Add an excess of a strong acid such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M). [7] 3. Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt).
-
The resulting free amine at N8 can then be subjected to the derivatization protocols described above.
-
Caution: The choice of deprotection conditions should be made carefully, especially if other acid-sensitive functional groups are present in the molecule. [7][8]
Conclusion
This compound is a powerful and versatile scaffold for the construction of diverse and three-dimensional compound libraries. Its differentiated reactivity at the N1 and N8 positions allows for controlled, sequential derivatization. The robust protocols for acylation, alkylation, and reductive amination provided herein can be readily implemented in a high-throughput synthesis setting, enabling the rapid exploration of chemical space and accelerating the drug discovery process.
References
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. Available at: [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing). Available at: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis Online. Available at: [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing). Available at: [Link]
-
(PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. Available at: [Link]
-
Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery - The Journal of Organic Chemistry - Figshare. Available at: [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. Available at: [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed. Available at: [Link]
-
Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed. Available at: [Link]
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents.
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF - ResearchGate. Available at: [Link]
-
This compound - Angene Chemical. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]
-
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (C14H26N2O2) - PubChemLite. Available at: [Link]
-
1,8-Diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester | CAS 1086394-59-3 - Chemical-Suppliers.com. Available at: [Link]
- Preparation method of tert-butyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate - Google Patents.
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF - ResearchGate. Available at: [Link]
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 - PubChem. Available at: [Link]
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF - ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
tert-butyl tert-butyldimethylsilylglyoxylate - Organic Syntheses Procedure. Available at: [Link]
- CN111574537B - Synthesis method of tert-butyl-8-oxa-3,11-diazaspiro [5.6] dodecane-3-formylate - Google Patents.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. researchgate.net [researchgate.net]
The Spirocyclic Scaffold: Unlocking New Vistas in Neuroscience Drug Discovery with Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate
Introduction: The Significance of Spirocyclic Scaffolds in CNS Drug Development
In the intricate landscape of neurological drug discovery, the quest for novel chemical architectures that offer precise three-dimensional spatial arrangement and improved physicochemical properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged scaffolds" due to their inherent structural rigidity and novelty. This rigidity can lead to higher binding affinities and selectivities for biological targets. The 1,8-diazaspiro[5.5]undecane core, in particular, has garnered significant attention for its presence in a variety of biologically active compounds targeting the central nervous system (CNS). This application note focuses on a key building block, tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate , and its strategic application in the synthesis of next-generation therapeutics for neurological disorders.
Physicochemical Properties of this compound
This versatile synthetic intermediate is a white to off-white solid, valued for its unique structural and chemical characteristics that make it an ideal starting point for the elaboration of complex drug molecules.
| Property | Value |
| CAS Number | 1086394-59-3 |
| Molecular Formula | C₁₄H₂₆N₂O₂ |
| Molecular Weight | 254.37 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 354.1±15.0 °C at 760 mmHg[1] |
| Storage | 2-8°C, protected from light, sealed[1] |
The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms is a key feature. This allows for selective functionalization of the unprotected secondary amine, providing a reliable handle for introducing diverse pharmacophoric elements.
Application in the Synthesis of Dual μ-Opioid Receptor (MOR) Agonists and Sigma-1 Receptor (σ1R) Antagonists for Neuropathic Pain
A compelling application of the diazaspiro[5.5]undecane scaffold is in the development of dual-target ligands for the treatment of chronic and neuropathic pain.[2][3] Traditional opioid analgesics, which primarily act as MOR agonists, are associated with significant side effects, including respiratory depression, tolerance, and addiction. The concurrent antagonism of the sigma-1 receptor (σ1R), an intracellular chaperone protein implicated in the modulation of pain signaling, has been shown to mitigate these side effects while potentially enhancing analgesic efficacy.[2][3][4]
The following sections outline a representative synthetic workflow and detailed protocols for the synthesis of a potential dual MOR agonist/σ1R antagonist using this compound as a key starting material.
Synthetic Workflow Overview
The overall strategy involves the N-alkylation of the unprotected secondary amine of this compound with a suitable electrophile, followed by deprotection of the Boc group and subsequent functionalization to yield the final dual-target ligand.
Caption: Synthetic workflow for a dual-target ligand.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the selective N-alkylation of the unprotected secondary amine.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromo-2-phenylethane)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF (10 mL/mmol), add the alkyl halide (1.1 eq) and potassium carbonate (2.0 eq) or DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
| Parameter | Typical Value |
| Yield | 75-90% |
| Purity (by HPLC) | >95% |
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the second amine for further functionalization.
Materials:
-
N-alkylated Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the N-alkylated Boc-protected intermediate (1.0 eq) in dichloromethane (10 mL/mmol).
-
Add trifluoroacetic acid (5-10 eq) or 4M HCl in dioxane (5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, which can often be used in the next step without further purification.
Mechanism of Action: Dual MOR Agonism and σ1R Antagonism
The therapeutic benefit of a dual-acting MOR agonist and σ1R antagonist lies in the modulation of distinct yet interconnected signaling pathways involved in pain perception and the adverse effects of opioids.
-
μ-Opioid Receptor (MOR) Agonism: Activation of MORs, which are G-protein coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase, reduced production of cyclic AMP (cAMP), and the modulation of ion channels. This results in hyperpolarization of neurons and reduced neuronal excitability, ultimately blocking the transmission of pain signals.
-
Sigma-1 Receptor (σ1R) Antagonism: The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2] It is involved in regulating calcium homeostasis, ER stress, and neuronal excitability.[3][5] Antagonism of σ1R has been shown to potentiate opioid analgesia and reduce the development of tolerance and other opioid-related side effects.[4] The exact mechanism is complex but is thought to involve the modulation of N-methyl-D-aspartate (NMDA) receptor function and the attenuation of neuroinflammatory processes.[6]
Caption: Simplified signaling pathway of a dual MOR agonist/σ1R antagonist.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of novel drug candidates for neurological disorders. Its unique spirocyclic structure and the presence of a Boc-protecting group allow for the strategic and selective introduction of various functional groups, enabling the development of complex molecules with tailored pharmacological profiles. The application of this intermediate in the synthesis of dual MOR agonists and σ1R antagonists exemplifies its potential in addressing the challenges of current pain therapies and highlights the broader utility of the 1,8-diazaspiro[5.5]undecane scaffold in modern medicinal chemistry.
References
-
García, M., Virgili, M., Alonso, M., Alegret, C., Fernández, B., Port, A., ... & Almansa, C. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
-
Almansa, C., García, M., Virgili, M., Alonso, M., Port, A., Pérez, R., ... & Vela, J. M. (2020). Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. Journal of Medicinal Chemistry, 63(24), 15508–15526. [Link]
- Vela, J. M., Merlos, M., & Almansa, C. (2017). The sigma-1 receptor as a new therapeutic target for pain. Expert Opinion on Therapeutic Targets, 21(7), 729-743.
- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.
- Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). When the endogenous hallucinogen N, N-dimethyltryptamine meets the sigma-1 receptor. Science Signaling, 2(61), pe12.
-
MySkinRecipes. (n.d.). 1,8-Diazaspiro[5.5]undecane-8-carboxylicacid tert-butyl ester. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
ChemSrc. (n.d.). tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. touroscholar.touro.edu [touroscholar.touro.edu]
- 4. Frontiers | Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases [frontiersin.org]
- 5. Role of sigma-1 receptors in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Using "Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate" as a pharmaceutical intermediate
Application Notes & Protocols: Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate as a Pharmaceutical Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal pharmaceutical intermediate, valued for its rigid spirocyclic scaffold that offers a unique three-dimensional architecture for drug design.[1][2] This document serves as a comprehensive guide, detailing its synthesis, chemical properties, and strategic applications in the development of novel therapeutics. The protocols provided herein are designed to be robust and reproducible, emphasizing experimental causality and self-validating methodologies to ensure scientific integrity.
Core Concepts: Scientific & Strategic Value
The utility of this compound in medicinal chemistry is anchored in its distinct structural attributes. The spirocyclic core imparts a high degree of conformational rigidity, a desirable feature for enhancing binding affinity and selectivity to biological targets. Furthermore, the orthogonal reactivity of the two nitrogen atoms—one protected by a tert-butyloxycarbonyl (Boc) group and the other a free secondary amine—allows for sequential and controlled functionalization.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1086394-59-3[3][] |
| Molecular Formula | C₁₄H₂₆N₂O₂[3] |
| Molecular Weight | 254.37 g/mol [3] |
| Appearance | Solid |
| Storage | 2-8°C, protected from light, sealed[2] |
Synthesis of the Spirocyclic Intermediate
The asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been a subject of considerable research.[5] A common synthetic approach involves the construction of the spiro-diamine core followed by selective protection of one of the amine functionalities.
Caption: Generalized synthetic workflow for the preparation of the title compound.
Protocol 2.1: Selective N-Boc Protection of 1,8-Diazaspiro[5.5]undecane
Objective: To selectively protect one of the secondary amines of the spiro-diamine core with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
1,8-Diazaspiro[5.5]undecane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,8-diazaspiro[5.5]undecane in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.1 equivalents of TEA or DIPEA to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 1.05 equivalents of (Boc)₂O in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Application in Pharmaceutical Synthesis: C-N Cross-Coupling Reactions
A primary application of this intermediate is in the synthesis of aryl spirodiamines via palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][6][7] This reaction is a powerful tool for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[6]
Sources
- 1. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Diazaspiro[5.5]undecane-8-carboxylicacid tert-butyl ester [myskinrecipes.com]
- 3. 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester - CAS:1086394-59-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis.
I. Overview of Synthetic Challenges
The synthesis of spirocyclic diamines, such as this compound, is a critical process in medicinal chemistry due to their presence in numerous bioactive molecules.[1][2] These rigid three-dimensional scaffolds are of significant interest in drug discovery.[1][3] However, their synthesis can be fraught with challenges, including low yields, difficult purifications, and the formation of side products. This guide aims to address these common issues with practical, field-proven solutions.
Synthetic Workflow Overview
A common approach to synthesizing the 1,8-diazaspiro[5.5]undecane core involves the construction of a spiropiperidine system. One established method utilizes an asymmetric synthesis starting from 2-cyano-6-phenyloxazolopiperidine.[4] The key step is the generation of imine salts from a functionalized α-amino nitrile, followed by an intramolecular nucleophilic alkylation.[4]
Caption: Generalized workflow for the synthesis of the target compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Low Yield in the Spirocyclization Step
Question 1: My spirocyclization reaction is resulting in a low yield of the desired 1,8-diazaspiro[5.5]undecane core. What are the likely causes and how can I optimize this step?
Answer: Low yields in the spirocyclization step are a common hurdle. Several factors can contribute to this issue:
-
Inefficient Iminium Ion Formation: The formation of the iminium ion is a critical precursor to the intramolecular cyclization.[4] The reaction conditions, particularly the choice of hydride donor, can significantly impact the ease of this formation.[4]
-
Troubleshooting: While various hydride donors like NaBH₄ or NaBH₃CN are commonly used, their reactivity can influence the reaction's course.[4] If you are experiencing issues, consider a careful evaluation of the hydride source and reaction temperature.
-
-
Side Reactions: A significant side reaction to consider is the formation of an enamine through deprotonation of the iminium ion, leading to the elimination of HCN.[4]
-
Troubleshooting: This side reaction is more prevalent with certain substrates.[4] Modifying the reaction temperature and the rate of addition of the hydride reagent can help minimize enamine formation.
-
-
Steric Hindrance: The steric environment around the reactive centers can impede the intramolecular cyclization.
-
Troubleshooting: While difficult to alter for a given substrate, ensuring optimal reaction concentration (to favor intramolecular over intermolecular reactions) and temperature can sometimes mitigate steric effects.
-
| Parameter | Recommendation | Rationale |
| Hydride Reagent | Titrate reactivity (e.g., NaBH₃CN vs. NaBH₄) | To control the rate of iminium ion formation and minimize side reactions. |
| Temperature | Start at lower temperatures (e.g., 0 °C) and slowly warm to room temperature. | To control the reaction kinetics and reduce the likelihood of side product formation. |
| Concentration | Maintain high dilution conditions. | To favor the intramolecular cyclization over intermolecular polymerization or side reactions. |
Challenges with Protecting Groups
Question 2: I'm having difficulty with the selective protection and deprotection of the diamine. What strategies can I employ?
Answer: The use of protecting groups is essential in the synthesis of diamines to control regioselectivity.[5] The tert-butyloxycarbonyl (Boc) group is commonly used for one of the nitrogens in the target molecule.
-
Direct Mono-Boc Protection: Direct mono-carbamoylation (Boc protection) of a symmetrical diamine can be inefficient.[4]
-
Troubleshooting: A more reliable method is to perform a double Boc protection followed by selective deprotection of one of the Boc groups.[4] This often provides a cleaner route to the mono-protected product.
-
-
Deprotection of the Boc Group: While the Boc group is generally stable, its removal can sometimes be challenging without affecting other functional groups.
-
Troubleshooting: Acid-catalyzed deprotection is the standard method.[6] If you encounter issues with selectivity, carefully screen different acidic conditions (e.g., TFA in DCM, HCl in dioxane) and reaction times.
-
Caption: Comparison of strategies for obtaining the mono-Boc protected diamine.
Purification Difficulties
Question 3: The final product, this compound, is proving difficult to purify. What purification techniques are most effective?
Answer: The purification of polar, heterocyclic compounds can indeed be challenging.[7]
-
Silica Gel Chromatography:
-
Troubleshooting: Standard silica gel chromatography may lead to streaking or poor separation. To improve this, consider using a more polar solvent system. The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can help to prevent the compound from interacting too strongly with the acidic silica gel.[7]
-
-
Reversed-Phase Chromatography:
-
Recrystallization:
-
Troubleshooting: If the product is a solid, recrystallization is a powerful technique to achieve high purity. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
| Purification Method | Recommended Solvent System/Conditions | When to Use |
| Silica Gel Chromatography | Dichloromethane/Methanol with 0.1-1% Triethylamine | For moderately polar compounds, when streaking is an issue. |
| Reversed-Phase (C18) Chromatography | Water/Acetonitrile or Water/Methanol gradient | For highly polar compounds that are difficult to purify on normal phase silica. |
| Recrystallization | Explore various solvent systems (e.g., Ethyl Acetate/Hexanes, Methanol/Water) | When the product is a solid and high purity is required. |
III. Experimental Protocol: A Representative Synthetic Step
The following is a generalized protocol for the Boc protection of a diamine, a common final step in the synthesis of the target molecule.
Protocol: N-Boc Protection of a Diamine
-
Dissolution: Dissolve the diamine starting material in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in the purification section above.
IV. References
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). Available at:
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Available at:
-
Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Organic Letters - ACS Publications. Available at:
-
(PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at:
-
Bidirectional Synthesis of Di- tert-butyl (2 S,6 S,8 S)- and (2 R,6 R,8 R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. PubMed. Available at:
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at:
-
Technical Support Center: Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. Benchchem. Available at:
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bidirectional Synthesis of Di- tert-butyl (2 S,6 S,8 S)- and (2 R,6 R,8 R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate
Welcome to the dedicated technical support guide for the purification of tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this versatile spirocyclic diamine building block. Here, we address common challenges and provide practical, field-tested solutions to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section is designed to help you resolve specific issues you may encounter during the purification of this compound.
Q1: My final product is a persistent oil or waxy solid, not the expected crystalline material. How can I induce solidification?
This is a frequent challenge with Boc-protected amines, which can be reluctant to crystallize due to residual solvents, minor impurities, or the compound's intrinsic properties.[1]
-
Underlying Causes & Solutions:
-
Residual Solvents: Trace amounts of solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or tetrahydrofuran (THF) can plasticize the product. Ensure complete removal by drying under high vacuum, potentially with gentle heating (30-40°C).
-
Impurities: The presence of unreacted starting materials or byproducts can inhibit crystallization.
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the desired product has minimal solubility, but impurities are soluble.[1] Hexanes or diethyl ether are excellent starting points. This process can effectively "wash" the oil and often induces precipitation.
-
Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimum amount of a "good" solvent (e.g., ethyl acetate or dichloromethane) and slowly add a "poor" or anti-solvent (e.g., hexanes or pentane) until persistent cloudiness is observed.[1] Allow the mixture to stand, ideally at a reduced temperature (4°C or -20°C), to promote crystal formation.
-
Seed Crystallization: If a small amount of solid material has been previously obtained, adding a single seed crystal to the oil can initiate crystallization.[1]
-
Q2: My TLC analysis after the mono-Boc protection reaction shows multiple spots. What are the likely impurities and how can I remove them?
The primary impurities in a mono-Boc protection of 1,8-diazaspiro[5.5]undecane are typically the unreacted diamine, excess di-tert-butyl dicarbonate (Boc₂O), and the di-Boc-protected byproduct.[2]
-
Identifying and Removing Common Impurities:
-
Unreacted 1,8-diazaspiro[5.5]undecane: This starting material is significantly more polar than the mono-Boc product and will have a lower Rf value on a normal-phase TLC plate. It can be removed with an acidic aqueous wash (e.g., 1M HCl) during the work-up, as the protonated diamine will be soluble in the aqueous layer.[1][3]
-
Di-tert-butyl dicarbonate (Boc₂O): Excess Boc anhydride can be quenched and removed by washing the organic layer with a mild base, such as saturated sodium bicarbonate solution.[1][3]
-
Di-Boc Product (di-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate): This byproduct is less polar than the desired mono-Boc product and will have a higher Rf value. Flash column chromatography is the most effective method for its removal.[1]
-
Q3: I'm struggling to achieve good separation of the mono- and di-Boc products using column chromatography. What conditions should I try?
Achieving baseline separation between the mono- and di-protected species is critical. The polarity difference can sometimes be subtle.
-
Optimizing Chromatographic Conditions:
-
Solvent System: A common mobile phase for Boc-protected amines is a gradient of ethyl acetate in hexanes or petroleum ether.[3] Start with a low polarity (e.g., 5-10% ethyl acetate) and gradually increase the concentration of the more polar solvent.
-
Amine Deactivation: The free amine on your desired product can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, add a small amount of a volatile base, such as triethylamine (TEA) (0.5-1%), to your eluent.[4]
-
Alternative Solvent Systems: If separation remains poor, consider a system of dichloromethane and methanol. A gradient of 0-10% methanol in dichloromethane can be effective. Again, the addition of a small amount of base (like ammonium hydroxide or TEA) is recommended.
-
| Problem | Potential Cause | Recommended Solution |
| Oily Product | Residual Solvent, Impurities | Dry under high vacuum, triturate with hexanes, or attempt solvent-antisolvent crystallization.[1] |
| Multiple Spots on TLC | Unreacted Diamine, Di-Boc Product | Perform an acidic wash for the diamine and use flash chromatography for the di-Boc byproduct.[1][3] |
| Poor Chromatographic Separation | Similar Polarity, Peak Tailing | Use a shallow gradient, add triethylamine to the eluent, or switch to a DCM/MeOH solvent system.[4] |
| Low Recovery from Column | Product Adsorption to Silica | Add a base (e.g., 1% TEA) to the eluent to prevent strong interactions with the stationary phase.[4] |
Frequently Asked Questions (FAQs)
Q: What is a reliable starting point for flash column chromatography purification of crude this compound?
A: A good starting point is to use a silica gel stationary phase and a gradient elution with a mobile phase of ethyl acetate in hexanes, containing 1% triethylamine to prevent peak tailing.[3][4] Begin with 10% ethyl acetate and gradually increase the polarity to 50-60%.
Q: What is the best way to store the purified product?
A: The purified this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent slow degradation. Refrigeration at 2-8°C is recommended for long-term storage.[5]
Q: Can I use reverse-phase chromatography for purification?
A: Yes, reverse-phase flash chromatography can be an excellent alternative, especially for polar impurities.[4] This would involve a C18-functionalized silica stationary phase and a mobile phase such as a gradient of acetonitrile in water.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Packing: Wet-pack a silica gel column with the starting eluent (e.g., 10% Ethyl Acetate in Hexanes + 1% Triethylamine).
-
Loading: Carefully load the dissolved sample onto the top of the silica bed.
-
Elution: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 30%, 50%, then 70% Ethyl Acetate in Hexanes + 1% Triethylamine).
-
Monitoring: Monitor the collected fractions by TLC, staining with a suitable agent like potassium permanganate or ninhydrin to visualize the amine.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Dissolve the purified (or semi-purified) product in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethyl acetate, isopropanol).
-
Induce Precipitation: Slowly add a non-polar anti-solvent (e.g., hexanes) at room temperature until the solution becomes slightly turbid.[1]
-
Crystal Growth: If necessary, add a drop of the hot solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by cooling in a refrigerator (4°C).
-
Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.
Visual Guides
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting an oily or non-crystalline product.
References
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
Sources
Technical Support Center: Synthesis of Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable spirocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for their occurrence and actionable solutions.
Issue 1: Low Yield of the Desired Mono-Boc Product and Formation of a Major Byproduct.
Question: My reaction is yielding a significant amount of a higher molecular weight byproduct, resulting in a low yield of the target this compound. How can I improve the selectivity for the mono-protected product?
Answer: The most common side reaction in the Boc protection of 1,8-diazaspiro[5.5]undecane is the formation of the di-protected byproduct, N,N'-bis(tert-butoxycarbonyl)-1,8-diazaspiro[5.5]undecane . This occurs because both nitrogen atoms in the symmetrical diamine are nucleophilic and can react with the Boc anhydride. Direct mono-carbamoylation of some spirodiamines can be inefficient[1].
Causality and Mitigation Strategies:
-
Stoichiometry Control: Carefully controlling the stoichiometry of di-tert-butyl dicarbonate (Boc₂O) is crucial. Using a slight excess of the diamine or precisely one equivalent of Boc₂O can favor mono-protection. However, this often leads to an incomplete reaction and a mixture of starting material, mono-, and di-protected products, necessitating challenging purification.
-
In Situ Mono-protonation: A more effective strategy is the in situ generation of the mono-hydrochloride salt of the diamine. By adding one equivalent of an acid (e.g., HCl generated from trimethylsilyl chloride or thionyl chloride in methanol), one of the amino groups is protonated and rendered non-nucleophilic.[2][3] The remaining free amino group can then selectively react with Boc₂O.
-
Double Protection Followed by Selective Deprotection: An alternative, often higher-yielding, approach is to perform a double Boc protection to form the di-Boc compound, which is typically easier to purify. Subsequently, a selective mono-deprotection can be carried out under carefully controlled acidic conditions to yield the desired mono-Boc product[1].
Experimental Protocol: Selective Mono-Boc Protection via In Situ HCl Generation
-
Dissolve 1,8-diazaspiro[5.5]undecane (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere.
-
Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the solution. Stir for 30 minutes at 0 °C to allow for the in situ formation of the mono-hydrochloride salt.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Presence of Impurities Related to the Spirocyclization Step.
Question: I am observing impurities that are not the di-Boc byproduct. What are the potential side reactions during the formation of the 1,8-diazaspiro[5.5]undecane core, and how can I avoid them?
Answer: Side reactions during the formation of the spirocyclic core are highly dependent on the synthetic route employed. Common industrial routes often involve the condensation of a diamine with a dicarbonyl compound or intramolecular cyclization of a suitably functionalized precursor.
Potential Side Reactions and Mitigation:
-
Incomplete Cyclization: The reaction may not proceed to completion, leaving behind acyclic or partially cyclized intermediates.
-
Troubleshooting: Increase reaction time, temperature, or the concentration of the catalyst (if applicable). Ensure the removal of water formed during the reaction, for instance, by using a Dean-Stark apparatus.
-
-
Formation of Enamines: If the synthesis involves the reaction of an amine with a ketone or aldehyde, enamine formation can be a competing side reaction. This is particularly relevant in syntheses starting from α-aminonitriles, where deprotonation of an intermediate iminium ion can lead to an enamine[1].
-
Troubleshooting: Maintain a slightly acidic pH to favor imine/iminium formation over enamine formation. The choice of reducing agent in reductive amination is also critical to minimize this.
-
-
Byproducts from Reductive Amination: If the spirocycle is formed via a double reductive amination, over-reduction or the formation of secondary amine byproducts from the reaction of the initial product with the starting aldehyde/ketone can occur.
-
Troubleshooting: Use a mild and selective reducing agent like sodium triacetoxyborohydride. Control the stoichiometry of the reagents carefully.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound from the di-Boc byproduct?
A1: Purification can be challenging due to the similar polarities of the mono- and di-protected compounds.
-
Column Chromatography: This is the most common method. A careful selection of the eluent system is necessary. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can provide good separation.
-
Acid-Base Extraction: The mono-protected product has a free basic nitrogen and can be selectively extracted into an acidic aqueous solution, leaving the di-protected byproduct in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Q2: How can I confirm the structure of my product and identify the impurities?
A2: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The mono-Boc product will show a characteristic signal for the Boc group (a singlet at ~1.4 ppm in ¹H NMR) and distinct signals for the protons and carbons on both piperidine rings, reflecting the asymmetry introduced by the Boc group. The di-Boc product will have a more symmetrical NMR spectrum.
-
Mass Spectrometry (MS): This will help to identify the molecular weights of the product and any impurities, confirming the presence of the di-Boc byproduct (M+Boc) and any starting materials.
-
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are essential for monitoring the reaction progress and assessing the purity of the final product.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety procedures should always be followed.
-
Reagents: Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Reagents like trimethylsilyl chloride and thionyl chloride are corrosive and react with moisture; handle them with care under anhydrous conditions.
-
Solvents: Use flammable organic solvents in a fume hood away from ignition sources.
-
Pressure: Be cautious of potential pressure buildup during the reaction, especially when quenching or neutralizing acidic solutions.
Visualizing the Reaction Pathways
Diagram 1: Key Side Reaction in Boc Protection
Caption: Formation of the desired mono-Boc product and the major di-Boc side product.
Diagram 2: Troubleshooting Workflow for Low Mono-Boc Selectivity
Caption: A logical workflow for troubleshooting low selectivity in mono-Boc protection.
Quantitative Data Summary
| Parameter | Recommendation for Mono-protection | Consequence of Deviation |
| Boc₂O Stoichiometry | 1.0 equivalent (with in situ protonation) | > 1.0 eq: Increased di-Boc formation. < 1.0 eq: Incomplete conversion. |
| Acid Stoichiometry | 1.0 equivalent of a monoprotic acid | > 1.0 eq: Di-protonation, no reaction. < 1.0 eq: Reduced mono-selectivity. |
| Reaction Temperature | 0 °C to room temperature | Higher temperatures may decrease selectivity. |
| Reaction Time | 4-12 hours (monitor by TLC/LC-MS) | Insufficient time: Incomplete reaction. Excessive time: Potential for side reactions. |
References
- Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451–6454.
- Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-29.
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
- Lebel, H., & Leogane, O. (2005). Boc-Protected Amines from Carboxylic Acids. Organic Letters, 7(19), 4107–4110.
- Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). 1,1,1,3,3,3-Hexafluoroisopropanol as a Recyclable Catalyst for Chemoselective Mono-N-Boc Protection of Amines. Synthesis, 2008(19), 3126-3130.
- Chakraborti, A. K., & Chankeshwara, S. V. (2006). Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a new, highly efficient, inexpensive and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines. Organic & Biomolecular Chemistry, 4(14), 2769-2771.
- Sarkar, A., Roy, S. R., Parikh, N., & Chakraborti, A. K. (2011). Ionic Liquid-Catalyzed N-tert-Butyloxycarbonylation of Amines with Excellent Chemoselectivity. The Journal of Organic Chemistry, 76(17), 7132-7140.
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-29. Available at: [Link]
-
Lee, D. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]
Sources
Technical Support Center: Synthesis of Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable spirocyclic diamine. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your synthetic success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to prepare this compound?
A1: The most prevalent and often preferred method is a one-pot reductive amination reaction.[1][2][3] This approach involves the condensation of a suitable ketone precursor with an amine, followed by in-situ reduction of the resulting imine intermediate. This method is favored for its operational simplicity and generally good yields. Alternative multi-step syntheses exist, but they can be more complex and may result in lower overall yields.[4][5]
Q2: Why is the Boc protecting group essential for this synthesis?
A2: The tert-butoxycarbonyl (Boc) protecting group serves a crucial role in selectively blocking one of the amine functionalities in the diamine precursor.[6][7][8] This prevents unwanted side reactions, such as double alkylation or polymerization, during the spirocyclization step. The Boc group is stable under the basic or neutral conditions of many reactions but can be readily removed under acidic conditions, allowing for further functionalization of the deprotected amine.[9]
Q3: What are the key reaction parameters that influence the yield and purity of the final product?
A3: Several factors critically impact the success of the synthesis. These include the choice of reducing agent, reaction temperature, pH, and the stoichiometry of the reactants. For instance, milder reducing agents like sodium triacetoxyborohydride or sodium cyanobohydride are often preferred over harsher reagents like lithium aluminum hydride to avoid over-reduction or side reactions.[3][10] Maintaining a slightly acidic pH is often necessary to facilitate imine formation without deactivating the amine nucleophile.[2][11]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization Strategy |
| Inefficient Imine Formation | The equilibrium between the starting materials (ketone and amine) and the imine intermediate may not favor the imine. Solution: Ensure the reaction is run under conditions that drive the equilibrium towards the imine. This can be achieved by removing water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. A slightly acidic catalyst (e.g., acetic acid) can also promote imine formation.[1][11] |
| Incorrect Choice or Activity of Reducing Agent | The reducing agent may be too weak to reduce the imine or too harsh, leading to decomposition or side reactions. Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is mild and selective for imines over ketones.[3] If using sodium cyanoborohydride, ensure the pH is maintained in the optimal range (typically 5-6) for its activity.[2] Always use freshly opened or properly stored reducing agents to ensure their reactivity. |
| Suboptimal Reaction Temperature | The reaction may be too cold, leading to slow reaction rates, or too hot, causing decomposition of reactants or products. Solution: Most reductive aminations proceed well at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature for your specific substrates. |
| Incorrect Stoichiometry | An incorrect molar ratio of the ketone, amine, and reducing agent can lead to incomplete conversion or the formation of side products. Solution: Typically, a slight excess of the amine and the reducing agent (1.1-1.5 equivalents) relative to the ketone is used to drive the reaction to completion. Carefully calculate and weigh all reactants. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting & Optimization Strategy |
| Formation of an Enamine Side Product | Deprotonation of the iminium ion intermediate can lead to the formation of a stable enamine, which will not be reduced to the desired product.[10] Solution: This is more likely to occur with sterically hindered ketones or amines. Using a less hindered substrate, if possible, can mitigate this. Additionally, carefully controlling the reaction pH to slightly acidic conditions can disfavor enamine formation. |
| Over-reduction or Side Reactions | Use of a strong, non-selective reducing agent can lead to the reduction of other functional groups in the molecule or other unwanted side reactions. Solution: As mentioned previously, employ a mild and selective reducing agent like STAB.[3] Avoid powerful reducing agents like LiAlH4 unless specifically required and validated for the substrate. |
| Incomplete Reaction | Unreacted starting materials will contaminate the final product. Solution: Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS). If the reaction stalls, consider adding a fresh portion of the limiting reagent or extending the reaction time. |
| Difficult Purification | The polarity of the product may be very similar to that of the starting materials or byproducts, making chromatographic separation challenging. Solution: Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. Alternatively, consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by crystallization or extraction. |
Optimized Reaction Conditions
The following table summarizes a set of optimized conditions for the synthesis of this compound via reductive amination.
| Parameter | Recommended Condition | Rationale |
| Ketone Precursor | N-Boc-4-piperidone | Commercially available and provides the necessary piperidine ring for the spirocycle. |
| Amine Precursor | 1-amino-3-propanol | Provides the second nitrogen and the three-carbon linker for the second ring. |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and selective for the reduction of the intermediate imine in the presence of the ketone.[3] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with the reactants and facilitate the reaction. |
| Acid Catalyst | Acetic Acid (catalytic amount) | Promotes the formation of the iminium ion intermediate.[2][11] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction to proceed at a reasonable rate without promoting side reactions. |
| Reaction Time | 12-24 hours | Typically sufficient for the reaction to go to completion. Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M), add 1-amino-3-propanol (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture over 15-20 minutes.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Protocol 2: Boc-Protection of a Diamine
This protocol is for the selective mono-protection of a diamine, a key step in many synthetic routes for related compounds.[7][12]
-
Dissolve the diamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0-1.1 eq) in the same solvent to the cooled diamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC to follow the disappearance of the starting material and the formation of the mono-Boc protected product.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the mono-Boc protected diamine from any unreacted starting material and the di-Boc protected byproduct.
Visualizations
Reaction Mechanism: Reductive Amination
Caption: A logical workflow for troubleshooting common synthesis issues.
Key Parameter Relationships
Caption: Interplay of key parameters affecting reaction outcome.
References
-
Wikipedia. Reductive amination. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Simple Science. Reductive Amination Reaction mechanism - Simple. YouTube. [Link]
-
Rubiralta, M., et al. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]
-
Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
de Boer, R. A., et al. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]
-
Aimon, A., et al. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. [Link]
- Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
PubMed. 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
- Patsnap. Synthesis method of tert-butyl 4,7-diazaspiro[2.
-
PubMed. Bidirectional Synthesis of Di- tert-butyl (2 S,6 S,8 S)- and (2 R,6 R,8 R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. [Link]
-
Chemical Suppliers. 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester | CAS 1086394-59-3. [Link]
-
Royal Society of Chemistry. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]
-
ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]
-
Royal Society of Chemistry. Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. [Link]
-
ResearchGate. (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. [Link]
-
PubMed Central. Diamine Biosynthesis: Research Progress and Application Prospects. [Link]
-
ResearchGate. Energetics of Oxaspirocycle Prototypes: 1,7-Dioxaspiro[5.5]undecane and 1,7,9-Trioxadispiro[5.1.5.3]hexadecane. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 5. 1,7-diazaspiro[5.5]undecane--a neglected heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. redalyc.org [redalyc.org]
"Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate" stability and storage conditions
Technical Support Center: Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate
Guide ID: T55U-S8C Version: 1.0 Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability and storage of This compound (CAS No. 1086394-59-3). The recommendations herein are synthesized from supplier data for structurally related analogs and established principles of organic chemistry to ensure the integrity of your research material.
Quick Reference: Storage & Handling
Proper storage is critical for maintaining the chemical purity and reactivity of this spirocyclic diamine derivative. The presence of a Boc-protecting group and a secondary amine necessitates careful handling to prevent degradation.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Physical Form | Solid | Typically supplied as a crystalline or amorphous solid. |
| Temperature | 2-8°C (Refrigerated) | While some analogs are stored at room temperature, refrigeration is the most prudent general practice to minimize thermal degradation and slow potential side reactions over long-term storage. For related diazaspiro[5.5]undecane carboxylates, storage conditions from 2-8°C to even -20°C for solutions are recommended.[1][2][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The secondary amine is susceptible to oxidation and can absorb atmospheric CO₂. Storing under an inert atmosphere is a best practice to protect the nucleophilicity of the free amine, which is often the reactive site in subsequent synthetic steps. |
| Light | Protect from Light (Amber Vial) | To prevent potential photolytic degradation, storage in an amber or opaque container is advised.[1][2][3] |
| Moisture | Sealed in Dry Conditions | The compound should be stored in a tightly sealed container in a dry environment or desiccator.[1] The Boc group is labile under acidic conditions, and absorbed moisture can facilitate hydrolysis, especially if acidic contaminants are present. |
Frequently Asked Questions (FAQs)
Q1: My lab stores similar Boc-protected amines at room temperature. Is refrigeration for this compound strictly necessary?
A: While some simple Boc-protected amines are stable at ambient temperature for short periods, the bifunctional nature of this diazaspirocycle introduces complexities. The recommendation for 2-8°C storage is a precautionary measure rooted in ensuring maximum long-term stability and reproducibility in your experiments.[1][3] For sensitive multi-step syntheses, starting with a compound of the highest possible integrity is paramount. Thermal stress can potentially lead to slow decomposition that may not be immediately obvious but can manifest as lower yields or new impurities in subsequent reactions.
Q2: I've received the compound and the container has a slight positive pressure. Is this normal?
A: Yes, this is often a good sign. Reputable suppliers will pack sensitive reagents like this under an inert gas (e.g., argon or nitrogen) to displace air and moisture.[4] The positive pressure indicates the seal has remained intact during shipping, protecting the compound from atmospheric degradation. When opening, do so carefully in a controlled, dry environment (such as a glove box or with a gentle stream of inert gas).
Q3: What are the visible signs of compound degradation?
A: The pure compound is typically a white to off-white solid. Visual indicators of potential degradation include:
-
Discoloration: A change to yellow or brown can indicate oxidation or other decomposition pathways.
-
Change in Texture: Clumping, melting, or the appearance of an oily film suggests the presence of impurities or moisture absorption.
-
Insolubility: If the compound does not fully dissolve in a solvent in which it was previously known to be soluble, this may indicate the formation of polymeric byproducts.
Q4: How should I handle the compound when weighing it for a reaction?
A: Minimize exposure to the atmosphere.
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
If possible, handle and weigh the compound in a glove box or glove bag under an inert atmosphere.
-
If a glove box is unavailable, weigh the required amount quickly and immediately reseal the main container, purging the headspace with an inert gas before tightening the cap.
Troubleshooting Guide
This section addresses common issues encountered in the lab that may be linked to the stability or handling of this compound.
Scenario 1: My reaction yield is unexpectedly low or the reaction failed.
If you suspect the integrity of your starting material, a systematic check is required. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
In-Depth Protocol: Verifying Compound Integrity
-
Thin-Layer Chromatography (TLC):
-
Objective: To quickly visualize the number of components in your material.
-
Method: Dissolve a small sample of your compound and a sample from a new, unopened vial (if available) in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot both on a silica TLC plate. Elute with a mobile phase such as 5-10% Methanol in Dichloromethane.
-
Interpretation: A pristine sample should show a single, clean spot. The presence of multiple spots, streaking, or material at the baseline in your older sample indicates impurities.
-
-
Proton NMR (¹H NMR):
-
Objective: To confirm the chemical structure and detect potential degradation products.
-
Method: Acquire a ¹H NMR spectrum in a solvent like CDCl₃ or DMSO-d₆.
-
Interpretation: Compare the spectrum to a reference spectrum from the supplier or literature. Look for the characteristic signal of the tert-butyl group (a sharp singlet at ~1.4-1.5 ppm integrating to 9H). The absence of this signal or the appearance of new, unidentifiable peaks suggests decomposition (e.g., loss of the Boc group).
-
Scenario 2: I see a white precipitate forming in my reaction mixture upon adding an acidic reagent.
A: This is likely the hydrochloride or other acid salt of your diazaspirocycle. The Boc (tert-butoxycarbonyl) group is designed to be labile under acidic conditions. Its removal exposes the secondary amine, which is then protonated by the excess acid, causing it to precipitate from many organic solvents.
-
Causality: This is the expected chemical behavior and the basis for deprotection in multi-step synthesis.
-
Solution: If deprotection is the goal, this is a successful outcome. The salt can typically be isolated by filtration. If deprotection was unintentional, you must re-evaluate your reaction conditions and choose reagents that are compatible with the Boc-protecting group. Avoid strong acids; if a Lewis acid is required, choose a milder one or perform the reaction at a lower temperature.
Safety & Incompatibilities
-
Hazards: While a specific safety data sheet for this exact isomer is not universally available, related compounds are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5] Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or chemical fume hood.[4][6]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[4] Strong acids will cleave the Boc group, while strong bases can deprotonate the secondary amine, potentially altering its reactivity profile.
References
-
Safety Data Sheet. Generic SDS for Hazardous Chemicals. [Link]
-
Chemical-Suppliers.com. 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester Product Page. [Link]
-
PubChem. tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate Laboratory Chemical Safety Summary. [Link]
Sources
- 1. 173405-78-2|tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate | C13H24N2O3 | CID 67991811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
Technical Support Center: N-Boc Protection of Diazaspiro Compounds
Welcome to the technical support center for the N-Boc protection of diazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals navigating the unique challenges posed by these sterically demanding and often multifunctional scaffolds. Here, we move beyond standard protocols to address the specific, nuanced issues that can arise during the protection of diazaspirocyclic amines, providing not just solutions, but the underlying chemical reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Issue 1: Incomplete or Stalled Reaction
Question: My N-Boc protection of a diazaspiro[3.3]heptane derivative is extremely sluggish or has stalled completely. I'm recovering significant amounts of starting material even after extended reaction times. What's going on?
Answer: This is a classic issue when working with diazaspirocycles, and it almost always stems from a combination of steric hindrance and suboptimal reaction conditions.
-
The "Why" - Steric Congestion: Diazaspiro compounds, particularly smaller ring systems like diazaspiro[3.3]heptane, possess a rigid, three-dimensional architecture. The nitrogen atoms are often located in sterically hindered environments. The incoming protecting group, attached to the bulky di-tert-butyl dicarbonate (Boc₂O), must approach this already crowded nitrogen atom. This creates a high activation energy barrier for the nucleophilic attack of the amine onto the carbonyl carbon of the Boc anhydride, slowing the reaction dramatically.[1][2]
-
Troubleshooting & Optimization:
-
Increase Thermal Energy: Gently heating the reaction can provide the necessary energy to overcome the steric barrier. Be cautious, as prolonged heating at high temperatures can cause the decomposition of Boc₂O into isobutylene, t-butyl alcohol, and CO₂.[3] A moderate temperature of 40-50 °C is a good starting point.[4]
-
Catalytic Activation with DMAP: 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst for this transformation. DMAP first reacts with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This species is much more electrophilic than Boc₂O itself, making it more susceptible to attack by the sterically hindered amine.[5] Use DMAP in catalytic amounts (0.05-0.2 equivalents).
-
Re-evaluate Your Base and Solvent: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the acidic byproduct of the reaction. Ensure at least one equivalent is present. The choice of solvent is also critical for solubility. While dichloromethane (DCM) and tetrahydrofuran (THF) are common, for substrates with poor solubility, consider more polar aprotic solvents like acetonitrile or DMF.[4][6]
-
Issue 2: Poor Selectivity - Achieving Mono-Boc Protection
Question: I am trying to achieve mono-N-Boc protection on a symmetrical diazaspiro compound, but I'm getting a mixture of starting material, the desired mono-protected product, and the di-protected byproduct. How can I improve selectivity for the mono-Boc product?
Answer: This is a common challenge with symmetrical diamines. Since both nitrogen atoms have similar reactivity, statistical protection is often the result. The key to achieving high selectivity for mono-protection is to differentiate the two nitrogen atoms electronically.
-
The "Why" - Differentiating Amine Reactivity: The most robust method involves the selective deactivation of one amine group by protonation. By adding exactly one equivalent of a strong acid (like HCl), you form a mono-ammonium salt.[7][8] The protonated amine (-NH₂⁺-) is no longer nucleophilic and will not react with Boc₂O. The remaining free amine (-NH₂) can then react selectively.[7][9]
-
Troubleshooting & Optimization:
-
Controlled Acidification Protocol: The most reliable method is to use an in-situ source of HCl.[10] This avoids the use of corrosive HCl gas. Chlorotrimethylsilane (Me₃SiCl) reacts with an alcohol solvent (like methanol) to generate precisely one equivalent of HCl.[10]
-
Slow Addition of Boc₂O: Even with the acidification strategy, adding the Boc₂O solution dropwise at a reduced temperature (e.g., 0 °C) can further enhance selectivity by ensuring that any small amount of unprotonated diamine is not immediately di-protected.
-
Flow Chemistry for Precise Stoichiometry: For industrial or large-scale synthesis, microreactor technology (Flow Chemistry) offers unparalleled control over stoichiometry and reaction time, allowing for the optimization of mono-protection by precisely controlling the equivalents of Boc-anhydride added.
-
Troubleshooting Workflow
The following decision tree provides a systematic approach to diagnosing and solving common issues in the N-Boc protection of diazaspiro compounds.
Caption: Troubleshooting workflow for N-Boc protection of diazaspiro compounds.
Experimental Protocols
Protocol 1: General Protocol for Sterically Hindered Diazaspiroamines
This protocol is optimized for challenging substrates where standard conditions fail.
-
Dissolve the diazaspiroamine substrate (1.0 eq.) in anhydrous DCM or THF (to a concentration of ~0.1 M).
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or DIPEA (1.5 eq.).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 eq.) portion-wise or as a solution in the reaction solvent. An exotherm and gas evolution (CO₂) may be observed.[5]
-
Stir the reaction at room temperature. If the reaction is sluggish (as monitored by TLC or LC-MS), gently warm to 40 °C.
-
Monitor the reaction until the starting material is consumed (typically 4-24 hours).
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Mono-N-Boc Protection of Symmetrical Diazaspiroamines
This protocol leverages in-situ acid generation to achieve high selectivity.[10]
-
Dissolve the symmetrical diazaspiro-diamine (1.0 eq.) in anhydrous methanol (to ~0.2 M) in a flask equipped with a nitrogen inlet and cool to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (Me₃SiCl) (1.0 eq.) dropwise via syringe. A white precipitate of the mono-hydrochloride salt may form.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete equilibration.[7]
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq.) in anhydrous methanol dropwise over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material and the formation of the mono-protected product.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in DCM or ethyl acetate and add saturated aqueous NaHCO₃ solution to neutralize the HCl salt and basify the mixture (confirm with pH paper, pH > 9).
-
Separate the layers and extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product often has high purity, but can be further purified by chromatography if needed.
Data Summary
The choice of reaction conditions significantly impacts the outcome, especially when targeting mono-protection.
| Objective | Equivalents Boc₂O | Base | Additive | Solvent | Temp. | Expected Outcome & Rationale |
| Di-protection | > 2.2 | 2.5 eq. TEA | 0.1 eq. DMAP | DCM/THF | RT to 40°C | Excess reagents drive the reaction to completion, protecting both nitrogen atoms. |
| Mono-protection | 1.0 - 1.1 | N/A | 1.0 eq. Me₃SiCl | Anhydrous MeOH | 0°C to RT | In-situ HCl generation protonates one amine, deactivating it and allowing for selective reaction on the other.[10][11] |
| Kinetic Mono-protection | 0.8 - 1.0 | 1.2 eq. TEA | None | DCM | -20°C to 0°C | Sub-stoichiometric Boc₂O at low temperature can favor mono-protection, but often results in mixtures requiring careful purification. |
Mechanistic Overview
Understanding the reaction mechanism is key to effective troubleshooting. The DMAP-catalyzed pathway significantly enhances the electrophilicity of the carbonyl carbon, accelerating the reaction for hindered amines.
Caption: Comparison of uncatalyzed vs. DMAP-catalyzed Boc protection pathways.
References
- Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE).
-
Wikipedia. (2023). Di-tert-butyl dicarbonate. Retrieved from Wikipedia: [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from Organic Syntheses: [Link]
-
Caputo, F., et al. (2022). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal. Retrieved from University of Bari Aldo Moro institutional repository: [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from Common Organic Chemistry website: [Link]
-
ResearchGate. (n.d.). Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Retrieved from ResearchGate: [Link]
-
Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from ResearchGate: [Link]
- European Patent Office. (2009). Deprotection of N-BOC compounds (EP2070899A1).
-
Semantic Scholar. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from Semantic Scholar: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal: [Link]
-
Juaristi, E., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 64-69. Retrieved from SciELO México: [Link]
-
Kappe, C. O., et al. (2012). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development. Retrieved from ResearchGate: [Link]
-
Boumhara, K., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 4, 258-266. Retrieved from NIH National Library of Medicine: [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from r/chemhelp on Reddit: [Link]
-
ResearchGate. (2007). (PDF) Selective Mono‐BOC Protection of Diamines. Retrieved from ResearchGate: [Link]
-
YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from YouTube: [Link]
-
Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from Redalyc: [Link]
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- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
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- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
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Common impurities in "Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate" and their removal
Technical Support Center: Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate
Welcome to the technical support guide for this compound (CAS 1086394-59-3). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities and their removal. As this spirocyclic diamine scaffold is a valuable building block in medicinal chemistry, ensuring its purity is paramount for the synthesis of target active pharmaceutical ingredients (APIs).[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound is an oil and won't solidify. What are the likely impurities?
This is a common issue, often indicating the presence of residual solvents or process-related impurities that inhibit crystallization. Based on typical synthetic routes, the most probable impurities are:
-
Unreacted Starting Materials: Depending on the specific synthetic pathway, these could include precursors to the spirocyclic core.
-
Reagent Residue: Excess di-tert-butyl dicarbonate (Boc₂O) is a frequent impurity. While it can be removed under high vacuum, its presence can make the product oily.[4][5]
-
By-products of the Boc Protection Step: Tert-butanol is a common by-product from the reaction with Boc₂O.[4]
-
Solvent Residue: Inadequate drying can leave residual solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or methanol, leading to an oily product.[5]
-
Partially-reacted Intermediates: In multi-step syntheses, incomplete reactions can lead to a mixture of compounds.
Troubleshooting Steps:
-
High-Vacuum Drying: Initially, attempt to remove volatile impurities by drying the product under a high vacuum, possibly with gentle heating (e.g., 40-60 °C).[5] This is often effective for removing residual solvents and excess Boc₂O.
-
Trituration/Pulping: If the product remains oily, dissolving it in a minimal amount of a solvent in which it is highly soluble (like DCM or ethyl acetate) and then adding a large volume of a non-polar solvent in which it is poorly soluble (like hexane or diethyl ether) can induce precipitation or crystallization.[6][7][8]
Q2: I see multiple spots on my TLC plate after synthesis. How can I identify and remove these impurities?
Multiple spots suggest a mixture of compounds. The identity of these impurities is highly dependent on the synthetic route employed. A general strategy for purification involves liquid-liquid extraction followed by column chromatography.
Step 1: Acid-Base Extraction to Remove Basic and Acidic Impurities
Acid-base extraction is a powerful technique to separate compounds based on their differing solubilities in aqueous and organic layers at various pH levels.[9] It is particularly useful for purifying amines.[10][11]
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously and allow the layers to separate. The protonated amine product and any other basic impurities will move to the aqueous layer. Unreacted starting materials of a neutral or acidic nature will remain in the organic layer.
-
Separate the aqueous layer containing the desired product.
-
To recover the product, basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is approximately 9-10.[10]
-
Extract the now neutral product back into an organic solvent (e.g., DCM) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Step 2: Flash Column Chromatography for Neutral Impurities
If acid-base extraction is insufficient, flash column chromatography is the next step. This technique separates compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is commonly used. For amines that may streak on silica, basic alumina can be a better choice, or triethylamine can be added to the eluent.[12]
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or DCM/methanol) is typically employed.[13][14] The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Dry-load the crude product onto a small amount of silica gel.
-
Prepare the column with the chosen stationary phase and eluent.
-
Carefully add the dry-loaded sample to the top of the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Q3: My NMR spectrum shows impurities I can't identify. What are some potential side products from the synthesis?
Without a specific synthetic route, it's challenging to pinpoint exact side products. However, some general side reactions in the synthesis of spirocyclic diamines and Boc-protected amines can include:
-
Over-alkylation: In steps involving alkyl halides, multiple alkylations can occur.[12]
-
Incomplete Cyclization: If the spirocycle is formed via an intramolecular cyclization, incomplete reaction can leave linear precursors.
-
Side reactions from Boc-protection: The tert-butyl cation generated during Boc deprotection (if applicable in a multi-step synthesis) can alkylate nucleophilic sites on the molecule.[15] While this is more of a concern in deprotection, related side reactions can occur under certain conditions.
To identify unknown impurities, advanced analytical techniques such as LC-MS and high-resolution NMR are often necessary.[2]
Purification Workflow and Data
The general workflow for purifying this compound is summarized in the diagram below.
Caption: General purification workflow for this compound.
Table 1: Common Solvents for Purification
| Purification Step | Solvent System | Purpose |
| Acid-Base Extraction | Dichloromethane / 1M HCl / 1M NaOH | To separate basic product from neutral/acidic impurities.[9][10] |
| Column Chromatography | Hexane/Ethyl Acetate or DCM/Methanol | To separate compounds based on polarity.[13][14] |
| Recrystallization/Trituration | Diethyl Ether / Hexane | To induce crystallization from an oily product.[6][7] |
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Engineering Ideas Clinic, Confluence. Acid and Base Extraction. [Link]
-
Reddit. (2024). Amine workup. [Link]
-
Aimon, A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1855-1861. [Link]
- Patsnap.
-
Male, L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1335-1343. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
- Google Patents.
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]
-
ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
SpiroChem. Impurity Synthesis And Identification. [Link]
-
ResearchGate. (2025). Isolation and identification of impurities in spironolactone. [Link]
- Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents.
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]
- Patsnap. Synthesis method of tert-butyl 4,7-diazaspiro[2.
-
Chemical-Suppliers. 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester. [Link]
- Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Taylor & Francis. Spiro compounds – Knowledge and References. [Link]
-
Wikipedia. Spiro compound. [Link]
-
ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]
-
ResearchGate. (2025). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]
-
PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. [Link]
-
Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 195-198. [Link]
-
de Oliveira, A. S., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8011. [Link]
-
Royal Society of Chemistry. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
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Handling and safety precautions for "Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate"
Welcome to the technical support center for Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling and application of this versatile spirocyclic building block. As a molecule with a unique three-dimensional structure, its successful application in synthesis requires a nuanced understanding of its properties. This document aims to provide that expertise.
Core Compound Characteristics
This compound is a bifunctional molecule featuring a spirocyclic diamine core. One of the secondary amines is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis. This leaves a free secondary amine available for a variety of chemical transformations. The spirocyclic nature of the core imparts a rigid, three-dimensional structure to the molecule, which can be advantageous in drug design for exploring novel chemical space. This compound is often used as an intermediate in the synthesis of biologically active compounds, including potential therapeutics for neurological and metabolic diseases.[1]
Below is a summary of its key physical and chemical properties:
| Property | Value |
| Molecular Formula | C₁₄H₂₆N₂O₂ |
| Molecular Weight | 254.37 g/mol [2] |
| Appearance | Typically a solid |
| Storage | 2-8°C, protected from light, in a sealed container[1] |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues that may arise during the use of this compound in a question-and-answer format.
Handling and Storage
Q1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) should I use?
A1: The primary hazards include potential skin and eye irritation. It may also be harmful if inhaled or swallowed. Standard laboratory PPE is required, including a lab coat, chemical safety goggles, and nitrile gloves. All manipulations should be performed in a well-ventilated chemical fume hood.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container at 2-8°C, protected from light.[1] For long-term storage, an inert atmosphere (e.g., under nitrogen or argon) is recommended to prevent reaction with atmospheric moisture and carbon dioxide.
Q3: What materials are incompatible with this compound?
A3: Strong oxidizing agents and strong bases are incompatible. The free secondary amine can react with strong oxidizing agents, and strong bases can potentially initiate side reactions.
Solubility and Reaction Conditions
Q4: In which solvents is this compound soluble?
| Solvent | Solubility | Rationale |
| Dichloromethane (DCM) | Likely Soluble | A common solvent for a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Likely Soluble | A common polar aprotic solvent. |
| Methanol (MeOH) | Likely Soluble | The amine and carbamate groups should allow for solubility in polar protic solvents. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent capable of dissolving many organic compounds. |
| Water | Sparingly Soluble to Insoluble | The large hydrophobic carbon backbone will likely limit solubility in water. |
| Hexanes/Heptane | Likely Insoluble | The polarity of the amine and carbamate groups will likely prevent dissolution in nonpolar aliphatic solvents. |
It is always best practice to perform a small-scale solubility test before proceeding with a large-scale reaction.
Q5: I am having trouble with an N-alkylation/acylation reaction with the free amine. What could be the cause?
A5: The secondary amine on the spirocyclic core is sterically hindered. This can lead to slower reaction rates compared to simpler secondary amines. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for N-functionalization.
-
Causality: The rigid spirocyclic structure can make the lone pair of the nitrogen less accessible. Increasing the kinetic energy of the system (temperature) or the reaction duration can help overcome this activation barrier. Using a stronger, non-nucleophilic base ensures that the amine is deprotonated to its more reactive form without the base itself competing in the reaction.
Boc Deprotection
Q6: I am trying to deprotect the Boc group, but the reaction is incomplete. What should I do?
A6: Incomplete Boc deprotection is a common issue. The stability of the Boc group is significant, and its removal requires sufficiently acidic conditions.
-
Increase Acid Concentration: If you are using a solution of trifluoroacetic acid (TFA) in DCM, try increasing the percentage of TFA. A common starting point is 25-50% TFA in DCM.[3]
-
Switch to a Stronger Acid System: A solution of 4M HCl in 1,4-dioxane is a very effective reagent for Boc deprotection and may be more successful if TFA is failing.[3][4]
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration. Gentle warming can sometimes be beneficial, but be cautious of potential side reactions.
-
Ensure Anhydrous Conditions: Water can reduce the effective acidity of your reagent, so ensure your solvents and reagents are dry.
Q7: I am observing side products after Boc deprotection. What are they and how can I prevent them?
A7: The most common side reaction during Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation that is generated.[5]
Caption: Mechanism of Boc deprotection and side product formation.
-
Solution: Use a "scavenger" in your reaction mixture. Scavengers are nucleophiles that are designed to react with the tert-butyl cation and prevent it from reacting with your desired product or other sensitive functional groups. Common scavengers include triisopropylsilane (TIS), thioanisole, or anisole.
Experimental Protocols
While a specific, validated protocol for a reaction starting with this compound is not available in the cited literature, the following general protocols for Boc deprotection can be adapted.
Protocol 1: Boc Deprotection with TFA in DCM
-
Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v). If your substrate or other reagents are sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual acid, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting product will be the TFA salt of the free diamine, which can often be used directly in the next step or neutralized with a mild base.
Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane
-
Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature for 1-4 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[4]
Safety and Disposal
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water.
-
In all cases of significant exposure or if symptoms persist, seek medical attention.
-
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste through a licensed professional waste disposal service. Do not allow it to enter the environment.
References
- Application Notes and Protocols for the Deprotection of Boc Groups from PEGylated Compounds - Benchchem. (URL not available)
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (URL not available)
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (URL not available)
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)
- tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate AldrichCPR - Sigma-Aldrich. (URL not available)
- 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester | CAS 1086394-59-3. (URL not available)
- 1,8-Diazaspiro[5.5]undecane-8-carboxylicacid tert-butyl ester - MySkinRecipes. (URL not available)
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (URL not available)
- Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
- 2,8-Diazaspiro(5.5)undecane | C9H18N2 | CID 15634715 - PubChem. (URL not available)
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 - PubChem. (URL not available)
- 8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester () for sale - Vulcanchem. (URL not available)
- Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.
- 2,8-diazaspiro[5.5]undecane | 180-50-7 - Sigma-Aldrich. (URL not available)
- 1-Boc-1,8-diazaspiro[5.5]undecane , 95% , 960294-18-2 - CookeChem. (URL not available)
- Solvent Miscibility Table. (URL not available)
- Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. (URL not available)
- Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Deriv
- Customized toolboxes for medicinal chemists - SpiroChem. (URL not available)
Sources
Technical Support Center: Scalability in Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate Production
Welcome to the technical support guide for the synthesis and scale-up of Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate. This document is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger, multi-kilogram production campaigns. We will address common challenges in a practical, question-and-answer format, grounded in established chemical principles and process safety.
Section 1: Synthesis Route Selection & Optimization on Scale
FAQ: We are struggling to adapt a literature synthesis for a multi-kilogram scale. What are the key considerations for a scalable route to this compound?
Answer:
Moving from a lab-scale procedure to a pilot or manufacturing scale requires a fundamental shift in perspective from what is possible to what is practical, safe, and economical. Many academic syntheses of complex scaffolds like diazaspirocycles utilize reagents and operations that are not feasible at scale.[1][2]
Core Causality: The primary issues with non-scalable routes often involve:
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Reagent Cost & Availability: Expensive or specialized reagents (e.g., certain chiral catalysts, heavy metal oxidants) can make the process economically unviable.
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Extreme Reaction Conditions: Cryogenic temperatures or high pressures require specialized, costly reactor systems.
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Stoichiometry of Low-Atom-Economy Reagents: Reagents like borohydrides or organometallic compounds often generate significant waste streams that are expensive to manage.
-
Unsuitable Purification Methods: A reliance on column chromatography is the most common indicator of a non-scalable process.
Troubleshooting & Optimization Protocol:
-
Re-evaluate the Key Ring-Forming Step: The formation of the spirocyclic core is the most critical part of the synthesis. While methods like Petasis or Grignard reactions followed by ring-closing metathesis have been reported for similar structures, they often involve costly catalysts or reagents.[3] A more scalable approach might involve a double Michael addition or a reductive amination/cyclization cascade from more readily available starting materials.
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Prioritize "Telescoping" or One-Pot Processes: Analyze the synthetic sequence to identify steps where intermediate isolation can be eliminated. Can a protection step be immediately followed by cyclization in the same reactor by adding the next reagent? This minimizes handling losses, reduces cycle time, and decreases solvent usage.
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Conduct a Cost-of-Goods (CoG) Analysis: Create a spreadsheet detailing the cost and quantity of every raw material, solvent, and catalyst required per kilogram of final product. This will immediately highlight the most expensive steps and guide your optimization efforts.
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Scout for Alternative Starting Materials: Investigate commercially available piperidone derivatives or acyclic precursors that can simplify the initial steps. For instance, starting with a pre-formed piperidone ring is often more efficient than building it from scratch.[4]
dot
Caption: A typical workflow for developing a scalable chemical synthesis.
Section 2: Reaction Control & Side Product Mitigation
FAQ: During the key cyclization step, we are observing a significant exotherm and the formation of an unexpected dimeric impurity. How can we control the reaction temperature and minimize side products?
Answer:
Thermal runaway and side product formation are classic scalability issues. A reaction that is easily controlled in a round-bottom flask cooled by an ice bath can become dangerous and inefficient in a large, jacketed reactor due to a lower surface-area-to-volume ratio, which limits heat transfer.
Core Causality:
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Exotherm: The heat generated by the reaction (enthalpy of reaction) exceeds the rate of heat removal by the reactor's cooling system.
-
Side Products: Higher localized temperatures within the reactor can activate alternative reaction pathways, such as dimerization or decomposition. Intermolecular reactions (leading to dimers) become more probable at higher concentrations typical of scaled-up processes.
Troubleshooting & Mitigation Protocol:
-
Quantify Thermal Hazard: Before any large-scale run, perform Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) on the reaction mixture.[5] This data is critical for understanding the onset temperature of the exotherm and the total energy release, allowing you to set safe operating limits.
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Implement Controlled Addition: Instead of adding reagents all at once, use a dosing pump to add the most reactive component over several hours. This ensures that the heat generated at any given moment is manageable for the cooling system.
-
Use a "Heel" or "Reverse Addition": Start the reaction with a small portion of the starting material (a "heel") to ensure the reaction initiates correctly before beginning the slow addition of the remaining material. Alternatively, consider adding the starting material solution to the reagent solution (reverse addition) if this helps control reactivity.
-
Dilution and Solvent Choice: While high concentration is often desired, slightly lowering the concentration can help moderate the reaction rate and improve heat dissipation. The choice of solvent can also play a role; a solvent with a higher heat capacity can absorb more energy.
-
Analyze the Dimer: Obtain an LC-MS and NMR of the impurity. Understanding its structure will provide mechanistic clues. For example, if it's formed by the reaction of a deprotected intermediate with starting material, it suggests the Boc-group may be partially labile under the reaction conditions, pointing to a need for milder bases or lower temperatures.
Table 1: Strategies for Thermal Management and Impurity Control
| Parameter | Lab-Scale Approach (100 mL) | Scaled-Up Approach (100 L) | Rationale |
| Reagent Addition | All at once or via dropping funnel | Metered addition via dosing pump over 2-6 hours | Maintains a low concentration of the limiting reagent, controlling the reaction rate and heat output. |
| Temperature Control | Ice bath / Heating mantle | Jacketed reactor with thermal fluid | Provides precise and uniform temperature control across a large volume. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (multiple impellers) | Ensures homogeneity, prevents localized "hot spots," and improves heat transfer to the reactor wall. |
| Concentration | Often high (e.g., 0.5 M) | May need to be lowered (e.g., 0.2-0.3 M) | Provides a larger thermal mass to absorb heat and can slow bimolecular side reactions. |
Section 3: Work-up & Purification Challenges
FAQ: Our lab-scale silica gel chromatography is not viable for purifying 5 kg of the product. What are scalable alternatives for isolating this compound with high purity?
Answer:
The inability of chromatography to scale economically is a primary driver of process development. The goal is to design a process where the desired compound is selectively separated from the reaction mixture through phase changes—specifically, crystallization or liquid-liquid extraction.
Core Causality: Chromatography is a surface-area-dependent technique that requires large volumes of solvent and stationary phase, making it prohibitively expensive and time-consuming for bulk production.
Troubleshooting & Scalable Purification Protocol:
-
Develop a Crystallization Protocol: This is the most desired method for purification at scale as it can provide very high purity in a single operation.
-
Solvent Screening: Screen a variety of solvents and solvent/anti-solvent systems (e.g., Isopropanol/Heptane, Ethyl Acetate/Hexane, Toluene/Heptane). The goal is to find a system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
-
Control Cooling Rate: A slow, controlled cooling profile is essential for growing large, pure crystals and avoiding oiling out or crashing out of amorphous solid.
-
Seeding: Develop a seeding strategy by adding a small quantity of pure crystals at the point of supersaturation to ensure consistent crystallization and particle size.
-
-
Utilize Acid/Base Extractions: As your product is a basic amine, its solubility can be dramatically altered by pH.
-
Dissolve the crude product in an organic solvent (e.g., Toluene or MTBE).
-
Wash with a basic aqueous solution (e.g., NaHCO₃) to remove any acidic impurities.
-
Extract the product into an acidic aqueous phase (e.g., dilute HCl or citric acid), leaving non-basic impurities behind in the organic layer.
-
Neutralize the aqueous phase with a base and extract the purified free-base product back into a fresh organic solvent.
-
-
Consider Salt Formation: If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride, citrate, or tartrate). Salts often have much better crystallinity than their corresponding free bases. The desired free base can be liberated in a final step if required.
dot
Caption: Decision tree for troubleshooting crystallization issues at scale.
Section 4: Handling the Boc Protecting Group at Scale
FAQ: Are there alternatives to strong acids like TFA for Boc deprotection at an industrial scale, considering reactor compatibility and waste streams?
Answer:
Yes, while trifluoroacetic acid (TFA) is common in lab-scale synthesis, it is often avoided in large-scale production due to its high cost, corrosivity towards standard reactors (especially stainless steel), and the difficulty of treating the resulting waste streams.
Core Causality: The standard mechanism for Boc deprotection is acid-catalyzed hydrolysis of the carbamate.[6] The choice of acid at scale is dictated by cost, safety, reactor compatibility, and ease of removal.
Alternative Deprotection Strategies:
-
HCl in Organic Solvents: A solution of HCl in a solvent like isopropanol (IPA), dioxane, or ethyl acetate is one of the most common and cost-effective industrial methods. The product is often isolated directly as the hydrochloride salt, which can be advantageous for purification.[6]
-
Aqueous Mineral Acids: Using concentrated aqueous HCl or H₂SO₄ in a biphasic system can be effective, though it may require careful control of temperature and concentration to avoid side reactions with other functional groups.
-
Thermal Deprotection: In some cases, N-Boc groups can be removed thermally, often in a high-boiling solvent like toluene or TFE, completely avoiding the need for an acid catalyst.[7] This method is highly substrate-dependent and requires careful evaluation for selectivity and decomposition, but it can offer a very "green" alternative by eliminating acid waste.
-
Lewis Acids: Reagents like zinc bromide in dichloromethane can effect deprotection under milder conditions, which can be useful for highly acid-sensitive substrates.[6] However, the resulting metal waste stream must be considered.
Table 2: Comparison of Scalable N-Boc Deprotection Methods
| Method | Advantages | Disadvantages | Best For... |
| HCl in Solvent | Cost-effective, readily available, product often precipitates as HCl salt. | Corrosive (requires glass-lined reactor), gaseous HCl handling. | General purpose, robust substrates where the HCl salt is desired. |
| Aqueous H₂SO₄/HCl | Very low cost. | Can be aggressive, may require biphasic system, large aqueous waste stream. | Simple, robust molecules without other acid-labile groups. |
| Thermal | No acid or waste, potentially "green".[7] | High temperatures needed, potential for thermal decomposition, substrate-dependent. | Substrates stable at >150°C and where acid avoidance is critical. |
Section 5: Safety & Handling
FAQ: What are the primary safety hazards to consider when handling kilograms of the final product and its intermediates?
Answer:
When scaling up, potential hazards that were negligible at the bench become significant risks. A comprehensive Process Hazard Analysis (PHA) is essential.
Key Hazards & Mitigation:
-
Thermal Instability: As discussed, exothermic reactions are a major concern. Beyond the intended reaction, the thermal stability of the isolated product and key intermediates must be known.
-
Action: Perform DSC/ARC testing on all isolated materials to determine their decomposition temperature (T_D). The maximum safe operating temperature should be well below this value. Tert-butyl perbenzoate, for example, a compound with a similar tert-butyl group, shows thermal decomposition starting around 100-210°C.[5] While your molecule is not a peroxide, this highlights the importance of testing.
-
-
Dust Explosion: Fine organic powders, including your final product, can form explosive mixtures with air.
-
Action: Conduct dust explosivity testing to determine parameters like Kst and MIE (Minimum Ignition Energy). During operations like charging solids to a reactor or milling, ensure proper grounding of all equipment and consider inerting the vessel atmosphere with nitrogen.
-
-
Chemical Reactivity & Toxicity: While specific toxicity data for this molecule may be limited, it should be handled as a potentially hazardous compound.[8][9] The reagents used in the synthesis, such as strong acids, bases, and reactive intermediates, carry their own well-defined risks.
-
Action: Ensure all operators have access to and understand the Safety Data Sheets (SDS) for all chemicals. Use appropriate Personal Protective Equipment (PPE), including respiratory protection during solid handling. Conduct all operations in well-ventilated areas or contained systems.
-
References
- White Rose Research Online. (2022).
- Eur. J. Org. Chem. (2021). Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines.
- ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.
- Sigma-Aldrich.
- Enamine. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ResearchGate.
- PubMed Central (PMC). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
- Fisher Scientific. Amine Protection / Deprotection.
- RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- PubChem. tert-Butyl 4-oxa-1,9-diazaspiro[5.
- PubChem. tert-Butyl 3,9-diazaspiro[5.
- ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.
- Maximum Academic Press. (2025).
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate [maxapress.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate | C13H24N2O3 | CID 67991811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 | CID 15296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
The Ascendancy of Three-Dimensionality: A Comparative Guide to Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate and Other Spirocyclic Building Blocks in Drug Discovery
In the contemporary landscape of medicinal chemistry, the imperative to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensionality (3D) character. This pursuit is underpinned by the understanding that increased sp³-hybridized carbon content (Fsp³) often correlates with improved physicochemical properties and enhanced clinical success rates. Spirocyclic scaffolds, with their inherent rigidity and defined exit vectors, have emerged as powerful tools in this endeavor. This guide provides an in-depth comparison of tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate, a prominent building block, with other key spirocyclic motifs, offering experimental data and procedural insights for researchers, scientists, and drug development professionals.
The Rationale for Spirocycles: Beyond Flatland Chemistry
The over-reliance on flat, aromatic structures in early drug discovery has been associated with challenges such as poor solubility, metabolic instability, and off-target effects. Increasing the Fsp³ character of a molecule can lead to:
-
Improved Solubility: The introduction of non-planar, saturated rings can disrupt crystal lattice packing and improve solvation.
-
Enhanced Metabolic Stability: The quaternary spirocenter and surrounding saturated rings can be less susceptible to metabolic enzymes.
-
Precise Vectorial Orientation: The rigid nature of spirocycles allows for the precise positioning of substituents in 3D space, enabling more specific and potent interactions with biological targets.
-
Novel Chemical Space: Spirocyclic scaffolds provide access to underexplored areas of chemical space, offering opportunities for novel intellectual property.
This guide will focus on a comparative analysis of diazaspiro[5.5]undecane systems against other notable spirocyclic building blocks, substantiated by experimental evidence.
Featured Building Block: this compound
This compound is a versatile building block featuring two six-membered rings fused at a central carbon. The presence of two nitrogen atoms offers multiple points for derivatization, while the Boc-protecting group allows for selective functionalization of one nitrogen, leaving the other available for coupling reactions.
Synthesis and Functionalization Workflow
The synthesis of the 1,8-diazaspiro[5.5]undecane core can be achieved through multi-step sequences, often involving intramolecular cyclizations. The Boc-protected version is commercially available from suppliers such as BOC Sciences and MySkinRecipes, facilitating its direct use in medicinal chemistry programs.[][2]
Caption: General workflow for the utilization of this compound.
Comparative Analysis with Other Spirocyclic Scaffolds
The choice of a spirocyclic building block has a profound impact on the biological and physicochemical properties of the final compound. Here, we compare the diazaspiro[5.5]undecane core with other relevant spirocycles.
Diazaspiro[5.5]undecanes vs. Piperazine: A Case Study in PARP Inhibitors
A compelling example of the influence of a spirocyclic core comes from a study where the piperazine moiety in the FDA-approved PARP inhibitor Olaparib was replaced with various diazaspiro cores.[3][4][5] This bioisosteric replacement allows for a direct comparison of the scaffolds' impact on biological activity.
| Compound/Scaffold | PARP-1 IC₅₀ (nM) | γH2AX Induction (DNA Damage) |
| Olaparib (Piperazine) | 1.0 ± 1.1 | Yes |
| Analog with 2,7-diazaspiro[3.5]nonane | 12.6 ± 1.1 | No |
| Analog with 2,8-diazaspiro[4.5]decane | 4397 ± 1.1 | Yes (at higher concentrations) |
Data sourced from Reilly et al., J. Med. Chem. 2018.[3][4]
This study revealed that replacing the flexible piperazine ring with a more rigid 2,7-diazaspiro[3.5]nonane (a smaller diazaspiro system) maintained high affinity for PARP-1 but, critically, did not induce DNA damage at similar concentrations to Olaparib.[4] This highlights a key advantage of spirocycles: the ability to fine-tune pharmacology to potentially improve the therapeutic index. The larger 2,8-diazaspiro[4.5]decane analog, however, showed significantly reduced potency.[4]
Diazaspiro[5.5]undecanes vs. Other Spirocyclic Diamines in σ₂ Receptor Ligands
In another study, various diazaspiroalkanes were explored as piperazine bioisosteres in the development of σ₂ receptor ligands.[6][7] The results demonstrated that the nature of the spirocyclic core is critical for target engagement.
| Spirocyclic Diamine Core | σ₂ Receptor Affinity (Ki, nM) |
| 2,7-Diazaspiro[3.5]nonane | 134 |
| 2,8-Diazaspiro[4.5]decane | 123 |
| 2,7-Diazaspiro[4.4]nonane | 185 |
Data adapted from a study on σ₂ receptor ligands.[6]
In this context, the replacement of piperazine with various diazaspiroalkanes, including those with [3.5], [4.5], and [4.4] ring systems, generally led to a loss in affinity for the σ₂ receptor.[6] This underscores that while spirocycles offer significant advantages, their application must be carefully considered within the specific structure-activity relationship (SAR) of a given target.
Experimental Protocols
To ensure the practical applicability of this guide, detailed, self-validating experimental protocols are provided below.
Protocol 1: Amide Coupling of this compound
This protocol describes a standard procedure for coupling a carboxylic acid to the free secondary amine of the title building block.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add BOP (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired coupled product.
Self-Validation: The success of the coupling can be confirmed by LC-MS analysis, observing the disappearance of the starting materials and the appearance of a new peak with the expected mass of the product. ¹H NMR spectroscopy should show characteristic peaks for both the spirocycle and the coupled carboxylic acid moiety.
Protocol 2: N-Boc Deprotection
This protocol outlines a standard method for the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Materials:
-
Boc-protected diazaspiroalkane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected compound in DCM (approximately 0.1 M).
-
Add TFA (5-10 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. Further purification may be performed if necessary.
Self-Validation: Complete deprotection can be verified by the absence of the tert-butyl signal (a singlet at ~1.4-1.5 ppm) in the ¹H NMR spectrum and a corresponding mass shift in the LC-MS analysis.
Conclusion and Future Perspectives
This compound and related spirocyclic building blocks are invaluable assets in modern drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat aromatic systems, enabling the fine-tuning of physicochemical and pharmacological properties. As demonstrated by the comparative case studies, the choice of the spirocyclic core is a critical design element that can significantly impact potency, selectivity, and safety profiles. The continued development of novel synthetic methodologies to access a wider diversity of spirocyclic scaffolds will undoubtedly fuel the discovery of the next generation of therapeutics that successfully navigate the complexities of clinical development.
References
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(15), 6483-6497. [Link]
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed Central, PMC6388909. [Link]
-
Yousuf, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4825. [Link]
-
Yousuf, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ResearchGate. [Link]
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Semantic Scholar. [Link]
-
MySkinRecipes. (n.d.). 1,8-Diazaspiro[5.5]undecane-8-carboxylicacid tert-butyl ester. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes to "Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate"
An In-Depth Guide for Researchers and Drug Development Professionals
The spirocyclic diamine scaffold is a privileged motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which can lead to enhanced binding affinity and selectivity for biological targets. Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate is a key building block in the synthesis of novel therapeutics, particularly in the development of kinase inhibitors. This guide provides a comparative analysis of different synthetic approaches to this valuable intermediate, offering insights into the strategic advantages and practical considerations of each route.
Introduction to the Target Scaffold
The 1,8-diazaspiro[5.5]undecane core, a hybrid structure reminiscent of both histrionicotoxin and nitramine alkaloids, presents a unique spatial arrangement of its nitrogen atoms. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogens allows for selective functionalization, making it a versatile intermediate for the construction of complex molecular architectures. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of a drug discovery program.
Route 1: Asymmetric Synthesis via Reductive Cyclization of a Cyanopiperidine Derivative
A foundational and elegant approach to the 1,8-diazaspiro[5.5]undecane core was developed by Zhu and colleagues, focusing on an asymmetric synthesis that allows for the preparation of enantiomerically enriched spirocycles.[1] This strategy hinges on the reductive cyclization of a chiral α-amino nitrile.
Retrosynthetic Analysis and Strategy
The core of this strategy involves the formation of the second piperidine ring through an intramolecular nucleophilic attack of a nitrogen atom onto an electrophilic carbon. The key disconnection point is the bond between the nitrogen at position 1 and the spirocyclic carbon. This leads back to a functionalized piperidine precursor.
Target [label="this compound"]; Parent_Spirocycle [label="1,8-Diazaspiro[5.5]undecane"]; Precursor [label="Functionalized Piperidine\n(α-amino nitrile)"];
Target -> Parent_Spirocycle [label="Boc Protection"]; Parent_Spirocycle -> Precursor [label="Reductive Cyclization"]; }
Experimental Protocol
Step 1: Synthesis of the Chiral Piperidine Precursor
This multi-step synthesis begins with the construction of a chiral 2-cyano-6-phenyloxazolopiperidine derivative, which serves as the key intermediate. The chirality is introduced early in the sequence, ensuring the enantiomeric purity of the final product.
Step 2: Reductive Cyclization to form the Spirocycle
The pivotal step is the reductive cyclization of the α-amino nitrile precursor. Treatment with a reducing agent, such as lithium aluminum hydride (LiAlH₄), generates an imine intermediate in situ, which then undergoes intramolecular cyclization to form the spirocyclic core.
-
To a suspension of LiAlH₄ in anhydrous diethyl ether at 0°C, a solution of the chiral piperidine precursor in a mixture of diethyl ether and THF is added dropwise.
-
The reaction mixture is stirred for several hours at room temperature.
-
The reaction is quenched by the careful addition of aqueous sodium hydroxide.
-
The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated to yield the parent 1,8-diazaspiro[5.5]undecane.
Step 3: N-Boc Protection
The final step involves the selective protection of one of the nitrogen atoms with a Boc group.
-
The parent spirodiamine is dissolved in a suitable solvent, such as dichloromethane.
-
Di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine, are added.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is washed with water and brine, and the organic layer is dried and concentrated. The product is then purified by column chromatography.
Discussion of Route 1
Advantages:
-
Stereocontrol: This route provides excellent control over the stereochemistry of the final product, which is crucial for the synthesis of chiral drugs.
-
Established Methodology: The key cyclization step is well-documented in the literature, providing a reliable protocol.
Disadvantages:
-
Multi-step Synthesis: The preparation of the chiral precursor is lengthy, which may impact the overall yield and scalability.
-
Use of Hazardous Reagents: The use of LiAlH₄ requires careful handling and is not ideal for large-scale industrial synthesis.
Route 2: Convergent Synthesis via Double Reductive Amination
An alternative and more convergent approach involves the construction of the spirocycle through a double reductive amination of a suitable diketone precursor. This method offers the potential for a more streamlined and scalable synthesis.
Retrosynthetic Analysis and Strategy
This strategy envisions the simultaneous formation of both piperidine rings by reacting a symmetrical diketone with a protected amine source. The key disconnections are the two C-N bonds of the piperidine rings, leading back to a spiro[5.5]undecane-1,5-dione and a protected ammonia equivalent.
Target [label="this compound"]; Spirodiamine [label="1,8-Diazaspiro[5.5]undecane"]; Diketone [label="Spiro[5.5]undecane-1,5-dione"]; Amine_Source [label="Ammonia Source"];
Target -> Spirodiamine [label="Boc Protection"]; Spirodiamine -> Diketone [label="Double Reductive Amination"]; Spirodiamine -> Amine_Source [label="Double Reductive Amination"]; }
Experimental Protocol
Step 1: Synthesis of Spiro[5.5]undecane-1,5-dione
The diketone precursor can be synthesized through various methods, including the Michael addition of a cyclohexanone enolate to an α,β-unsaturated ketone, followed by intramolecular cyclization.
Step 2: Double Reductive Amination
The core of this route is the one-pot formation of the diazaspirocycle.
-
Spiro[5.5]undecane-1,5-dione is dissolved in a suitable solvent, such as methanol or ethanol.
-
A source of ammonia, such as ammonium acetate or ammonia in methanol, is added.
-
A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise.
-
The reaction is stirred at room temperature for an extended period, typically 24-48 hours.
-
The reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the parent 1,8-diazaspiro[5.5]undecane.
Step 3: N-Boc Protection
This step is identical to the final step in Route 1.
Discussion of Route 2
Advantages:
-
Convergent and Potentially Higher Yielding: This route is more convergent, potentially leading to higher overall yields and fewer steps.
-
Scalability: The reagents and conditions are generally more amenable to large-scale synthesis compared to Route 1.
Disadvantages:
-
Lack of Stereocontrol: This route produces a racemic mixture of the spirodiamine, which would require a subsequent resolution step if a single enantiomer is desired.
-
Potential for Side Reactions: The double reductive amination can sometimes lead to the formation of byproducts, requiring careful optimization of reaction conditions.
Comparative Summary
| Feature | Route 1: Asymmetric Synthesis | Route 2: Convergent Synthesis |
| Key Reaction | Reductive cyclization of an α-amino nitrile | Double reductive amination |
| Stereocontrol | Excellent (asymmetric) | None (racemic product) |
| Number of Steps | More steps (for precursor synthesis) | Fewer steps (more convergent) |
| Scalability | Less scalable due to hazardous reagents | More scalable |
| Key Reagents | LiAlH₄, chiral auxiliaries | NaBH₃CN or NaBH(OAc)₃ |
| Starting Materials | Chiral piperidine derivatives | Spiro[5.5]undecane-1,5-dione |
Conclusion
The choice between these two synthetic routes to this compound will largely depend on the specific requirements of the research program. For the synthesis of enantiomerically pure compounds for late-stage drug development, the asymmetric synthesis (Route 1) offers a clear advantage in terms of stereocontrol, albeit at the cost of a longer and more challenging synthetic sequence. For early-stage discovery and the preparation of racemic material for initial screening, the convergent double reductive amination (Route 2) provides a more practical and scalable approach. Further optimization of either route could lead to improved efficiency and applicability in a broader range of synthetic contexts.
References
-
Zhu, J.; Quirion, J. C.; Husson, H. P. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 1993 , 58 (23), 6451–6455. [Link]
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A Comparative Guide to the Purity Analysis of Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate by HPLC and NMR
In the landscape of pharmaceutical development and complex organic synthesis, the structural integrity and purity of building blocks are paramount. Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate, a key spirocyclic diamine intermediate, is no exception. Its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this compound.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the causality behind experimental choices, ensuring that the described methods are not just procedures to be followed, but self-validating systems for robust and reliable purity determination.
The Criticality of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can lead to an incomplete and potentially misleading assessment. Impurities that co-elute with the main peak in HPLC may be readily quantifiable by NMR, and vice versa. Therefore, employing orthogonal methods like HPLC (a separative technique) and quantitative NMR (qNMR, a spectroscopic technique) provides a more complete and trustworthy purity profile. This dual approach is in line with the principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3][4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6] For a molecule like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the most logical choice, separating compounds based on their polarity.
Potential Impurities
A robust HPLC method must be able to separate the main compound from potential impurities, which can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Side-products: Isomers or products from alternative reaction pathways.
-
Degradation products: Resulting from the deprotection of the Boc group (e.g., the free diamine).
-
Residual solvents: From the synthesis and purification process (though better analyzed by Gas Chromatography).
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed to provide a robust separation of the target compound from both more polar and less polar impurities.
Instrumentation:
-
A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) | The C18 stationary phase provides excellent hydrophobic retention for the Boc-protected amine. A smaller particle size enhances peak efficiency and resolution. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | TFA acts as an ion-pairing agent, improving peak shape for the basic amine functionalities. The water/acetonitrile gradient allows for the elution of a wide range of polar and non-polar impurities. |
| Gradient | 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B | A shallow initial gradient ensures separation of polar impurities, while the steeper ramp effectively elutes the main compound and any non-polar impurities. The re-equilibration step ensures reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times. |
| Detection | UV at 210 nm | The carbamate group of the Boc-protecting group has a UV absorbance at low wavelengths, allowing for sensitive detection. |
| Injection Vol. | 5 µL | A small injection volume minimizes peak broadening, especially with a high concentration sample. |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Dissolving the sample in a solvent similar to the initial mobile phase composition prevents peak distortion. |
This method adheres to the general principles of chromatography outlined in the United States Pharmacopeia (USP) General Chapter <621>.[6][7][8][9][10]
Data Interpretation and System Suitability
A successful analysis will show a sharp, symmetrical main peak for the this compound. Any impurities will appear as separate peaks. Purity is typically calculated as a percentage of the main peak area relative to the total area of all peaks (Area % method). For accurate quantification, a reference standard is required to create a calibration curve.
System suitability tests must be performed before sample analysis to ensure the chromatographic system is performing adequately.[8][9] Key parameters include:
-
Tailing factor: Should be between 0.8 and 1.5 for the main peak.
-
Theoretical plates: A measure of column efficiency.
-
Repeatability: The relative standard deviation (RSD) of peak areas from replicate injections should be less than 2%.
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Quantitative Method
While HPLC is excellent for separating impurities, Quantitative NMR (qNMR) offers a distinct advantage: it is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[11][12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11][13] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, an absolute purity value (mass fraction) can be determined.[14]
The Power of ¹H qNMR
For this compound, ¹H NMR is the ideal nucleus for qNMR analysis due to the high natural abundance and sensitivity of protons.[11] The ¹H spectrum provides both structural confirmation and quantitative information. The large singlet from the nine equivalent protons of the tert-butyl group is an excellent signal for quantification due to its high intensity and typical location in a clean region of the spectrum.
Experimental Protocol: ¹H qNMR with an Internal Standard
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
High-precision analytical balance.
Sample Preparation:
-
Select an Internal Standard: A suitable internal standard should be stable, non-volatile, have a simple spectrum with at least one sharp signal that does not overlap with the analyte signals, and be of high, certified purity. Maleic acid or dimethyl sulfone are good candidates.
-
Accurate Weighing: Accurately weigh a specific amount of the internal standard (e.g., ~10 mg) and the analyte (~25 mg) into the same vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
NMR Data Acquisition:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Pulse Program | A standard 1D proton experiment with a 30° or 45° pulse angle. | A smaller pulse angle ensures a shorter relaxation delay can be used without saturating the signals. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of both the analyte and standard signals. (Typically ≥ 30s) | This is CRITICAL for accurate quantification. It ensures all protons have fully relaxed back to equilibrium before the next pulse, making the signal integral directly proportional to the number of protons. |
| Number of Scans | 16 or 32 | To achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for precision). |
| Acquisition Time | 3-4 seconds | To ensure good digital resolution. |
Data Processing and Purity Calculation
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a high-order polynomial baseline correction to ensure accurate integration.
-
Integration: Integrate the chosen signal for the analyte (e.g., the tert-butyl singlet) and a well-resolved signal for the internal standard (e.g., the olefinic singlet of maleic acid).
-
Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:[12]
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
-
qNMR Workflow Diagram
Caption: Workflow for qNMR Purity Analysis.
Comparison Summary: HPLC vs. qNMR
| Feature | HPLC | Quantitative NMR (qNMR) |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance Spectroscopy |
| Primary/Secondary | Secondary (requires a reference standard for identity and purity) | Primary (can determine purity with an internal standard of a different compound)[12] |
| Impurity Detection | Excellent for separating known and unknown impurities, including isomers. | Detects all proton-containing impurities. May not resolve signals from structurally similar impurities. |
| Quantification | Relative (Area %) or Absolute (with calibration curve) | Absolute (mass fraction) with an internal standard.[14] |
| Strengths | High sensitivity, excellent for detecting trace impurities, widely available. | High precision, non-destructive, provides structural information, no need for analyte-specific standard.[15] |
| Limitations | Requires impurities to be chromophoric for UV detection. Co-elution can hide impurities. | Lower sensitivity than HPLC. Signal overlap can complicate quantification. Requires longer relaxation delays for accuracy. |
| Regulatory View | A standard and expected method for purity and impurity profiling.[2][3] | Recognized by pharmacopeias as a primary analytical method.[12][13] |
Conclusion: A Synergistic Approach
For the rigorous purity analysis of this compound, neither HPLC nor NMR alone tells the complete story. A synergistic approach is the most scientifically sound and defensible strategy.
-
Use RP-HPLC as the primary tool for impurity profiling. It excels at separating and detecting trace impurities, providing crucial information on the "related substances" profile of the material. The area percent method gives a good initial estimate of purity.
-
Use ¹H qNMR to assign an absolute purity value (mass fraction). This provides an orthogonal confirmation of the purity and is invaluable for qualifying the material as a reference standard or for use in critical synthetic steps.
By integrating the high-resolution separative power of HPLC with the primary quantitative capability of qNMR, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile for this compound, ensuring the quality and integrity of their subsequent research and development efforts.
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from Emery Pharma website: [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. Retrieved from: [Link]
-
United States Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from: [Link]
-
USP-NF. <621> CHROMATOGRAPHY. Retrieved from: [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 76–81. Retrieved from: [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Retrieved from: [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from YouTube: [Link]
-
Harris, T. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS. Retrieved from: [Link]
-
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from Patsnap Eureka: [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from: [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from: [Link]
-
ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from: [Link]
-
National Metrology Institute of Japan. (n.d.). Quantitative NMR | Organic Primary Standards Group. Retrieved from: [Link]
-
GMP-Verlag. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from: [Link]
-
G. F. Pauli, B. U. Jaki, & D. C. Lankin. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9221. Retrieved from: [Link]
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A Comparative Guide to Catalyst Efficacy in the Synthesis of Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate
For researchers and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. The 1,8-diazaspiro[5.5]undecane moiety is a privileged heterocyclic motif present in a variety of biologically active compounds.[1] Its rigid, three-dimensional structure makes it an attractive template for modulating interactions with biological targets. The targeted synthesis of its N-Boc protected form, tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate, is of particular interest as it serves as a versatile building block for further chemical elaboration.
This guide provides an in-depth comparison of catalytic strategies for the synthesis of this key intermediate. We will delve into the catalytic methodologies for the construction of the spirocyclic core and the subsequent regioselective mono-Boc protection of the diamine. The discussion is grounded in experimental data from analogous systems to provide a predictive framework for catalyst efficacy.
Part 1: Catalytic Strategies for the Formation of the 1,8-Diazaspiro[5.5]undecane Core
The construction of the 1,8-diazaspiro[5.5]undecane scaffold is the pivotal step in the synthesis. Various catalytic methods can be employed for the key intramolecular cyclization reactions. The choice of catalyst is critical and influences reaction efficiency, selectivity, and overall yield.
Lewis Acid Catalysis
Lewis acids are effective in activating functional groups and promoting cyclization reactions. For the synthesis of spiro piperidine derivatives, which are structurally related to our target molecule, Lewis acids such as antimony(V) have demonstrated high efficacy.
A study on the synthesis of bis-spiro piperidines utilized a nano γ-alumina supported Sb(V) chloride catalyst.[2] This heterogeneous catalyst demonstrated strong acidic properties that accelerated the reaction rate. The one-pot, three-component reaction of amines, formaldehyde, and dimedone proceeded smoothly under ultrasonic irradiation at room temperature.[2] While this example leads to a different spirocyclic system, the underlying principle of Lewis acid-catalyzed imine formation and subsequent intramolecular cyclization is applicable to the synthesis of 1,8-diazaspiro[5.5]undecane.
Table 1: Performance of a Heterogeneous Lewis Acid Catalyst in a Spiro Piperidine Synthesis [2]
| Catalyst | Catalyst Loading | Solvent | Temperature | Time | Yield |
| Nano γ-Al₂O₃/SbCl₅ | 50 mg | None (neat) | Room Temp | Short | High |
The use of a heterogeneous catalyst offers significant advantages in terms of ease of separation and potential for recycling, which are crucial considerations for industrial-scale synthesis.
Organocatalysis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. For the formation of spiro heterocycles bearing a piperidine moiety, simple organic molecules can act as efficient catalysts.
In one study, piperidinium acetate (10 mol%) was identified as an ideal catalyst for the synthesis of spiro-piperidine derivatives in ethanol.[3] This approach highlights the potential of using mild, inexpensive, and readily available organocatalysts for the construction of the spirocyclic core. The optimization of catalyst loading and solvent was crucial for achieving effective conversion.[3]
Photoredox Catalysis
Recent advancements in photoredox catalysis have opened new avenues for the construction of complex molecular architectures under mild conditions. This strategy has been successfully applied to the synthesis of spirocyclic piperidines from linear aryl halide precursors.[4]
This method employs a strongly reducing organic photoredox catalyst in combination with a trialkylamine to generate aryl radical species. Regioselective cyclization followed by a hydrogen-atom transfer affords a range of complex spiropiperidines.[4] This metal-free approach operates efficiently under mild conditions and avoids the use of toxic reagents.[4] The versatility of this method suggests its potential application in the synthesis of diazaspiro compounds from appropriately designed precursors.
Caption: Generalized workflow for spirocyclic piperidine synthesis via photoredox catalysis.
Catalyst-Free Approaches
Interestingly, some intramolecular cyclizations leading to diaza-bicyclo compounds can proceed efficiently without any catalyst. In one instance, the reaction of α-nitro-δ-keto nitriles with diamines to form diazabicyclo compounds occurred at room temperature without a catalyst.[5] This was attributed to a "pseudo-intramolecular" imination, where the keto nitrile attracts the diamine to an acidic hydrogen.[5] While this specific example may not be directly applicable, it underscores the importance of substrate design, as highly activated starting materials may not require external catalytic activation for cyclization.
Part 2: Catalytic Methods for Selective Mono-Boc Protection
Following the successful synthesis of the 1,8-diazaspiro[5.5]undecane core, the next critical step is the regioselective mono-protection of one of the secondary amine functionalities with a tert-butyloxycarbonyl (Boc) group. This allows for the differential functionalization of the two nitrogen atoms.
In Situ HCl Generation for Selective Protection
A significant challenge in the mono-protection of symmetrical diamines is the formation of the di-protected byproduct. A simple and efficient one-pot protocol has been developed that utilizes an in situ source of HCl to temporarily protect one of the amine groups as its hydrochloride salt, thereby facilitating mono-protection of the other.[6][7][8]
This method employs trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) as the HCl source.[6][7][8] The reaction of the diamine with one equivalent of the HCl source in methanol at low temperature generates the mono-hydrochloride salt. Subsequent addition of di-tert-butyl dicarbonate (Boc₂O) leads to the selective protection of the free amine.[7][8]
Table 2: Efficacy of In Situ HCl Generation for Mono-Boc Protection of Diamines [7][8]
| HCl Source | Diamine Substrate | Solvent | Temperature | Time | Yield of Mono-Boc Product |
| Me₃SiCl | (1R,2R)-cyclohexane-1,2-diamine | Methanol | 0 °C to RT | 1 hr | 66% |
| SOCl₂ | (1R,2R)-cyclohexane-1,2-diamine | Methanol | -20 °C to RT | - | 41% |
| Me₃SiCl | Various aliphatic 1,2- to 1,8-diamines | Methanol | 0 °C to RT | 1 hr | Moderate to good yields |
This method has been successfully applied to a range of aliphatic diamines, demonstrating its general applicability.[7][8]
Caption: Workflow for selective mono-Boc protection using in situ HCl generation.
Iodine-Catalyzed Mono-Boc Protection
An alternative catalytic approach involves the use of iodine in combination with an acid. In an effort to mono-protect bispidine, a structurally related diamine, a method was developed that combines the use of one equivalent of trifluoroacetic acid (TFA) to block one nitrogen with the catalytic use of iodine (10 mol%) for the Boc protection of the other.[9]
This protocol resulted in a 55% isolated yield of the mono-Boc protected bispidine.[9] The substitution of TFA for HCl was found to be crucial for improving the yield.[9] This method presents a viable alternative, particularly when the in situ HCl generation method proves to be suboptimal for a specific substrate.
Conclusion and Future Outlook
The synthesis of this compound can be approached through a variety of catalytic strategies. For the construction of the spirocyclic core, Lewis acid catalysis, particularly with heterogeneous catalysts, offers advantages in terms of reaction acceleration and catalyst recyclability. Organocatalysis and photoredox catalysis represent milder, metal-free alternatives that are gaining prominence.
For the crucial step of selective mono-Boc protection, the in situ generation of HCl from reagents like Me₃SiCl provides a simple and effective one-pot procedure. The iodine-catalyzed method in the presence of TFA offers a valuable alternative.
The optimal choice of catalyst will ultimately depend on the specific synthetic route, substrate compatibility, and desired scale of the reaction. Further research into the direct comparison of these catalytic systems for the synthesis of the 1,8-diazaspiro[5.5]undecane scaffold will be invaluable for the development of even more efficient and sustainable synthetic methodologies.
References
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Aghamohammadsadegh, M., Bamoniri, A., & Mirjalili, B. B. F. (2023). Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V) under ultrasonic irradiation at room temperature conditions. RSC Advances, 13(23), 15683-15691. [Link]
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Al-Warhi, T., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2147. [Link]
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Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. [Link]
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Gaware, R., & Jordis, U. (2010). Selective Mono-Boc-Protection of Bispidine. Molbank, 2010(4), M682. [Link]
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Dandia, A., et al. (2014). Catalyst free synthesis of bis-spiro substituted piperidine. ResearchGate. [Link]
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Reddy, T. R., & Douglas, C. J. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. ACS Catalysis, 11(3), 1569-1574. [Link]
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Das, S., et al. (2011). Bicyclization involving pseudo-intramolecular imination with diamines. Chemical Communications, 47(17), 4938-4940. [Link]
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Kouznetsov, V. V. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(33), 20457-20479. [Link]
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Advantages of using "Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate" in drug scaffolds
An In-Depth Guide to the Advantages of Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate in Modern Drug Scaffolds
In the contemporary landscape of drug discovery, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. Medicinal chemists are increasingly moving beyond the confines of flat, aromatic systems, venturing into the third dimension to better engage with complex biological targets. Among the scaffolds spearheading this evolution, spirocycles have emerged as a particularly powerful class of structures.
This guide provides a detailed comparative analysis of This compound , a privileged building block, highlighting its distinct advantages over traditional and alternative scaffolds. We will delve into the structural rationale, supporting experimental data, and synthetic strategies that underscore its value for researchers, scientists, and drug development professionals.
The Limitations of "Flatland": Why Three-Dimensionality Matters
Historically, medicinal chemistry has been dominated by aromatic and heteroaromatic rings. While synthetically accessible, these planar structures often lead to compounds with suboptimal physicochemical properties, such as poor solubility and high lipophilicity, which can compromise their "drug-likeness". Furthermore, their conformational flexibility can result in entropic penalties upon binding to a target and potential off-target activities.
A key metric used to quantify molecular three-dimensionality is the fraction of sp³ hybridized carbons (Fsp³). An increased Fsp³ value generally correlates with improved clinical success, attributed to enhanced solubility, greater metabolic stability, and more precise interactions with the three-dimensional binding sites of proteins.[1][2] Spirocyclic scaffolds are an exemplary strategy for increasing Fsp³ and escaping the "flatland" of traditional drug design.[3][4]
Core Advantages of the 1,8-Diazaspiro[5.5]undecane Scaffold
The 1,8-diazaspiro[5.5]undecane core is characterized by two piperidine rings fused at a single quaternary carbon atom. This unique architecture imparts a rigid, well-defined three-dimensional geometry. The tert-butyl carbamate (Boc) protecting group on one of the nitrogen atoms makes this specific building block a versatile and synthetically tractable intermediate for library development.
Enhanced Three-Dimensionality and Conformational Rigidity
The defining feature of a spirocycle is its rigid structure, which locks the conformation of the molecule.[4][5] Unlike flexible aliphatic chains or even single rings like piperazine, the spirocyclic core pre-organizes substituents into specific vectors in 3D space. This has profound implications for drug efficacy and selectivity.
-
Improved Potency: By minimizing the entropic cost of binding, a rigid scaffold can lead to a significant increase in binding affinity for the intended biological target.[6]
-
Enhanced Selectivity: The precise spatial orientation of functional groups can be tailored to fit the target's active site while avoiding interactions with off-targets, thereby improving the selectivity profile and reducing side effects.[1]
Caption: Comparison of planar vs. spirocyclic scaffold properties.
Modulation of Physicochemical and Pharmacokinetic Properties
The introduction of sp³-rich spirocyclic scaffolds has a demonstrably positive impact on key ADME (Administration, Distribution, Metabolism, and Excretion) properties. Shifting from planar, aromatic structures to saturated systems generally improves the overall drug-like profile.[2][4]
-
Increased Solubility: Saturated aliphatic rings are typically more water-soluble than their aromatic counterparts.[6] The higher Fsp³ character of spirocycles disrupts planarity and crystallinity, often leading to improved aqueous solubility.
-
Decreased Lipophilicity: Overly lipophilic compounds can suffer from poor absorption, rapid metabolism, and toxicity. Replacing a flat, greasy aromatic ring with a spirocycle can effectively lower the logP or logD value into a more favorable range.[1]
-
Improved Metabolic Stability: The quaternary spiro carbon is inherently resistant to metabolic attack. Furthermore, the rigid framework can orient metabolically labile groups away from metabolic enzymes, thereby increasing the compound's half-life.[4][5]
Comparative Analysis: Spirocyclic vs. Non-Spirocyclic Scaffolds
To illustrate these advantages, let's compare the properties of a hypothetical drug fragment based on the 1,8-diazaspiro[5.5]undecane scaffold with its non-spirocyclic and planar analogs.
| Property | Planar Analog (e.g., Phenylpiperazine) | Saturated Analog (e.g., Cyclohexylpiperazine) | Spirocyclic Scaffold (1,8-Diazaspiro[5.5]undecane) | Advantage of Spirocycle |
| Fsp³ | Low (~0.2-0.3) | Moderate (~0.6-0.7) | High (>0.8) | Maximizes 3D character, improving solubility and metabolic stability.[1] |
| cLogP | High | Moderate-High | Moderate | Reduces lipophilicity, leading to a better ADME profile.[4] |
| Aqueous Solubility | Low | Low-Moderate | Moderate-High | Improved solubility enhances bioavailability.[6] |
| Conformational Rigidity | Moderate (ring flip) | High (ring flips) | Very High | Pre-organizes substituents for optimal target binding, increasing potency and selectivity.[5][7] |
| Metabolic Stability | Moderate (Aromatic oxidation) | Moderate (Alicyclic oxidation) | High (Blocked metabolism at spiro-center) | Reduces clearance and improves in vivo exposure.[4] |
Note: The values in this table are illustrative representations based on general trends reported in the literature. Actual experimental values will vary depending on the specific substituents.
The Synthetic Advantage: The Role of the Boc-Protecting Group
The specific molecule, This compound , is not just a scaffold but a ready-to-use building block. The presence of the Boc group on one nitrogen (N8) while the other (N1) remains a free secondary amine is a critical feature for synthetic utility. This differential protection allows for selective and sequential functionalization at two distinct vectors, making it an ideal starting point for creating diverse chemical libraries for high-throughput screening.
Caption: Synthetic workflow for diversifying the scaffold.
Experimental Protocol: Representative Synthesis of a Functionalized 1,8-Diazaspiro[5.5]undecane Derivative
This protocol describes a general, two-step procedure for functionalizing the free N-H position of the title compound via reductive amination.
Objective: To synthesize N-benzyl-tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Rationale (Expertise & Experience): Anhydrous conditions are crucial as the reducing agent, NaBH(OAc)₃, is moisture-sensitive, and the intermediate iminium ion is susceptible to hydrolysis. DCM is a good, non-protic solvent for this reaction.
-
-
Imine Formation: Add benzaldehyde (1.1 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate, though it is often not necessary. Stir the mixture at room temperature for 30-60 minutes.
-
Rationale: This step allows for the formation of the key electrophilic iminium intermediate prior to the addition of the reducing agent.
-
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture portion-wise over 10 minutes.
-
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than other hydrides like NaBH₄, preventing side reactions. Portion-wise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Rationale (Trustworthiness): The bicarbonate quench neutralizes any remaining acid and destroys excess reducing agent. The extraction isolates the organic product from inorganic salts.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is more than just another building block; it is a strategic tool for overcoming common challenges in drug discovery. Its inherent three-dimensionality, conferred by the rigid spirocyclic core, provides a direct pathway to compounds with improved potency, selectivity, and pharmacokinetic profiles.[8] The scaffold's ability to enhance Fsp³, modulate physicochemical properties, and block metabolic hotspots makes it a superior choice over traditional planar systems.[4] Coupled with its synthetic versatility, this scaffold empowers medicinal chemists to explore novel chemical space efficiently and rationally, accelerating the journey toward safer and more effective therapeutics.
References
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Title: The utilization of spirocyclic scaffolds in novel drug discovery.[6] Source: Taylor & Francis Online. URL: [Link]
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Title: The Significance of Spirocyclic Compounds in Modern Drug Discovery.[5] Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?[4] Source: Taylor & Francis Online. URL: [Link]
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Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.[7] Source: DNDi. URL: [Link]
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Title: Spirocyclic Scaffolds in Medicinal Chemistry.[2] Source: ACS Publications. URL: [Link]
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Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.[9] Source: PubMed Central (PMC). URL: [Link]
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Title: Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery.[10][11] Source: ACS Publications. URL: [Link]
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Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.[8] Source: National Library of Medicine. URL: [Link]
-
Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.[12][13] Source: ACS Publications. URL: [Link]
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A Comparative Guide to Structural Analogues of Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate for Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensionality and favorable physicochemical properties is relentless. Spirocyclic systems, particularly diazaspiroalkanes, have emerged as privileged structures capable of imparting conformational rigidity and novel exit vectors for substituent placement, thereby enabling fine-tuning of pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides an in-depth comparison of structural analogues of tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate, a versatile building block in drug discovery. We will explore the synthesis, applications, and performance of various isomers and related spirocyclic diamines, supported by experimental data to inform rational drug design.
The 1,8-Diazaspiro[5.5]undecane Scaffold: A Privileged Core
The 1,8-diazaspiro[5.5]undecane core, a spirocyclic system consisting of two fused piperidine rings, offers a rigid framework that can be strategically functionalized at its two nitrogen atoms. The tert-butoxycarbonyl (Boc) protecting group in the parent compound, this compound, allows for selective derivatization of the second nitrogen, making it a valuable starting material for the synthesis of diverse compound libraries.
Structural Analogues: A Comparative Analysis
The versatility of the diazaspiro[5.5]undecane scaffold is evident in its various structural isomers and bioisosteric replacements. In this section, we will compare key analogues, focusing on their synthesis, biological applications, and performance characteristics.
Positional Isomers of Diazaspiro[5.5]undecane
The relative positions of the nitrogen atoms within the spirocyclic framework significantly influence the molecule's three-dimensional shape, basicity, and ability to interact with biological targets.
This isomer has been explored for its potential in treating obesity and pain. For instance, derivatives of this scaffold have been investigated as acetyl-CoA carboxylase (ACC) inhibitors, which are targets for metabolic diseases.
Biological Performance:
A study on pyrazole-fused 1,9-diazaspiro[5.5]undecane derivatives revealed potent dual inhibitors of ACC1 and ACC2. The in vitro activity of several analogues is summarized in the table below.
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
| 1g | 7 | 3 |
| 1h | 11 | 5 |
Table 1: In vitro ACC inhibitory activity of 1,9-diazaspiro[5.5]undecane analogues.[1]
These results highlight the potential of the 1,9-diazaspiro[5.5]undecane core in developing potent enzyme inhibitors.[1]
The 3,9-diazaspiro[5.5]undecane scaffold has been investigated as a core for γ-aminobutyric acid type A (GABA-A) receptor antagonists. These compounds have potential applications in neurological disorders.
Synthesis and Structure-Activity Relationship (SAR):
A divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes has been developed, with the key step being a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. This approach allows for the introduction of various substituents to explore the SAR.
Caption: Synthetic approach to 3,9-diazaspiro[5.5]undecanes.
Heteroatom-Substituted Analogues: The 1-Oxa-4,9-Diazaspiro[5.5]undecane Scaffold
Replacing a carbon atom with a heteroatom, such as oxygen, can significantly alter the physicochemical properties of the scaffold, including polarity and hydrogen bonding capacity. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been successfully employed in the development of dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain.
Biological Performance:
A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were synthesized and evaluated for their binding affinity to MOR and σ1R. The data for selected compounds are presented below.
| Compound | MOR Ki (nM) | σ1R Ki (nM) |
| 15a | 25 | 150 |
| 15b | 12 | 85 |
Table 2: Binding affinities of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
The introduction of the oxygen atom was a key design element in achieving the desired dual pharmacology.
Ring-Size Variation: The Diazaspiro[4.5]decane Scaffold
Altering the ring size of the spirocyclic system provides another avenue for modulating the scaffold's properties. The diazaspiro[4.5]decane framework, consisting of a five-membered and a six-membered ring, has been explored for various applications.
Applications:
Derivatives of 2,8-diazaspiro[4.5]decane have been investigated as selective TYK2/JAK1 inhibitors for treating inflammatory bowel disease. One study identified a potent derivative with IC50 values of 6 nM and 37 nM for TYK2 and JAK1, respectively.
Experimental Protocols
General Procedure for the Synthesis of N-Boc-protected Diazaspiro[5.5]undecanes
This protocol is a representative example based on established synthetic routes.
Step 1: Double Michael Addition To a solution of a suitable cyclic ketone (1.0 eq) and a primary amine (1.1 eq) in a protic solvent such as ethanol, an α,β-unsaturated ester (2.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 24-48 hours.
Step 2: Dieckmann Condensation The product from Step 1 is dissolved in an anhydrous aprotic solvent like toluene, and a strong base such as sodium hydride (2.5 eq) is added portion-wise at 0 °C. The reaction is then heated to reflux for 12-24 hours.
Step 3: Decarboxylation and Reduction The resulting β-keto ester is hydrolyzed and decarboxylated under acidic conditions. The subsequent ketone is then reduced to the corresponding amine using a reducing agent like sodium cyanoborohydride.
Step 4: Boc Protection The final diazaspiro[5.5]undecane is dissolved in a solvent such as dichloromethane, and di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) and a base like triethylamine (1.2 eq) are added. The reaction is stirred at room temperature until completion.
Caption: General workflow for diazaspiro[5.5]undecane synthesis.
Comparative Performance Summary
| Scaffold | Key Applications | Notable Performance Characteristics |
| 1,8-Diazaspiro[5.5]undecane | Versatile building block | Provides a rigid core with two points for diversification. |
| 1,9-Diazaspiro[5.5]undecane | ACC inhibitors (obesity) | Potent dual ACC1/ACC2 inhibition (nM range).[1] |
| 3,9-Diazaspiro[5.5]undecane | GABA-A receptor antagonists | Allows for diverse substitution patterns to modulate activity. |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | MOR/σ1R ligands (pain) | Introduction of oxygen atom can improve physicochemical properties and enable dual pharmacology. |
| Diazaspiro[4.5]decane | TYK2/JAK1 inhibitors (inflammation) | Altered ring size provides a distinct 3D shape for targeting different biological systems. |
Table 3: Summary of performance for different diazaspiroalkane scaffolds.
Conclusion
The this compound and its structural analogues represent a rich source of novel scaffolds for drug discovery. The ability to modulate the position of the nitrogen atoms, introduce heteroatoms, and vary the ring size provides medicinal chemists with a powerful toolkit to fine-tune the properties of lead compounds. The comparative data presented in this guide demonstrate the potential of these spirocyclic systems to yield potent and selective modulators of a wide range of biological targets. Further exploration of this chemical space is warranted to unlock the full potential of these three-dimensional scaffolds in the development of next-generation therapeutics.
References
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Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate Derivatives
Introduction: The Strategic Value of Three-Dimensionality in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles is relentless. Flat, sp²-rich molecules have historically dominated drug candidate pipelines, but this has often led to challenges in achieving target specificity and avoiding off-target effects. Spirocyclic scaffolds have emerged as a powerful tool to overcome these limitations by introducing a defined three-dimensional geometry into molecular structures.[1][2][3] The rigid nature of the spirocyclic core allows for a precise orientation of substituents in three-dimensional space, facilitating more specific and effective interactions with biological targets.[4][5][6]
Among these scaffolds, the 1,8-diazaspiro[5.5]undecane framework represents a "privileged" structure. This designation is reserved for molecular cores that are capable of binding to multiple, unrelated biological targets, making them highly versatile starting points for drug discovery programs. This guide provides an in-depth characterization of derivatives of tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate, a key intermediate for accessing this valuable chemical space. We will objectively compare its derivatives with relevant alternatives, supported by experimental data and protocols, to empower researchers in their selection of scaffolds for targeted therapeutic applications.
Synthesis and the Role of the Boc Protecting Group
The synthesis of the 1,8-diazaspiro[5.5]undecane core is a multi-step process that requires careful strategic planning. The tert-butoxycarbonyl (Boc) group on the parent compound, this compound, is not merely an inert placeholder; it is a critical strategic element.
Causality of Experimental Choice: The Boc group is employed to selectively protect one of the two secondary amines in the spirocyclic core. Its steric bulk and electronic properties render the protected nitrogen (N8) unreactive under many conditions, thereby directing subsequent chemical modifications to the unprotected nitrogen (N1). Furthermore, the Boc group is prized for its stability across a broad range of reaction conditions and its clean, orthogonal removal under acidic conditions (e.g., with trifluoroacetic acid), which often leaves other functional groups intact. This allows for a modular and controlled approach to building molecular complexity.
A generalized synthetic workflow is outlined below.
Caption: Generalized workflow for the synthesis and derivatization of the 1,8-diazaspiro[5.5]undecane scaffold.
Physicochemical and Structural Characterization
Rigorous characterization is essential to confirm the identity, purity, and three-dimensional structure of any synthesized compound. For derivatives of this compound, a combination of spectroscopic and analytical techniques is employed.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of protons. ¹³C NMR confirms the carbon framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition with high accuracy.[7]
-
X-ray Crystallography: When a single crystal of sufficient quality can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure, including the relative stereochemistry and the precise bond angles and lengths that define its three-dimensional shape.
Table 1: Physicochemical Properties of the Parent Scaffold
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [7] |
| Molecular Weight | 254.37 g/mol | |
| InChIKey | VPLODDZAJNYXTC-UHFFFAOYSA-N | [7] |
| SMILES | CC(C)(C)OC(=O)N1CCCCC12CCCNC2 | [7] |
| Predicted XlogP | 2.3871 | [8] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [8] |
Comparative Analysis: The 1,8-Diazaspiro[5.5]undecane Scaffold vs. Alternatives
The choice of a scaffold is a critical decision in a drug discovery campaign. The 1,8-diazaspiro[5.5]undecane core offers a unique spatial arrangement of its nitrogen atoms, but several alternatives exist, each with distinct properties and potential applications. The strategic placement of heteroatoms within the spirocyclic framework directly influences the molecule's hydrogen bonding capacity, polarity, and overall conformation, which are key determinants of its biological activity.
Table 2: Comparative Guide to Diazaspiro[5.5]undecane Scaffolds and Related Alternatives
| Scaffold | Key Structural Features | Reported Biological Applications & Insights |
| 1,8-Diazaspiro[5.5]undecane | Two secondary amines separated by a three-carbon and a one-carbon bridge from the spiro center. | A versatile "privileged" scaffold. Derivatives have been investigated for a wide range of CNS disorders and pain management.[9] |
| 1,9-Diazaspiro[5.5]undecane | Two secondary amines separated by two two-carbon bridges from the spiro center. | Used in the development of agents for treating obesity, pain, and cardiovascular disorders.[9] |
| 2,8-Diazaspiro[5.5]undecane | One nitrogen is part of the spirocyclic junction's six-membered ring, the other is in the second ring. | Provides a different vector for substituent placement compared to the 1,8-isomer, potentially altering receptor interaction geometry. |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | An oxygen atom replaces a methylene group in one of the rings. | Derivatives have been developed as highly potent soluble epoxide hydrolase (sEH) inhibitors for chronic kidney disease[10] and as dual μ-opioid receptor agonists/σ₁ receptor antagonists for pain.[11][12] The introduction of the ether oxygen can improve properties like solubility. |
| Non-spirocyclic Analogue (e.g., Bis-piperidine) | Two piperidine rings linked by a flexible chain. | Lacks the conformational rigidity of the spirocyclic core. This flexibility can lead to lower binding affinity and selectivity due to a higher entropic penalty upon binding to a target. |
The superior performance of spirocyclic compounds often stems from their pre-organized conformation, which minimizes the entropic cost of binding to a protein target. While the synthesis of these scaffolds can be more complex than their acyclic or simple cyclic counterparts, the potential gains in potency, selectivity, and improved physicochemical properties often justify the additional synthetic effort.[1][2]
Experimental Protocol: Representative Synthesis of an N1-Functionalized Derivative
This protocol describes a standard procedure for the N-alkylation of this compound.
Objective: To synthesize 1-benzyl-8-(tert-butoxycarbonyl)-1,8-diazaspiro[5.5]undecane.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Caption: Step-by-step workflow for the N-alkylation of the spirocyclic intermediate.
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq). Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 10 minutes. Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 60°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
-
Aqueous Workup: Cool the reaction mixture to room temperature. Filter off the inorganic solids and wash them with a small amount of dichloromethane. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylated product.
-
Final Analysis: Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
This self-validating protocol includes a monitoring step (TLC/LC-MS) to ensure the reaction proceeds to completion and a final purification step, with subsequent analysis to confirm the identity and purity of the final product, ensuring the trustworthiness of the result.
Conclusion and Future Outlook
The this compound scaffold and its derivatives offer a compelling platform for the development of novel therapeutics. Its inherent three-dimensionality and the strategic utility of the Boc protecting group provide a robust and flexible entry point into a rich chemical space. By understanding the synthesis, characterization, and comparative advantages of this scaffold over its alternatives, researchers and drug development professionals can make more informed decisions, accelerating the discovery of next-generation medicines. The continued exploration of spirocyclic chemistry, aided by advances in synthetic methodologies and computational modeling, promises to further unlock the potential of these unique three-dimensional structures in addressing complex diseases.[1][2]
References
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Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link][10]
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Hiesinger, K., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link][4]
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Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link][3]
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PubChem. tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. PubChem Compound Summary for CID 67991811. [Link][13]
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Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. [14]
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Brodney, M. A., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 539-543. [Link][15]
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Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(6), 2434-2454. [Link][11]
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de la Torre, A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(12), 1395-1412. [Link][9]
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A Comparative Guide to Alternatives for Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate in Chemical Synthesis
This guide provides an in-depth comparison of viable alternatives to tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate, a crucial building block in modern medicinal chemistry and organic synthesis. For researchers and drug development professionals, selecting the appropriate scaffold is paramount to achieving desired pharmacological profiles and synthetic efficiency. This document moves beyond a simple catalog of compounds, offering a critical analysis of isomeric scaffolds, alternative ring systems, and heteroatom-containing analogues, supported by experimental context and comparative data.
The core value of spirocyclic scaffolds lies in their ability to introduce three-dimensionality into otherwise planar molecules, a key strategy for improving drug-like properties.[1][2] this compound, with its mono-Boc protection, offers a stable yet versatile platform for sequential functionalization.[3] However, the specific arrangement of its nitrogen atoms and the conformational properties of the dual piperidine rings are not universally optimal. This guide explores strategic alternatives that offer distinct advantages in terms of vectoral geometry, physicochemical properties, and novel intellectual property.
The Benchmark: this compound
Before exploring alternatives, it is essential to understand the benchmark. This compound features two piperidine rings joined at a central spirocyclic carbon. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen enhances stability and allows for selective deprotection and subsequent derivatization.[3] Its primary application is as a scaffold in the synthesis of complex bioactive molecules, particularly those targeting neurological or metabolic disorders.[3]
Caption: Structure of the benchmark compound.
Part 1: Isomeric Diazaspiro[5.5]undecane Alternatives
The most direct alternatives are isomers where the nitrogen atoms are repositioned within the spiro[5.5]undecane framework. This seemingly subtle change has profound implications for the spatial orientation of substituents, altering how a molecule interacts with its biological target.
1.1. 3,9-Diazaspiro[5.5]undecane Derivatives
In this isomer, the nitrogen atoms are located at the 3 and 9 positions, creating a scaffold with C2 symmetry when unsubstituted. This arrangement has been successfully exploited in the development of potent antagonists for the γ-aminobutyric acid type A receptor (GABAAR).[4] The symmetrical nature of the core can simplify synthesis while offering two identical sites for derivatization, or mono-protection can provide directed synthesis.
1.2. 2,9-Diazaspiro[5.5]undecane Derivatives
This scaffold places one nitrogen adjacent to the spirocenter (position 2) and the other at the para-position of the second ring (position 9). This asymmetric arrangement provides distinct chemical environments for each nitrogen, which can be advantageous for selective reactions without the need for protecting group strategies.
1.3. 1,9-Diazaspiro[5.5]undecane Derivatives
Reviewed for their broad bioactivity, these compounds have found applications in treatments for obesity, pain, and various psychotic disorders.[5] The 1,9-arrangement often serves as a core for fused heterocyclic systems, demonstrating its utility as a versatile building block in medicinal chemistry.[5]
Caption: Comparison of Diazaspiro[5.5]undecane Isomers.
| Scaffold | Key Structural Feature | Primary Therapeutic Area(s) | Synthetic Advantage |
| 1,8-Diaza (Benchmark) | Asymmetric, para-like N-N distance | General discovery, CNS | Well-established chemistry |
| 1,9-Diaza | Asymmetric, meta-like N-N distance | Obesity, Pain, CNS Disorders[5] | Versatile for fused systems |
| 2,9-Diaza | Asymmetric, distinct N reactivity | Less explored, potential for selective chemistry | Inherent N differentiation |
| 3,9-Diaza | Symmetric (unsubstituted) | GABAAR Modulation[4] | Simplified synthesis for symmetric derivatives |
Part 2: Alternatives with Different Ring Systems
Moving away from the [5.5] system opens up new possibilities in conformational space and scaffold rigidity. These alternatives are not direct drop-in replacements but are chosen to test specific hypotheses about the role of scaffold geometry in biological activity.
2.1. Spiro[3.3]heptane Diamines
For researchers seeking to maximize rigidity and explore novel chemical space, spiro[3.3]heptane-based diamines are an excellent choice. These compact, highly rigid scaffolds have been proposed as conformationally restricted surrogates for cyclohexane derivatives.[6][7] The synthesis of all stereoisomers of monoprotected spiro[3.3]heptane-1,6-diamines has been reported, providing access to spatially well-defined building blocks.[7]
-
Key Advantage: Their rigidity can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding. The defined spatial arrangement of the amino groups makes them ideal for structure-activity relationship (SAR) studies.
-
Experimental Insight: The choice between a spiro[3.3]heptane and a spiro[5.5]undecane fundamentally alters the distance and angularity between the two nitrogen atoms. This is a critical design choice when attempting to mimic or block a specific protein-ligand interaction.
2.2. Heteroatom-Containing Spirocycles: 1-Oxa-4,9-diazaspiro[5.5]undecane
Introducing a heteroatom, such as oxygen, into the core scaffold dramatically alters its physicochemical properties. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in drug discovery.
-
Performance Data: Derivatives of this scaffold have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors, with compound 19 from one study showing excellent bioavailability and efficacy in a rat model of chronic kidney disease.[8] In a separate line of research, these scaffolds were used to develop potent dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for pain treatment.[9][10] Compound 15au from this series showed potent analgesic activity comparable to oxycodone but with reduced side effects like constipation.[9]
-
Causality: The introduction of the oxygen atom can improve aqueous solubility and provides a potential hydrogen bond acceptor site, which can be exploited for additional interactions with a biological target. This modification can lead to improved pharmacokinetic profiles.
Caption: Strategic modifications to the core scaffold.
Part 3: Experimental Protocols & Comparative Synthesis
To provide a practical comparison, this section outlines a general synthetic workflow for functionalizing a spirocyclic diamine scaffold, adaptable for both the benchmark and its alternatives. The example chosen is a reductive amination, a common and robust method for introducing diversity.
Workflow: Reductive Amination of a Mono-Protected Spirocyclic Diamine
Caption: General workflow for reductive amination.
Protocol 1: Synthesis using this compound
-
Setup: To a solution of this compound (1.0 mmol, 1.0 eq) in 1,2-dichloroethane (DCE, 10 mL) is added the desired aldehyde (e.g., benzaldehyde, 1.1 mmol, 1.1 eq).
-
Reaction: The mixture is stirred for 30 minutes at room temperature. Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 mmol, 1.5 eq) is then added in one portion.
-
Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (15 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (DCM, 2 x 15 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to yield the desired N-benzylated product.
Protocol 2: Synthesis using a 1-Oxa-4,9-diazaspiro[5.5]undecane Alternative
This protocol is adapted from methodologies used in the synthesis of dual MOR/σ1R ligands.[10]
-
Setup: To a solution of tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (1.0 mmol, 1.0 eq) in DCE (10 mL) is added the desired aldehyde (e.g., 2-phenylacetaldehyde, 1.1 mmol, 1.1 eq).
-
Reaction: The mixture is stirred for 30 minutes at room temperature, followed by the addition of NaBH(OAc)3 (1.5 mmol, 1.5 eq).
-
Monitoring: The reaction is stirred at room temperature for 4-12 hours until completion as monitored by LC-MS.
-
Workup: The reaction is quenched with saturated aq. NaHCO3 (15 mL) and extracted with DCM (3 x 15 mL).
-
Purification: The combined organic layers are dried, concentrated, and purified by column chromatography to afford the N-phenethyl substituted product.
Experimental Rationale: The choice of reductive aminating agent (NaBH(OAc)3) is critical; it is mild enough to not reduce the aldehyde in the presence of the amine and does not require acidic conditions that might cleave the Boc protecting group. This protocol's robustness makes it broadly applicable across the scaffolds discussed, allowing for a direct comparison of their reactivity and the properties of the resulting products. The yields for these reactions are generally moderate to good (60-90%) depending on the steric and electronic nature of the aldehyde used.
Conclusion and Recommendations
The selection of a spirocyclic diamine scaffold should be a deliberate, hypothesis-driven choice. While This compound remains a workhorse in discovery chemistry, its alternatives offer compelling advantages for specific applications.
-
For probing conformational constraints and creating rigid analogues, spiro[3.3]heptane diamines are a superior choice.[6][7]
-
To modulate physicochemical properties such as solubility or to introduce new hydrogen bonding interactions, heteroatom-containing scaffolds like 1-oxa-4,9-diazaspiro[5.5]undecane have proven highly effective in delivering clinical candidates.[8][9]
-
When the precise spatial relationship between nitrogen vectors is critical for optimizing target engagement, exploring the full range of diazaspiro[5.5]undecane isomers (1,9-, 2,9-, 3,9-) is a logical and powerful strategy.[4][5]
By understanding the distinct structural and chemical properties of these alternatives, researchers can make more informed decisions, accelerating the design and synthesis of next-generation therapeutics.
References
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Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]
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White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]
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Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Available at: [Link]
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Chemical Suppliers. 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester | CAS 1086394-59-3. Available at: [Link]
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Almansa, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate
For researchers at the forefront of pharmaceutical development and complex organic synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS No. 1086394-59-3), ensuring compliance and minimizing risk. This document moves beyond a simple checklist, explaining the rationale behind each step to empower scientists with a deep, actionable understanding of safe chemical handling.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the intrinsic hazards of a compound is the first step in defining a safe disposal workflow. This compound is classified with specific risks that dictate its handling and disposal requirements.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:
-
H302: Harmful if swallowed: Ingestion can lead to acute toxic effects.
-
H315: Causes skin irritation: Direct contact can cause inflammation, redness, and discomfort.
-
H319: Causes serious eye irritation: Contact with eyes can result in significant, potentially damaging irritation.
-
H335: May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.
These hazards necessitate that the compound and any contaminated materials be treated as regulated chemical waste. Under no circumstances should this material be disposed of in standard municipal waste streams or via sanitary sewer systems.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for disposal, establishing a robust PPE protocol is mandatory. The required PPE is directly linked to the identified hazards and is crucial for preventing accidental exposure.
| PPE Component | Specification & Rationale |
| Eye Protection | Chemical safety goggles or a face shield must be worn to protect against splashes or airborne particles, directly addressing the H319 "serious eye irritation" hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact, mitigating the H315 "skin irritation" risk.[2] |
| Body Protection | A standard laboratory coat should be worn to prevent contamination of personal clothing. |
| Respiratory Protection | In situations where dust or aerosols may be generated (e.g., cleaning up spills), a NIOSH-approved respirator is necessary to prevent inhalation and address the H335 "respiratory irritation" hazard.[2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed by a licensed professional waste disposal service.[3] The following steps outline the process from waste generation to final collection.
Step 1: Waste Segregation and Containment
Proper containment is critical to prevent environmental release and ensure safe handling.
-
Solid Waste:
-
Place pure, unused, or expired this compound directly into a dedicated, sealable, and clearly labeled hazardous waste container.
-
Contaminated items such as weighing papers, gloves, and disposable lab coats should also be collected in this container.
-
-
Solutions:
-
If the compound is in a solution, absorb the liquid with an inert material like vermiculite or sand.
-
Once absorbed, the material should be swept up and placed into the designated solid chemical waste container.[3]
-
-
Empty Containers:
-
"Empty" containers that once held the compound must be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Step 2: Waste Labeling
Accurate and thorough labeling is a legal requirement and essential for the safety of all personnel handling the waste.
The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "1086394-59-3"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The accumulation start date
Step 3: Storage of Chemical Waste
Pending collection, the sealed and labeled waste container must be stored appropriately.
-
Store the container in a designated, well-ventilated chemical waste accumulation area.
-
Ensure the storage area is secure and away from incompatible materials such as strong oxidizing agents.[2]
-
The container must be kept tightly closed to prevent the release of vapors or dust.[2]
Step 4: Arranging for Final Disposal
The final step is to coordinate with your institution's Environmental Health and Safety (EHS) office or a contracted licensed chemical waste disposal company.[3]
-
Provide the waste manifest with the accurate chemical name and quantity.
-
Follow all institutional and regulatory procedures for waste pickup.
-
The most common final disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate vicinity.
-
Don Appropriate PPE: Before attempting any cleanup, wear the full PPE outlined in Section 2.
-
Contain and Clean:
-
For small spills, carefully sweep up the solid material. Avoid creating dust.
-
Place the swept material and any cleanup materials (e.g., damp cloths, absorbent pads) into the hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making disposal decisions for this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding a culture of safety and environmental integrity.
References
-
This compound Safety Information. Angene Chemical. [Link]
-
This compound Product Page. Chemical Suppliers. [Link]
-
1,8-Diazaspiro[5.5]undecane-8-carboxylicacid tert-butyl ester Product Page. MySkinRecipes. [Link]
-
1,8-Diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester Product Page. Synthonix, Inc. [Link]
Sources
Navigating the Safe Handling of Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate (CAS No. 1086394-59-3). As a Senior Application Scientist, my objective is to equip you with not just procedural steps, but a deep understanding of the causality behind these recommendations, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile
This compound is a valuable building block in synthetic chemistry. However, a thorough understanding of its potential hazards is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this.
Based on available data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
This profile indicates that the primary routes of exposure and concern are ingestion, skin contact, eye contact, and inhalation. The tert-butyl group and the spirocyclic diamine core contribute to its chemical properties and, consequently, its toxicological profile. The lipophilic nature of the tert-butyl group can facilitate absorption through the skin, while the amine functionalities can lead to irritation.
Table 1: GHS Hazard Classification and Corresponding Precautions
| Hazard Statement | Pictogram | Precautionary Statement | Rationale |
| H302: Harmful if swallowed |
| P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | Prevents accidental ingestion and outlines immediate first aid. |
| H315: Causes skin irritation |
| P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. | Emphasizes the need for a barrier and appropriate response to skin contact. |
| H319: Causes serious eye irritation |
| P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Highlights the critical need for eye protection and the specific rinsing protocol. |
| H335: May cause respiratory irritation |
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Stresses the importance of adequate ventilation and avoiding inhalation of the substance. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing or aerosol generation.
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact, consider heavier-duty gloves and consult the manufacturer's chemical resistance data.
-
Lab Coat: A standard laboratory coat should be worn and kept fastened. For larger quantities or procedures with a high splash potential, a chemically resistant apron over the lab coat is recommended.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Caption: A workflow diagram illustrating the essential PPE for handling the compound.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling and Storage:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.
-
Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood to prevent inhalation of any dust or vapors. Use appropriate tools (e.g., spatulas) to handle the solid material.
-
During Reaction: Ensure all reactions are set up in a fume hood. Have appropriate spill cleanup materials readily available.
Spill Management:
In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material into a sealed container for proper disposal. Do not allow the material to enter drains or waterways.
Disposal Plan:
All waste containing this compound, including empty containers and contaminated materials, should be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Licensed Disposal: Arrange for disposal by a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
